molecular formula C21H26ClN B587607 cis-Terbinafine Hydrochloride CAS No. 176168-78-8

cis-Terbinafine Hydrochloride

Cat. No.: B587607
CAS No.: 176168-78-8
M. Wt: 327.896
InChI Key: BWMISRWJRUSYEX-UYTGOYFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISRWJRUSYEX-UYTGOYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176168-78-8
Record name Terbinafine hydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERBINAFINE HYDROCHLORIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isolation of cis-Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Terbinafine Hydrochloride is a potent antifungal agent of the allylamine class, renowned for its specific inhibition of fungal squalene epoxidase. The therapeutic efficacy of Terbinafine is primarily attributed to its (E)-isomer, commonly known as trans-Terbinafine. Consequently, the vast majority of synthetic strategies are optimized to maximize the yield of this trans-isomer while minimizing its geometric counterpart, the (Z)-isomer or cis-Terbinafine.

However, for researchers, analytical scientists, and drug development professionals, the isolation and characterization of the cis-isomer are of critical importance. Pure cis-Terbinafine Hydrochloride serves as an essential reference standard for impurity profiling in bulk drug manufacturing, ensuring the safety and quality of the final pharmaceutical product. It is also crucial for comprehensive toxicological studies and for exploring the structure-activity relationships within the allylamine class.

This technical guide deviates from the conventional narrative to focus specifically on the synthesis of the isomeric mixture and the subsequent targeted isolation and purification of this compound. We will explore the causal chemistry behind the synthetic choices and provide robust, field-proven protocols for its successful isolation from a complex reaction mixture.

Strategic Overview: The Synthetic Pathway

The synthesis of Terbinafine, irrespective of the target isomer, fundamentally involves the coupling of two key fragments: the N-methyl-1-naphthalenemethanamine moiety and the (E/Z)-1-halo-6,6-dimethyl-2-hepten-4-yne side chain. The formation of a mixture of geometric isomers is a common outcome in many synthetic routes, which we leverage for the isolation of the cis form.

A prevalent and industrially scalable approach involves a multi-step synthesis culminating in the N-alkylation of N-methyl-1-naphthalenemethanamine.[1][2][3] This method avoids highly toxic reagents like acrolein, which were used in earlier syntheses.[1][2]

Synthesis_Overview cluster_sidechain Side-Chain Synthesis cluster_coupling Core Coupling & Salification cluster_isolation Isolation of cis-Isomer A tert-Butylacetylene B Grignard or Lithium Reagent Formation A->B C Reaction with 1,3-Dihalopropene or Acrolein derivative B->C D (E/Z)-1-Halo-6,6-dimethyl- 2-hepten-4-yne C->D F N-Alkylation (Condensation) D->F E N-methyl-1- naphthalenemethanamine E->F G (E/Z)-Terbinafine Free Base Mixture F->G H HCl Salt Formation G->H I (E/Z)-Terbinafine HCl Mixture H->I J Fractional Crystallization or Chromatography I->J K Pure cis-Terbinafine HCl J->K Isolation_Workflow Start (E/Z) Terbinafine HCl Mixture Step1 Basification to Free Base Start->Step1 Step2a Fractional Crystallization (e.g., Isopropanol) Step1->Step2a Method 1 Step2b Preparative Chromatography (e.g., Silica Gel) Step1->Step2b Method 2 Step3a Mother Liquor Enriched with cis-Isomer Step2a->Step3a Step3b Collect cis-Isomer Fractions Step2b->Step3b Step4 Purified cis-Terbinafine (Free Base) Step3a->Step4 Step3b->Step4 Step5 Reaction with HCl (Acetone/Ethanol) Step4->Step5 End Crystalline cis-Terbinafine HCl Step5->End

Sources

Spectroscopic Characterization of cis-Terbifine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-Terbifine Hydrochloride, formally known as (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine Hydrochloride, is a critical process-related impurity and geometric isomer of the widely used antifungal agent Terbifine Hydrochloride.[1][2] Its unambiguous identification and quantification are paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this specific isomer. The methodologies, data interpretation, and underlying scientific principles are detailed from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to provide a robust, self-validating analytical framework for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules and is indispensable for distinguishing between geometric isomers like cis- and trans-Terbifine.[3] The precise spatial arrangement of atoms in the cis-(Z) configuration leads to a unique set of chemical shifts and, most importantly, distinct spin-spin coupling constants for the vinylic protons compared to the trans-(E) isomer.

Rationale for NMR Analysis

The key to differentiating the cis and trans isomers lies in the vicinal coupling constant (³JHH) between the two protons across the double bond (H-2 and H-3). The magnitude of this coupling is dictated by the dihedral angle between the protons, a relationship described by the Karplus equation.[4]

  • For cis isomers (dihedral angle ≈ 0°), the coupling constant is typically in the range of 6-12 Hz .[5][6]

  • For trans isomers (dihedral angle ≈ 180°), a significantly larger coupling constant of 12-18 Hz is observed.[5][7]

This predictable and measurable difference provides an unambiguous method for assigning the stereochemistry of the double bond.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and defined instrument parameters.

  • Sample Preparation : Dissolve approximately 5-10 mg of the cis-Terbifine Hydrochloride sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts to ensure complete dissolution.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition : Acquire the proton spectrum using standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation and Expected Spectral Features

¹H NMR:

  • Vinylic Protons (H-2, H-3) : These protons will appear as doublets or multiplets in the alkene region (typically δ 5.5-6.5 ppm). The key diagnostic feature is their coupling constant, which is expected to be in the 6-12 Hz range, confirming the cis geometry.[6]

  • N-CH₃ Group : A sharp singlet around δ 2.1-2.3 ppm.

  • N-CH₂ Group : A singlet or doublet adjacent to the vinylic protons, typically around δ 3.1-3.5 ppm.

  • Naphthyl Protons : A complex series of multiplets in the aromatic region, δ 7.3-8.3 ppm.

  • tert-Butyl Group : A sharp singlet integrating to 9 protons in the upfield region, around δ 1.3 ppm.

¹³C NMR:

  • Alkene Carbons (C-2, C-3) : Resonances in the δ 110-140 ppm range. The chemical shifts of carbons in cis alkenes are often slightly upfield (lower ppm) compared to their trans counterparts due to steric effects.[9]

  • Alkyne Carbons (C-4, C-5) : Resonances in the δ 70-90 ppm range.

  • Naphthyl Carbons : Multiple signals in the aromatic region, δ 120-140 ppm.

  • Aliphatic Carbons : Signals for the N-CH₃, N-CH₂, and tert-butyl carbons will appear in the upfield region (δ 10-60 ppm).

Summary of Expected NMR Data
Assignment Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz) Expected ¹³C Chemical Shift (δ, ppm)
tert-Butyl (3x CH₃)~1.3s (9H)~28 (CH₃), ~31 (C)
N-CH₃~2.2s (3H)~42
N-CH₂-C=C~3.2d (2H)~55
N-CH₂-Naphthyl~3.9s (2H)~60
Vinylic (CH =CH )~5.7 - 6.2m (2H), with ³JHH ≈ 6-12 Hz~115 - 130
Naphthyl~7.4 - 8.3m (7H)~123 - 135
Alkyne (C≡C)--~80 - 90

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh ~5-10 mg of cis-Terbinafine HCl p2 Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) p1->p2 p3 Add TMS Internal Standard p2->p3 a1 Acquire ¹H NMR Spectrum (≥400 MHz) p3->a1 Insert into Spectrometer a2 Acquire ¹³C & DEPT Spectra a1->a2 d1 Reference Spectra to TMS (0.00 ppm) a2->d1 d2 Integrate ¹H Signals d1->d2 d3 Measure Chemical Shifts (δ) & Coupling Constants (J) d2->d3 d4 Assign Signals to Protons & Carbons d3->d4 d5 Confirm cis-Geometry via ³JHH (6-12 Hz) d4->d5 result result d5->result Final Structure Confirmation

Caption: Workflow for NMR-based structural confirmation of cis-Terbifine HCl.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It provides a characteristic molecular "fingerprint" based on the absorption of infrared light, which excites molecular vibrations. For cis-Terbifine Hydrochloride, IR spectroscopy confirms the presence of key structural motifs like the alkyne, alkene, aromatic rings, and the amine salt.

Rationale for IR Analysis

While IR spectroscopy cannot typically distinguish between cis and trans isomers on its own, it serves as a critical identity test. It verifies that the core chemical structure is correct by confirming the presence of all expected functional groups. This technique is specified by most pharmacopoeias for material identification.[4]

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid pharmaceutical samples.[6][10]

  • Grinding : Finely grind approximately 1-2 mg of the cis-Terbifine Hydrochloride sample using an agate mortar and pestle.

  • Mixing : Add the ground sample to ~100 mg of dry, IR-grade KBr powder and mix thoroughly to ensure homogeneity.

  • Pellet Formation : Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis : Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹, and collect a background spectrum of air to subtract atmospheric interferences (H₂O, CO₂).

Data Interpretation and Expected Spectral Features

The IR spectrum of cis-Terbifine Hydrochloride is expected to be nearly identical to that of the trans isomer, as they share the same functional groups. Key absorption bands include:[5]

  • ~3040 cm⁻¹ : Aromatic C-H stretching.

  • ~2970 cm⁻¹ : Aliphatic C-H stretching from the methyl and methylene groups.

  • ~2400-2700 cm⁻¹ : A broad absorption characteristic of the secondary amine hydrochloride salt (R₂N⁺H₂).

  • ~2220 cm⁻¹ : A sharp, distinct peak for the C≡C (alkyne) stretching vibration.

  • ~1600 cm⁻¹ & ~1500 cm⁻¹ : C=C stretching vibrations within the naphthalene aromatic ring system.

  • ~1130 cm⁻¹ : C-N stretching vibration.

Summary of Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3040C-H StretchAromatic (Naphthalene)
~2970C-H StretchAliphatic (CH₃, CH₂)
~2400-2700N⁺-H StretchSecondary Amine Salt
~2220C≡C StretchAlkyne
~1600, ~1500C=C StretchAromatic Ring
~1130C-N StretchAmine
FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis p1 Grind 1-2 mg Sample with 100 mg KBr p2 Press Mixture into a Pellet p1->p2 a1 Collect Background Spectrum (Air) p2->a1 Place in FTIR a2 Collect Sample Spectrum a1->a2 d1 Perform Background Subtraction a2->d1 d2 Identify Characteristic Absorption Peaks d1->d2 d3 Correlate Peaks to Functional Groups d2->d3 result result d3->result Confirm Functional Group Identity MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Analysis p1 Prepare Dilute Solution (~1-10 µg/mL) in Mobile Phase a1 Inject into HPLC (C18 Column) p1->a1 a2 Ionize with ESI (Positive Mode) a1->a2 a3 Acquire Full Scan MS (Detect [M+H]⁺) a2->a3 a4 Perform MS/MS on m/z 292.2 (Detect Product Ions) a3->a4 d1 Confirm [M+H]⁺ at m/z 292.2 a4->d1 d2 Identify Major Fragment at m/z 141.1 d1->d2 result result d2->result Confirm Molecular Weight & Core Structure

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of cis-Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereoisomerism in Terbinafine

Terbinafine, a synthetic allylamine antifungal agent, is a cornerstone in the treatment of dermatophyte infections.[1][2] Its therapeutic efficacy stems from the potent and specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] The commercially available drug, Terbinafine Hydrochloride, is the hydrochloride salt of the (E)-isomer, commonly known as trans-Terbinafine.[3] However, during the synthesis of Terbinafine, a geometric isomer, the (Z)-isomer or cis-Terbinafine, is also formed.[4][5] As with many pharmacologically active molecules, stereochemistry plays a pivotal role in biological activity. The cis-isomer is generally considered an impurity with significantly lower antifungal activity compared to its trans counterpart.[6] Understanding the distinct chemical and physical properties of cis-Terbinafine Hydrochloride is therefore crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the chemical and physical characteristics of this compound, offering insights for researchers and professionals in drug development and analytical sciences.

Chemical Properties

Nomenclature and Structure
  • Systematic Name: (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride[7]

  • Synonyms: cis-Terbinafine HCl, (Z)-Terbinafine Hydrochloride, Terbinafine EP Impurity B, Terbinafine USP Related Compound B[3][7][8]

  • CAS Number: 176168-78-8[7]

  • Molecular Formula: C₂₁H₂₆ClN[8]

  • Molecular Weight: 327.89 g/mol [8]

The core structure of Terbinafine consists of a naphthalene ring and a substituted hepten-yn-amine side chain. The defining feature of the cis-isomer is the configuration around the C=C double bond in the side chain, where the higher priority substituents are on the same side of the double bond.

Caption: Chemical structure of this compound.

Synthesis and Isolation

The synthesis of Terbinafine Hydrochloride typically results in a mixture of cis and trans isomers.[4] The general synthetic route involves the condensation of N-methyl-1-naphthalenemethylamine with a suitable side-chain precursor, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne.[4][5]

Caption: Generalized workflow for the synthesis and isolation of cis-Terbinafine HCl.

The separation of the cis and trans isomers is a critical step and is typically achieved using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).[5] The choice of a chromatographic separation is dictated by the subtle differences in polarity and spatial arrangement between the two isomers, which allows for their differential retention on a stationary phase. Once the cis-isomer is isolated, it is converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Illustrative Isolation of cis-Terbinafine

This is a generalized protocol based on synthetic principles; specific conditions may vary.

  • Reaction: The crude reaction mixture containing both cis- and trans-Terbinafine is concentrated under reduced pressure to remove the solvent.

  • Column Chromatography: The residue is subjected to silica gel column chromatography.

    • Stationary Phase: Silica gel (230-400 mesh). The high surface area of the silica gel provides the necessary interaction sites for effective separation.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. The optimal solvent system is determined by thin-layer chromatography (TLC) to achieve a good separation factor between the two isomers.

  • Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure cis-isomer.

  • Solvent Evaporation: The fractions containing the pure cis-Terbinafine are combined and the solvent is removed under reduced pressure.

  • Salt Formation: The isolated cis-Terbinafine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) until precipitation is complete.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any residual impurities, and dried under vacuum.

Physical Properties

PropertyValueSource(s)
Appearance White to off-white solid/powder[9]
Melting Point 135 °C[10]
Solubility Slightly soluble in methanol.[10]
pKa 7.1 (for Terbinafine HCl)[11]

Rationale for Experimental Choices in Physical Property Determination:

  • Melting Point: The distinct melting point of the cis-isomer compared to the trans-isomer (approx. 205-208 °C) is a fundamental physical property that can be used for identification and to assess purity.[4] Differential Scanning Calorimetry (DSC) is a modern, precise method for determining the melting point and other thermal transitions.

  • pKa: The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets. The reported pKa of 7.1 for Terbinafine HCl indicates that it is a weak base.[11] Given the structural similarity, the pKa of the cis-isomer is expected to be very close to that of the trans-isomer. Potentiometric titration is the classical and most accurate method for pKa determination.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not widely published, key differences in the ¹H NMR spectrum compared to the trans-isomer are expected, particularly for the vinylic protons of the C=C double bond. The coupling constant (J-value) between these protons would be characteristically smaller for the cis-isomer (typically in the range of 6-12 Hz) compared to the trans-isomer (typically 12-18 Hz). The chemical shifts of the protons adjacent to the double bond would also be influenced by the different stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch (from the hydrochloride salt)

  • C-H stretches (aromatic and aliphatic)

  • C≡C stretch (alkyne)

  • C=C stretch (alkene and aromatic)

  • C-N stretch

Subtle differences in the fingerprint region of the IR spectrum are expected between the cis and trans isomers due to their different molecular symmetry and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 292.2.[13][14] The fragmentation pattern would provide valuable structural information. A prominent fragment would likely correspond to the tropylium-like ion of the naphthylmethyl group at m/z 141.[13]

Pharmacological Properties

The primary mechanism of action of Terbinafine is the inhibition of squalene epoxidase.[1] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, resulting in cell death.[1] The trans-isomer of Terbinafine is a potent inhibitor of this enzyme, with reported IC₅₀ values of 15.8 nM against squalene epoxidase from Trichophyton rubrum and a Kᵢ of 30 nM from Candida albicans.[1][15]

Stability and Degradation

The stability of Terbinafine Hydrochloride is an important consideration for its storage and formulation. Studies on the trans-isomer have shown that it is susceptible to degradation under certain conditions. For instance, it can undergo photodegradation upon exposure to UV light.[16] The stability of this compound is expected to be similar to the trans-isomer, although specific stability-indicating studies on the pure cis-isomer are not widely published.

Conclusion

This compound, the (Z)-isomer of the active antifungal agent, is an important molecule to characterize for the purposes of drug quality control and safety. While it possesses significantly lower antifungal activity than its trans-counterpart, a thorough understanding of its chemical and physical properties is essential for its identification and quantification as an impurity. This guide has synthesized the available technical information on this compound, covering its nomenclature, synthesis, physical properties, spectroscopic characteristics, and pharmacological profile. Further research to fill the existing data gaps, particularly in quantitative solubility, detailed spectroscopic data, and direct comparative biological activity, would be of great value to the pharmaceutical sciences community.

References

  • Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof.
  • SynZeal. (n.d.). Terbinafine EP Impurity B. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.
  • National Center for Biotechnology Information. (n.d.). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine.
  • Google Patents. (n.d.). WO2007044273A1 - Process for preparing terbinafine.
  • Semantic Scholar. (n.d.). A Simple Method for Obtaining Terbinafine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and thermodynamics of terbinafine hydrochloride in different neat and binary solvents: Measurement, correlation and molecular interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]

  • Justia Patents. (n.d.). Process for the preparation of terbinafine and salts thereof. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation, Characterisation, and Topical Delivery of Terbinafine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Retrieved from [Link]

  • RJPT. (n.d.). Modulation of Physico-Chemical Properties of Terbinafine HCl by Using Solid Dispersion Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of F-12 in ppm (multiplicity, J in Hz). a. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of terbinafine hydrochloride in different solvents. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of terbinafine hydrochloride. Retrieved from [Link]

  • Health Canada. (2018). Product Monograph - Terbinafine.
  • Taylor & Francis Online. (n.d.). Squalene epoxidase – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). TIC and EIC of terbinafine (m/z 292) for four consecutive analyses of.... Retrieved from [Link]

  • PubChem. (n.d.). Terbinafine hydrochloride, (Z)-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Study of Distribution of Ingested Terbinafine on Skin with Ambient Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.).
  • SpectraBase. (n.d.). Terbinafine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. Retrieved from [Link]

Sources

Controlling Stereochemistry in Terbinafine Synthesis: A Guide to Understanding and Minimizing the Formation of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Terbinafine, a potent allylamine antifungal agent, owes its therapeutic efficacy to its (E)-isomer, commonly known as trans-Terbinafine. During its synthesis, the formation of the geometrically isomeric impurity, (Z)-isomer or cis-Terbinafine, is a critical control point. This guide provides an in-depth analysis of the synthetic pathways leading to terbinafine, focusing on the mechanistic origins of the cis-impurity. We will explore the key reaction steps that dictate stereochemical outcomes, offer field-proven strategies for minimizing the formation of this impurity, and detail authoritative analytical methods for its quantification, ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements.

The Stereochemical Challenge in Terbinafine's Efficacy

Terbinafine functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The specific geometry of the allylamine side chain is crucial for its binding affinity to this enzyme. The (E)-isomer (trans) possesses the correct spatial orientation for potent antifungal activity, while the (Z)-isomer (cis) is significantly less active and is classified as a process-related impurity that must be controlled to levels stipulated by pharmacopeial monographs. Understanding the origin of the cis-isomer is therefore not merely an academic exercise but a fundamental aspect of quality control in drug manufacturing.

Synthetic Routes and the Genesis of the cis-Impurity

The core of the terbinafine molecule is constructed via the formation of a C-N bond and a C-C double bond. The stereochemistry of this double bond is the lynchpin of the entire synthesis. The most common strategies involve the reaction of a C10-enyne unit with N-methyl-1-naphthalenemethanamine. The critical step where the E/Z ratio is determined is typically an allylic substitution or a Wittig-type reaction.

Mechanism: Allylic Substitution Pathway

A prevalent synthetic route involves the reaction of N-methyl-1-naphthalenemethanamine with an activated allylic substrate, such as (E)-1-chloro-4,4-dimethyl-2-pentene.

  • Reaction: The nucleophilic secondary amine attacks the allylic chloride.

  • Source of cis-Impurity: While this reaction is designed to proceed with retention of configuration via an SN2 mechanism, side reactions can lead to isomerization. The formation of a transient allylic carbocation, even in small amounts, can allow for rotation around the C-C single bond before the amine attacks, leading to a mixture of E and Z isomers. The choice of solvent and base is critical; non-polar solvents and milder bases tend to suppress carbocation formation and preserve the stereochemistry of the starting material.

Mechanism: Wittig-type Reaction Pathway

Another common approach involves a Wittig reaction or one of its variants (e.g., Horner-Wadsworth-Emmons) to construct the crucial double bond. This typically involves reacting a phosphonium ylide derived from the naphthalene moiety with an appropriate aldehyde.

  • Reaction: An ylide reacts with an aldehyde or ketone to form an alkene.

  • Source of cis-Impurity: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions.

    • Stabilized Ylides: If the ylide is stabilized (e.g., by an adjacent electron-withdrawing group), the reaction tends to be thermodynamically controlled, favoring the formation of the more stable E-isomer (trans).

    • Unstabilized Ylides: Unstabilized ylides typically react under kinetic control, often leading to higher proportions of the Z-isomer (cis).

    • Salt Effects: The presence of lithium salts can disrupt the formation of the cis-oxaphosphetane intermediate, leading to a higher proportion of the E-isomer.

The diagram below illustrates the general synthetic logic and the critical point of stereochemical control.

G cluster_0 Synthetic Pathway cluster_1 Stereochemical Outcome A N-Methyl-1-naphthalenemethanamine C Key Coupling Reaction (e.g., Allylic Substitution) A->C B C10 Enyne Precursor ((E)-1-chloro-4,4-dimethyl-2-pentene) B->C D Desired Product: (E)-Terbinafine (trans) C->D Thermodynamic Control (Major Pathway) E Process Impurity: (Z)-Terbinafine (cis) C->E Kinetic Control / Isomerization (Minor Pathway)

Caption: Synthetic logic for Terbinafine showing the critical coupling step.

Control Strategies for Minimizing cis-Terbinafine

Effective control is a combination of optimized reaction conditions and, if necessary, downstream purification. The primary goal is to maximize the stereoselectivity of the bond-forming reaction.

StrategyParameterRationale & CausalityTypical Conditions
Reaction Condition Optimization SolventPolar aprotic solvents (e.g., DMF, Acetonitrile) can stabilize charged intermediates, potentially increasing isomerization. Less polar solvents like Toluene are often preferred.Toluene, THF
BaseA strong, non-nucleophilic base is often used. The choice of base can influence the E/Z ratio significantly. For instance, in some syntheses, NaH or K2CO3 are employed.K2CO3, NaH
TemperatureLower reaction temperatures generally favor the kinetically controlled product, which can sometimes be the desired E-isomer depending on the specific mechanism (e.g., in certain HWE reactions). It also minimizes side reactions.0°C to room temperature
Reagent Selection Stereochemistry of Starting MaterialIn allylic substitution routes, the purity of the (E)-allylic halide precursor is paramount. Any (Z)-isomer in the starting material will directly translate to cis-Terbinafine in the product.Use of >99% pure (E)-precursor
Downstream Purification CrystallizationTerbinafine hydrochloride is a crystalline solid. The two isomers may have different solubilities in specific solvent systems, allowing for enrichment of the trans-isomer through selective crystallization.Recrystallization from ethanol/water or isopropanol mixtures.
Preparative ChromatographyWhile costly for large-scale production, preparative HPLC or SFC can be used to separate the isomers if reaction optimization is insufficient to meet purity specifications.Reversed-phase C18 or chiral columns.

Analytical Methodology: A Self-Validating System

The reliable quantification of cis-Terbinafine is essential for process control and final product release. The United States Pharmacopeia (USP) provides an authoritative method for this purpose, specifically under the test for "Organic Impurities" in the Terbinafine Hydrochloride monograph.

USP Recommended HPLC Method

This method is designed to separate Terbinafine from its process-related impurities, including the cis-isomer.

Experimental Protocol:

  • System Preparation:

    • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, water, and perchloric acid (450:550:1).

    • System Suitability Solution: Prepare a solution containing a known quantity of terbinafine hydrochloride and terbinafine related compound A (cis-isomer).

  • Chromatographic System:

    • Instrument: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Detector: UV 224 nm.

    • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18 silica).

    • Flow Rate: About 1.0 mL per minute.

    • Injection Volume: 20 µL.

  • System Suitability Test:

    • Inject the System Suitability Solution.

    • Resolution: The resolution between the terbinafine peak and the cis-terbinafine peak must be not less than 1.5.

    • Tailing Factor: The tailing factor for the terbinafine peak is not more than 2.0.

  • Analysis:

    • Inject the test solution of Terbinafine Hydrochloride.

    • Calculate the percentage of cis-Terbinafine by comparing its peak area to the total area of all peaks. The USP specifies an acceptance criterion of not more than 0.2% for this impurity.

The workflow for this analytical validation is depicted below.

G A Prepare Mobile Phase & Samples B Equilibrate HPLC System A->B C Inject System Suitability Standard B->C D Check Resolution & Tailing Factor C->D E System OK? D->E F Inject Terbinafine Test Sample E->F Yes J Troubleshoot System/ Re-evaluate Batch E->J No G Integrate Peaks & Quantify Impurities F->G H Compare to Specification (e.g., ≤ 0.2%) G->H I Batch Pass H->I Pass H->J Fail

Caption: HPLC workflow for quantification of cis-Terbinafine impurity.

Conclusion

The control of the cis-Terbinafine impurity is a critical aspect of terbinafine synthesis, directly impacting the quality and efficacy of the final drug product. A thorough understanding of the underlying reaction mechanisms, particularly the factors influencing the stereoselectivity of the central double bond formation, is paramount. By implementing robust control strategies—optimizing reaction conditions, selecting high-purity starting materials, and employing validated analytical methods like the one prescribed by the USP—manufacturers can consistently produce high-purity (E)-Terbinafine that meets global regulatory standards. This integrated approach of mechanistic understanding and analytical rigor forms the bedrock of modern pharmaceutical development and manufacturing.

References

  • Title: Terbinafine and the Allylamines. In: Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc. (2010). Source: Wiley Online Library URL: [Link]

  • Title: Terbinafine Hydrochloride Monograph. Source: U.S. Pharmacopeia–National Formulary (USP-NF). URL: [Link]

  • Title: Process for the preparation of terbinafine and its hydrochloride salt.
  • Title: A Validated Stability-Indicating RP-HPLC Method for the Determination of Terbinafine Hydrochloride. Source: Journal of Chromatographic Science (2014). URL: [Link]

  • Title: The Wittig Reaction. Source: Organic-Chemistry.org URL: [Link]

  • Title: Terbinafine: a pharmacological and clinical review. Source: Expert Opinion on Investigational Drugs (1998). URL: [Link]

"cis-Terbinafine Hydrochloride" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-Terbinafine Hydrochloride

Executive Summary

This compound, the (Z)-isomer of Terbinafine HCl, serves as a critical reference point in the pharmaceutical analysis and quality control of its pharmacologically active counterpart, (E)-Terbinafine HCl. While the trans-isomer is the active pharmaceutical ingredient (API) valued for its potent antifungal properties, the presence of the cis-isomer is considered a process-related impurity.[1][2][3] Consequently, the synthesis, isolation, and rigorous analytical characterization of this compound are paramount for developing validated methods to ensure the purity, safety, and efficacy of Terbinafine drug products. This guide provides an in-depth examination of its chemical identity, synthesis, analytical characterization, and pharmacological significance from the perspective of drug development and quality assurance.

Chemical Identity and Physicochemical Properties

The fundamental step in controlling any chemical entity is a precise understanding of its structure and properties. This compound is identified by a unique Chemical Abstracts Service (CAS) number and a specific molecular structure that distinguishes it from its trans counterpart.

CAS Number : 176168-78-8[1][4][5]

Chemical Name : (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine Hydrochloride[1]

Chemical Structure

The defining feature of cis-Terbinafine is the (Z) configuration around the carbon-carbon double bond, which places the higher priority substituents on the same side of the bond. This stereochemistry dictates its unique physical properties and chromatographic behavior relative to the (E)-isomer.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Condensation & Purification t_butyl_acetylene tert-Butylacetylene acrolein Acrolein alkynol 6,6-dimethyl-hept-1-en-4-yn-3-ol acrolein->alkynol halo_alkyne_mix 1-halo-6,6-dimethyl-2-hepten-4-yne (E/Z Mixture) alkynol->halo_alkyne_mix Halogenation (e.g., HBr, PBr₃, HCl) terbinafine_mix Terbinafine Base (E/Z Mixture) halo_alkyne_mix->terbinafine_mix n_methyl_amine N-methyl-1- naphthalenemethylamine n_methyl_amine->terbinafine_mix Condensation (Base, Solvent) hcl_salt Terbinafine HCl (E/Z Mixture) terbinafine_mix->hcl_salt HCl Salt Formation cis_terbinafine cis-Terbinafine HCl (Purified Impurity) hcl_salt->cis_terbinafine Isolation for Reference Standard trans_terbinafine trans-Terbinafine HCl (API) hcl_salt->trans_terbinafine Purification (e.g., Crystallization)

Caption: General synthetic workflow for Terbinafine HCl.

Protocol: Synthesis of Terbinafine HCl (E/Z Mixture)

This protocol is a representative synthesis adapted from publicly available patent literature. [6][7] Objective: To synthesize a mixture of (E) and (Z) Terbinafine via condensation.

Materials:

  • 1-chloro-6,6-dimethyl-2-hepten-4-yne (E/Z mixture)

  • N-methyl-1-naphthalenemethylamine

  • Sodium Carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Methanol

Procedure:

  • In a suitable reaction vessel, charge N-methyl-1-naphthalenemethylamine, sodium carbonate, and DMF.

  • Cool the mixture to approximately -5°C to 15°C with stirring. [6][7]3. Slowly add 1-chloro-6,6-dimethyl-2-hepten-4-yne to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for 30-60 minutes.

  • Gradually warm the mixture to 55-100°C and monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting chloro-alkyne is consumed. [6][7]6. Upon completion, cool the mixture and perform an aqueous workup to remove inorganic salts and DMF. Extract the organic phase containing the Terbinafine base (E/Z mixture).

  • Dissolve the crude base in a suitable solvent like methanol or ethyl acetate.

  • Introduce gaseous HCl or an alcoholic HCl solution to precipitate the hydrochloride salt.

  • The resulting solid will be a mixture of cis- and trans-Terbinafine Hydrochloride, which can be collected by filtration. Further purification is required to isolate the pure cis-isomer.

Analytical Characterization and Quality Control

The primary role of cis-Terbinafine HCl is as a reference standard for the validation of analytical methods, particularly chromatography, used to control the quality of the Terbinafine HCl API.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating and quantifying the cis-isomer from the trans-isomer. [8][9]The United States Pharmacopeia (USP) provides a detailed method for this purpose. [9] Protocol: USP Method for Terbinafine Related Compounds [9] Objective: To separate cis-Terbinafine HCl from Terbinafine HCl and other related impurities.

ParameterSpecification
Stationary Phase L1 packing (C18), 5-µm, 3.0-mm x 15-cm column
Mobile Phase A: 0.2% triethylamine in water, pH 7.5 with acetic acidB: Acetonitrile and Methanol
Gradient Time (min)
0 - 4
4 - 25
25 - 30
Flow Rate ~0.8 mL/min
Column Temperature 40°C
Detection UV at 280 nm
System Suitability Resolution between cis-Terbinafine and Terbinafine must be NLT 2.0.

In this system, this compound (also referred to as Terbinafine Related Compound B) elutes just before the main trans-Terbinafine peak.

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and identity of the isolated cis-isomer.

TechniqueObservationInterpretation
UV-Vis Spectroscopy λmax values are expected to be similar to the trans-isomer at approximately 223 nm and 284 nm in a suitable solvent like methanol or ethanol. [10]Corresponds to the electronic transitions within the naphthalene chromophore and the conjugated enyne system.
Infrared (IR) Spectroscopy Characteristic peaks include:- ~3040 cm⁻¹ (Aromatic C-H stretch)- ~2970 cm⁻¹ (Aliphatic C-H stretch)- ~2220 cm⁻¹ (C≡C alkyne stretch)- ~1590 cm⁻¹ (Aromatic C=C stretch)Confirms the presence of key functional groups: naphthalene ring, tertiary amine, and the enyne side chain. [11]
¹H-NMR Spectroscopy Key distinguishing signals compared to the trans-isomer would be the coupling constants (J-values) for the vinylic protons (-CH=CH-), which are typically smaller for cis-isomers than for trans-isomers.Provides definitive proof of the (Z)-stereochemistry.

Pharmacological Context and Regulatory Significance

From a pharmacological standpoint, the antifungal activity of Terbinafine is attributed almost exclusively to the (E)-isomer. [12]The trans configuration is optimal for binding to and inhibiting the target enzyme, squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. [13][14] The cis-isomer, having a different three-dimensional shape, exhibits significantly lower biological activity. [12]Therefore, its presence in the final drug product offers no therapeutic benefit and is treated strictly as an impurity. Regulatory bodies require that process-related impurities like cis-Terbinafine be identified, quantified, and controlled within specified limits to ensure the consistency, safety, and efficacy of the final pharmaceutical product. The availability of pure this compound as a certified reference material is indispensable for this regulatory compliance.

References

Sources

An In-depth Technical Guide to cis-Terbinafine Hydrochloride as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Molecule

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The molecule we design for therapeutic effect, in this case, the potent antifungal agent Terbinafine Hydrochloride, is only part of the story. The other, equally critical part, is the diligent identification, characterization, and control of substances that are not the intended API—the impurities.

This guide provides a deep dive into a specific, yet significant, process-related impurity of Terbinafine Hydrochloride: its geometric isomer, cis-Terbinafine Hydrochloride. Known in pharmacopeial terms as Terbinafine EP Impurity B and Terbinafine USP Related Compound B, this molecule presents a unique challenge in both synthesis and analysis. As drug development professionals, our mandate is to understand not just that an impurity exists, but to comprehend its lifecycle: its genesis during synthesis, its potential for formation under stress, its analytical signature, and the rationale for its control.

This document is structured to provide a holistic understanding of this compound, moving from its fundamental chemical identity to the practical strategies for its control in a regulated environment. We will explore the causality behind its formation, the validation of analytical methods for its quantification, and the overarching principles that ensure the final drug substance is safe and effective for patient use.

The Chemical Identity and Genesis of this compound

Terbinafine is a synthetic allylamine antifungal agent.[1] Its therapeutic efficacy is derived from its specific E-geometric isomer, formally known as (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride.[2] The cis-isomer, (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride, shares the same molecular formula and connectivity but differs in the spatial arrangement of substituents around the carbon-carbon double bond.[3][4]

Property(E)-Terbinafine Hydrochloride (API)(Z)-Terbinafine Hydrochloride (Impurity)
Systematic Name (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride(2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
Synonyms trans-Terbinafine HClcis-Terbinafine HCl, Terbinafine EP Impurity B, Terbinafine USP Related Compound B[3]
CAS Number 78628-80-5176168-78-8[3]
Molecular Formula C₂₁H₂₆ClNC₂₁H₂₆ClN
Molecular Weight 327.90 g/mol 327.90 g/mol
Mechanism of Formation: A Tale of Non-Stereoselectivity

The formation of cis-Terbinafine is intrinsically linked to the synthetic route of the API itself. Several patented syntheses describe the coupling of an allylic halide intermediate, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne, with N-methyl-1-naphthalenemethylamine.[5][6] The key challenge arises because the synthesis of the allylic halide intermediate often yields a mixture of E and Z isomers.

The condensation reaction between this isomeric mixture and the amine proceeds without inherent stereoselectivity at the double bond, thus propagating the isomeric mixture into the final crude Terbinafine base.[5] The subsequent crystallization and purification steps are designed to selectively isolate the desired, thermodynamically more stable trans-isomer as the hydrochloride salt.[7] However, incomplete removal of the cis-isomer results in its presence as an impurity in the final drug substance.

Expert Insight: The control of cis-Terbinafine is therefore a classic case of diastereomeric purification. The initial synthetic steps that create the C=C double bond are often not perfectly stereoselective, leading to an E/Z mixture. While subsequent purification steps are effective, they are rarely absolute. The focus for process chemists is to either optimize the stereoselectivity of the initial reaction to favor the E-isomer or to develop highly efficient and robust purification methods to remove the undesired Z-isomer.

Terbinafine Synthesis and Impurity Formation Fig. 1: Simplified Synthetic Pathway and Origin of cis-Terbinafine cluster_0 Intermediate Synthesis cluster_1 API Synthesis cluster_2 Purification Allylic_Alcohol 6,6-dimethylhept-1-en-4-yn-3-ol Halogenation Halogenating Agent (e.g., PBr₃, SOCl₂) Allylic_Alcohol->Halogenation Reaction Isomeric_Mixture 1-halo-6,6-dimethyl-2-hepten-4-yne (E/Z Mixture) Halogenation->Isomeric_Mixture Non-stereoselective Coupling Condensation (Coupling Reaction) Isomeric_Mixture->Coupling Amine N-methyl-1- naphthalenemethylamine Amine->Coupling Crude_API Crude Terbinafine Base (E/Z Mixture) Coupling->Crude_API Purification Crystallization & Purification Crude_API->Purification Final_API (E)-Terbinafine HCl (API) Purification->Final_API Desired Product Impurity (Z)-Terbinafine HCl (Impurity B) Purification->Impurity Residual Impurity

Caption: Fig. 1: Simplified Synthetic Pathway and Origin of cis-Terbinafine.

Regulatory Perspective and Toxicological Assessment

The control of any impurity is dictated by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q3A, which deals with impurities in new drug substances.[8]

Pharmacopoeial Limits and Justification

Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) list cis-Terbinafine as a specified impurity. The European Pharmacopoeia monograph for Terbinafine Hydrochloride sets a limit for Impurity B at not more than 0.15%.[2] A public assessment report has also mentioned a limit of 0.1%.[9]

Rationale for Control: The primary reason for controlling a geometric isomer of an active substance is the potential for different pharmacological and toxicological profiles. While the E-isomer is the active antifungal moiety, the Z-isomer is considered to have low biological activity.[6] However, even an inactive isomer can contribute to the total daily intake of drug-related substances and may have its own unique toxicological profile.

As per ICH Q3A guidelines, impurities present above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) should be identified and those above the qualification threshold (0.15% or 1.0 mg per day total intake, whichever is lower) require toxicological qualification.[8] The 0.15% limit in the Ph. Eur. aligns with this qualification threshold. The establishment of this limit implies that levels at or below 0.15% are considered toxicologically qualified, likely based on the levels present in the batches of Terbinafine Hydrochloride used in pivotal non-clinical and clinical safety studies.

Toxicological Profile: An Area of Inference

Direct, publicly available toxicological studies specifically on this compound are scarce. The safety profile of the API, Terbinafine Hydrochloride, has been extensively studied and is well-documented, with known, though rare, risks of hepatotoxicity.[10][11] A public assessment report from a European regulatory agency noted that for a generic application, it was "not considered necessary to identify and toxicologically qualify the individual impurities" when their levels are in accordance with the Ph. Eur. monograph.[9]

Expert Insight: In the absence of specific toxicity data for an impurity, a risk-based approach is employed. The reasoning for not requiring extensive toxicological studies for cis-Terbinafine at the specified limits likely rests on several pillars:

  • Low Exposure: At a limit of 0.15%, the patient's exposure to the impurity is very low.

  • Structural Similarity: As a geometric isomer, it is structurally very similar to the API. While this doesn't guarantee an identical safety profile, it reduces the likelihood of vastly different, highly potent toxicity. It is not expected to be a structural alert for mutagenicity.

  • Qualification by Clinical Use: The impurity was present at or below this level in the material used for clinical trials, and the overall safety profile of the drug was deemed acceptable.

Therefore, the control strategy is not based on a known toxicity of the cis-isomer but on a precautionary principle to limit patient exposure to a substance with an uncharacterized safety profile, in line with international regulatory standards.

Analytical Control Strategy

A robust analytical method is the cornerstone of controlling any impurity. For cis-Terbinafine, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering the necessary resolution to separate the geometric isomers.

Isomer Separation by HPLC: The Core of the Method

The separation of cis and trans isomers of Terbinafine is readily achievable using reversed-phase HPLC. The European Pharmacopoeia monograph details an HPLC method that provides a resolution of at least 2.0 between the peaks for Impurity B (cis-Terbinafine) and Terbinafine, ensuring accurate quantification.[2]

HPLC_Workflow Fig. 2: General HPLC Workflow for Impurity Profiling Sample_Prep Sample Preparation (Drug Substance in Diluent) Injection Inject into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Data_Analysis Data Acquisition & Integration Detection->Data_Analysis Quantification Quantification (vs. Reference Standard) Data_Analysis->Quantification

Caption: Fig. 2: General HPLC Workflow for Impurity Profiling.

Step-by-Step Protocol: HPLC Method Validation for cis-Terbinafine Quantification

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12][13] The following represents an exemplary validation protocol for the quantification of this compound.

Objective: To validate an HPLC method for the quantification of this compound in Terbinafine Hydrochloride drug substance.

1. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the main API, other impurities, and degradation products.

  • Procedure:

    • Inject blank diluent to show no interfering peaks.
    • Inject a solution of Terbinafine HCl API spiked with a known amount of cis-Terbinafine reference standard and other known impurities.
    • Perform forced degradation on the API (acid, base, oxidation, heat, light). Inject the stressed samples.
    • Assess peak purity of the cis-Terbinafine peak in the spiked and stressed samples using a photodiode array (PDA) detector.
  • Acceptance Criteria: The cis-Terbinafine peak should be free from co-elution with any other component. Peak purity angle should be less than the peak purity threshold.

2. Linearity:

  • Rationale: To demonstrate a proportional relationship between the concentration of cis-Terbinafine and the detector response.

  • Procedure: Prepare a series of at least five solutions of cis-Terbinafine reference standard ranging from the Limit of Quantification (LOQ) to 120% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.99.

3. Accuracy:

  • Rationale: To determine the closeness of the test results to the true value.

  • Procedure: Prepare samples of Terbinafine HCl API spiked with cis-Terbinafine at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

4. Precision (Repeatability & Intermediate Precision):

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability: Analyze six separate preparations of Terbinafine HCl spiked with cis-Terbinafine at 100% of the specification limit.
    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the area of the cis-Terbinafine peak should be ≤ 10.0%.

5. Limit of Quantification (LOQ) and Limit of Detection (LOD):

  • Rationale: To determine the lowest concentration of cis-Terbinafine that can be reliably quantified and detected, respectively.

  • Procedure: Determine based on the signal-to-noise ratio (S/N). Prepare a series of dilute solutions of cis-Terbinafine.

  • Acceptance Criteria: LOQ is the concentration that yields an S/N ratio of approximately 10. LOD is the concentration that yields an S/N ratio of approximately 3.

6. Robustness:

  • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method, such as:

    • Flow rate (± 0.1 mL/min)
    • Column temperature (± 5 °C)
    • Mobile phase pH (± 0.2 units)
  • Acceptance Criteria: The system suitability parameters (e.g., resolution between Terbinafine and cis-Terbinafine) must still be met. The quantitative results should not be significantly affected.

Stability and Forced Degradation

Understanding the stability of the API and whether it can convert to the impurity under stress is a critical component of impurity profiling.

Isomerization Potential: The Role of Photostability

Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[14] While Terbinafine shows degradation under various conditions, the key question for cis-Terbinafine is whether the trans (E) isomer can convert to the cis (Z) isomer.

Studies on the photostability of Terbinafine have shown that it degrades when exposed to UV light. One study on the photodegradation of Terbinafine explicitly mentions the potential for the formation of Z-Terbinafine as a result of UV irradiation.[9] This suggests that E to Z isomerization is a plausible degradation pathway under photolytic stress.

Expert Insight: The potential for photo-isomerization is a significant finding. It implies that cis-Terbinafine is not just a process-related impurity from synthesis but also a potential degradant. This has direct implications for manufacturing, packaging, and storage. The drug substance must be protected from light to prevent an increase in the level of this impurity over time. It also reinforces the necessity of using a stability-indicating analytical method that can separate and quantify the cis-isomer.

Forced_Degradation_Pathway Fig. 3: Potential Isomerization under Photolytic Stress E_Terbinafine (E)-Terbinafine HCl (API) UV_Light UV Light (Stress Condition) E_Terbinafine->UV_Light Exposure Z_Terbinafine (Z)-Terbinafine HCl (Impurity B) UV_Light->Z_Terbinafine Photo-isomerization (Potential Pathway) Other_Degradants Other Degradation Products UV_Light->Other_Degradants Other Photodegradation

Caption: Fig. 3: Potential Isomerization under Photolytic Stress.

Conclusion and Recommendations

This compound is a well-characterized, specified impurity in Terbinafine Hydrochloride drug substance. Its primary origin is as a process-related impurity due to a lack of complete stereoselectivity in the synthesis, leading to its co-formation with the desired trans-isomer. Furthermore, there is evidence to suggest it may also arise as a photodegradation product through isomerization.

The control of cis-Terbinafine to a level of ≤ 0.15% is mandated by major pharmacopoeias and is justified based on ICH qualification principles, where levels present in clinical trial materials are considered safe. While specific toxicological data for this isomer is not publicly available, the established limits provide a robust mechanism for ensuring patient safety by limiting exposure.

A comprehensive control strategy for this compound should therefore encompass:

  • Process Optimization: Development of synthetic steps with higher stereoselectivity to minimize the initial formation of the Z-isomer.

  • Robust Purification: Implementation of highly efficient and validated crystallization processes to effectively remove the cis-isomer from the crude API.

  • Validated Analytical Monitoring: Routine use of a fully validated, stability-indicating HPLC method capable of resolving and quantifying cis-Terbinafine from the API and other impurities.

  • Stability Control: Ensuring the drug substance is manufactured, packaged, and stored with adequate protection from light to prevent potential photo-isomerization.

By adopting this multi-faceted approach, pharmaceutical manufacturers can ensure the consistent quality and safety of Terbinafine Hydrochloride, delivering a product that meets the stringent requirements of both regulators and patients.

References

  • Medicines Evaluation Board. (2011). Public Assessment Report: Terbinafine HCl CF creme, cream 10 mg/g. CBG-MEB. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • SynZeal. (n.d.). Terbinafine EP Impurity B. [Link]

  • Al-Ghamdi, A., et al. (2014). Accelerated Stability Study, Swing Study and Photostability Study on Terbinafine Hydrochloride Creams. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 144-148. [Link]

  • Food and Drug Administration. (2007). Pharmacology/Toxicology Review and Evaluation for NDA 22-071 (Lamisil minitablets). [Link]

  • Google Patents. (2005).
  • Google Patents. (2002). CN1362400A - Synthesis of terbinafine hydrochloride.
  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]

  • Rao, T. N., et al. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(5), 221-228. [Link]

  • Basavaiah, K., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of pharmaceutical analysis, 6(3), 137–149. [Link]

  • Das, B., et al. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 102-106. [Link]

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • Chou, T. S., & Chen, H. C. (2000). A stereoselective synthesis of (E)-1-halo-6,6-dimethyl-2-heptene-4-yne: a key intermediate for terbinafine. Tetrahedron Letters, 41(20), 3895-3898. [Link]

  • Food and Drug Administration. (2015). ANDAs: Impurities in Drug Products. [Link]

  • Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of medicinal chemistry, 36(19), 2810–2816. [Link]

  • Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. [Link]

  • Council of Europe. (2010). European Pharmacopoeia 7.0, Terbinafine Hydrochloride Monograph 1734. EDQM.
  • Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Link]

  • The Pharma Innovation Journal. (2023). A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC. The Pharma Innovation Journal, 12(9), 114-121. [Link]

  • Hall, M., et al. (1997). Safety of oral terbinafine: results of a postmarketing surveillance study in 25,884 patients. Archives of dermatology, 133(10), 1213–1219. [Link]

  • Medicines and Healthcare products Regulatory Agency. (2010). Public Assessment Report: Terbinafine 1% Cream. [Link]

  • Pharmaffiliates. (n.d.). Terbinafine Hydrochloride-impurities. [Link]

  • Zacchino, S., et al. (2003). In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers. Bioorganic & medicinal chemistry, 11(7), 1531–1550. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(4), 1-10. [Link]

  • Li, R. Y., et al. (2016). Efficacy and safety of 1 % terbinafine film-forming solution in Chinese patients with tinea pedis: a randomized, double-blind, placebo-controlled, multicenter, parallel-group study. Clinical drug investigation, 36(4), 287–295. [Link]

  • Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. [Link]

  • ResearchGate. (2018). Terbinafine 1% cream. Part II. The review of efficacy, safety profile and tolerance of the treatment. [Link]

  • Highlights of Prescribing Information. (2018). TERBINAFINE tablets. [Link]

  • Miller, G. P., et al. (2018). Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical pharmacology, 156, 394–403. [Link]

  • ResearchGate. (2018). a) UV/Vis: The upper part shows the absorption spectra of the Z- isomer.... [Link]

Sources

The Unseen Isomer: A Technical Review of the Discovery and Characterization of cis-Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the nuanced discovery of cis-Terbinafine Hydrochloride, an often-overlooked stereoisomer of the potent antifungal agent, terbinafine. While the therapeutic efficacy of terbinafine is exclusively attributed to its trans-(E)-isomer, the story of its cis-(Z)-counterpart is intrinsically linked to the drug's development, synthesis, and analytical control. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the origins, synthesis, characterization, and significance of this compound.

The Dawn of the Allylamines: The Genesis of Terbinafine

The journey to terbinafine and its isomers began with the exploration of allylamine derivatives as a novel class of antifungal agents. Research in the 1970s and 1980s at the Sandoz Research Institute (now part of Novartis) led to the discovery of naftifine, the first of the allylamines, in 1974.[1] This class of compounds introduced a unique mechanism of action: the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] Its depletion, coupled with the toxic accumulation of squalene, disrupts the fungal cell membrane, leading to cell death.[1][2][3][6] This fungicidal activity represented a significant advantage over many existing fungistatic agents.[7]

The success of naftifine spurred further research to develop orally active allylamines with a broader spectrum of activity. This endeavor culminated in the synthesis of terbinafine in the early 1980s and its eventual market release in Europe in 1991.[8][9] Terbinafine hydrochloride, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride, proved to be highly effective against a wide range of dermatophytes, the fungi responsible for common skin and nail infections.[10][11][12]

The Inevitable Isomer: Emergence of cis-Terbinafine

The chemical structure of terbinafine features a double bond within the allylamine side chain, giving rise to the possibility of geometric isomerism (cis and trans). The pharmacologically active and intended molecule is the trans or (E)-isomer.[12][13] However, synthetic chemical reactions rarely yield a single isomer with 100% selectivity. The initial synthesis routes for terbinafine, as described in early patents, involved the condensation of N-methyl-1-naphthalenemethylamine with a halo-derivative of 6,6-dimethyl-2-hepten-4-yne.[14][15][16] This key coupling step often results in a mixture of both the (E) and (Z) isomers.

The (Z)-isomer, or cis-Terbinafine, was therefore not "discovered" in a serendipitous event but rather identified as a process-related impurity during the chemical development and scale-up of terbinafine hydrochloride.[17] Its presence necessitated the development of robust analytical methods to differentiate and quantify it, and purification strategies to control its levels in the final active pharmaceutical ingredient (API). One patent explicitly notes that in the production of terbinafine hydrochloride bulk drug, both free trans and cis compounds exist simultaneously.[17]

Biological Significance of Stereoisomerism

The stereochemistry of a drug molecule is critical to its pharmacological activity. The specific three-dimensional arrangement of atoms dictates how the molecule interacts with its biological target. In the case of terbinafine, the (E)-configuration is essential for optimal binding to the fungal squalene epoxidase enzyme. The cis-isomer, with its different spatial arrangement, exhibits low biological activity.[17] Therefore, for therapeutic efficacy and safety, it is crucial to ensure that the final drug product contains predominantly the (E)-isomer. The cis-isomer is considered an impurity that must be controlled within strict limits as defined by pharmacopoeias.

Synthetic Pathways and the Formation of cis-Terbinafine

The synthesis of terbinafine has evolved over the years, with various routes developed to improve yield, reduce costs, and control isomeric purity.[16][18][19][20] A common synthetic approach involves the preparation of two key intermediates, which are then coupled. The point at which the cis/trans isomerism is introduced is typically during the formation of the allylic side chain.

A representative synthetic scheme is outlined below:

G cluster_0 Side Chain Synthesis cluster_1 Naphthyl Intermediate A tert-Butylacetylene C 6,6-dimethylhept-1-en-4-yn-3-ol A->C Coupling B Acrolein B->C D (E/Z)-1-halo-6,6-dimethyl- 2-hepten-4-yne C->D Halogenation H (E/Z)-Terbinafine Mixture D->H Condensation E Naphthalene F 1-Chloromethylnaphthalene E->F Chloromethylation G N-methyl-1- naphthalenemethylamine F->G Amination G->H I Purification H->I J (E)-Terbinafine HCl (API) I->J K (Z)-Terbinafine HCl (Impurity) I->K

Caption: Generalized synthetic workflow for Terbinafine HCl.

The halogenation and subsequent coupling steps are often not completely stereoselective, leading to the formation of both cis and trans isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the specific reagents used.

Analytical Characterization and Control

The co-existence of cis and trans isomers of terbinafine necessitated the development of specific analytical methods to separate, identify, and quantify them. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[21][22]

Chromatographic Separation

Reverse-phase HPLC (RP-HPLC) is the standard method for the analysis of terbinafine and its related substances.[12][21][22] The separation of the cis and trans isomers is typically achieved on a C18 column.[21][22][23] The difference in the spatial arrangement of the two isomers leads to slightly different interactions with the stationary phase, allowing for their separation under optimized chromatographic conditions.

Table 1: Typical HPLC Parameters for Isomer Separation

ParameterTypical Value
Column RP-C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol/Water or Acetonitrile/Buffer mixture
Detection UV at ~254 nm or ~284 nm
Flow Rate 1.0 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25°C)

Note: These are representative parameters and may vary depending on the specific method.

Spectroscopic Identification

While chromatography separates the isomers, spectroscopic techniques are used to confirm their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the cis and trans isomers. The coupling constants (J-values) of the vinylic protons on the double bond are characteristically different for the two isomers.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds. While the cis and trans isomers have the same mass, MS coupled with a separation technique like HPLC (LC-MS) is invaluable for identifying impurities in a complex mixture.

  • Infrared (IR) Spectroscopy: IR spectroscopy can also show subtle differences in the spectra of the two isomers, particularly in the fingerprint region.

A patent for the preparation of the Z-isomer of terbinafine hydrochloride highlights its use as a reference standard, which is crucial for the accurate validation of analytical methods used for quality control of the final drug product.[17]

Protocol: Isolation and Characterization of cis-Terbinafine from a Synthetic Mixture

The following is a representative protocol for the separation and identification of cis-Terbinafine from a crude reaction mixture containing both isomers.

Objective: To isolate and characterize this compound.

Materials:

  • Crude terbinafine synthesis mixture

  • HPLC-grade methanol, water, and acetonitrile

  • RP-C18 HPLC column

  • Preparative HPLC system

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Analytical Method Development:

    • Develop an analytical RP-HPLC method capable of baseline-separating the (E) and (Z) isomers of terbinafine.

    • Inject a small sample of the crude mixture to determine the retention times of the two isomers. The major peak will be the (E)-isomer, and a smaller, nearby peak will be the (Z)-isomer.

  • Preparative HPLC Separation:

    • Scale up the analytical method to a preparative HPLC system.

    • Inject the crude terbinafine mixture onto the preparative column.

    • Collect the fractions corresponding to the (Z)-isomer peak.

  • Isolation:

    • Combine the collected fractions containing the purified (Z)-isomer.

    • Remove the HPLC solvent using a rotary evaporator under reduced pressure.

    • The resulting solid can be further purified by recrystallization if necessary.

  • Characterization:

    • HPLC Purity Check: Analyze the isolated solid by the analytical HPLC method to confirm its purity.

    • NMR Analysis: Dissolve a sample of the isolated solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Confirm the cis configuration by analyzing the coupling constants of the olefinic protons.

    • MS Analysis: Obtain a mass spectrum of the isolated compound to confirm its molecular weight (291.43 g/mol for the free base).[24][25]

G A Crude (E/Z) Terbinafine Mixture B Analytical HPLC: Method Development A->B C Preparative HPLC: Isomer Separation B->C D Fraction Collection (Z-isomer) C->D E Solvent Evaporation D->E F Isolated cis-Terbinafine E->F G Purity & Identity Confirmation F->G H HPLC Purity Check G->H I NMR Spectroscopy G->I J Mass Spectrometry G->J

Caption: Experimental workflow for the isolation of cis-Terbinafine.

Conclusion

The discovery of this compound is a story not of a therapeutic breakthrough, but of the essential scientific rigor that underpins modern drug development. It highlights the critical importance of stereochemistry in pharmacology and the necessity of advanced analytical techniques to ensure the purity, safety, and efficacy of pharmaceutical products. While therapeutically inactive, the characterization and control of cis-Terbinafine are a testament to the meticulous process of turning a promising molecule into a reliable medicine. Understanding the nature of such process-related impurities is fundamental for any professional involved in the synthesis, analysis, and regulation of pharmaceuticals.

References

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.
  • Wikipedia. (2024). Terbinafine.
  • Gupta, A. K., & Cooper, E. A. (2008). Terbinafine for the treatment of onychomycosis. Expert Opinion on Pharmacotherapy, 9(15), 2665–2682.
  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.
  • Patsnap Synapse. (2024).
  • Dr.Oracle. (2025). What is the mechanism of action of terbinafine (antifungal medication)
  • Journal of Chemical Health Risks. (2025).
  • Google Patents. (n.d.). Synthesis of terbinafine hydrochloride - CN1362400A.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Synthesis method of terbinafine - CN108017544B.
  • Creative Biolabs. (n.d.). Allylamines Antifungal Drug Research Service.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Allylamine Antifungals: A Focus on Terbinafine Hydrochloride.
  • Ghannoum, M. A., & Isham, N. (2021).
  • PubMed. (1986). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine.
  • PubMed. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing.
  • GSRS. (n.d.). TERBINAFINE, (Z)-.
  • DrugBank. (n.d.). terbinafine, (Z)-isomer.
  • NIH. (2013).
  • NIH. (2016). New microbial source of the antifungal allylamine “Terbinafine”.
  • Synapse. (n.d.).
  • cr subscription agency. (n.d.).
  • Spectroscopic and method validation studies of Terbinafine hydrochloride in spray form. (2024).
  • 3DChem.com. (2017). Terbinafine (Molecule of the Month for February 2017).
  • ResearchGate. (2025). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method.
  • PubChem. (n.d.). Terbinafine.
  • Google Patents. (n.d.). A kind of preparation method of terbinafine hydrochloride Z-isomer - CN115073303A.
  • Google Patents. (n.d.). Preparation method of terbinafine hydrochloride - CN102898314B.
  • WIPO Patentscope. (2005). AN IMPROVED PROCESS FOR THE PREPARATION OF TERBINAFINE HYDROCHLORIDE - WO/2005/110968.
  • NIH. (2021).
  • PubChem. (n.d.). N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine.
  • ResearchGate. (n.d.). The chemical structure of terbinafine hydrochloride.
  • PubChem. (n.d.). Terbinafine(1+).

Sources

Methodological & Application

A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of cis-Terbinafine Hydrochloride in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a robust, specific, and validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of the geometric isomer, cis-Terbinafine Hydrochloride (designated as Terbinafine Related Compound B by the USP), in the bulk drug substance of Terbinafine Hydrochloride. Terbinafine Hydrochloride, the (E)-isomer, is a widely used allylamine antifungal agent.[1][2] The control of its isomeric impurity, the (Z)- or cis-isomer, is critical for ensuring the quality, safety, and efficacy of the final drug product. This method provides a simple, cost-effective, and high-throughput alternative to HPLC for routine quality control, demonstrating excellent separation and quantification capabilities in accordance with ICH Q2(R2) guidelines.[3][4]

Introduction: The Rationale for Isomer-Specific Quantification

Terbinafine Hydrochloride is chemically defined as (2E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride.[1] Its therapeutic activity is associated with this specific trans (E) geometric configuration around the double bond. The presence of the corresponding cis (Z) isomer, ((2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride), is considered a process-related impurity.[5] Regulatory bodies, including the United States Pharmacopeia (USP), mandate the control of this impurity, specifying resolution requirements between the two isomers.[6]

While High-Performance Liquid Chromatography (HPLC) is the official pharmacopoeial method, HPTLC presents a compelling alternative for quality control laboratories. Its advantages include high sample throughput, lower solvent consumption, and operational simplicity, making it ideal for routine analysis of bulk drug batches. This document provides a complete protocol, from sample preparation to method validation, establishing a trustworthy HPTLC system for this critical quality attribute.

Principle of the HPTLC Method

The method is based on the principle of adsorption chromatography.

  • Stationary Phase: The sample and standard solutions are applied to a high-performance silica gel 60 F254 plate. Silica gel, a polar adsorbent, serves as the stationary phase.

  • Mobile Phase: The plate is developed in a chamber containing a non-aqueous mobile phase. The components of the mixture (Terbinafine and cis-Terbinafine) migrate up the plate at different rates due to their differential adsorption onto the stationary phase and solubility in the mobile phase. The carefully selected solvent system ensures the separation of these closely related geometric isomers.

  • Detection: After development, the plate is dried, and the separated bands are visualized under UV light. The F254 indicator in the silica gel layer allows for quenching visualization at 254 nm. Densitometric scanning is performed at a wavelength where both compounds exhibit significant absorbance (e.g., 284 nm), and the resulting peak areas are used for quantification against a known standard.[1][7]

Materials and Equipment

Reagents and Standards Source/Grade Equipment Manufacturer/Model (Example)
Terbinafine Hydrochloride RSUSP Reference StandardHPTLC Plates (10x10 cm or 20x10 cm)Merck, Silica Gel 60 F254
cis-Terbinafine HCl (Terbinafine Related Compound B RS)USP Reference StandardHPTLC ApplicatorCAMAG Linomat 5 or ATS 4
TolueneHPLC GradeHPTLC Twin Trough ChamberCAMAG
Ethyl AcetateHPLC GradeHPTLC Plate HeaterCAMAG
Formic AcidAnalytical Reagent GradeHPTLC Scanner / DensitometerCAMAG TLC Scanner 4
MethanolHPLC GradeAnalytical BalanceMettler Toledo
------Micropipettes and Volumetric GlasswareClass A
------Syringe Filters (0.45 µm, PTFE)---
------Ultrasonic Bath---

Experimental Protocol

Preparation of Solutions

Causality Note: Methanol is chosen as the solvent due to the high solubility of Terbinafine HCl.[1] All solutions should be protected from light as Terbinafine can degrade under photochemical stress.[8]

  • Standard Stock Solution (A): Accurately weigh 25 mg of Terbinafine Hydrochloride RS and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution (B): Dilute 5 mL of Standard Stock Solution (A) to 50 mL with methanol to obtain a final concentration of 100 µg/mL.

  • cis-Terbinafine Stock Solution (C): Accurately weigh 10 mg of cis-Terbinafine HCl RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Specificity/Resolution Solution (D): Mix 5 mL of Working Standard Solution (B) and 1 mL of cis-Terbinafine Stock Solution (C) in a 10 mL volumetric flask and make up the volume with methanol. This solution contains 50 µg/mL of Terbinafine HCl and 10 µg/mL of cis-Terbinafine HCl.

  • Test Solution: Accurately weigh 25 mg of the Terbinafine Hydrochloride bulk drug sample and prepare a 1000 µg/mL solution in methanol, following the procedure for the Standard Stock Solution (A).

Chromatographic Conditions

The choice of mobile phase is critical for separating geometric isomers. A mixture of a non-polar solvent (Toluene), a moderately polar solvent (Ethyl Acetate), and an acid modifier (Formic Acid) provides the necessary selectivity. The acid suppresses the ionization of the tertiary amine in the terbinafine molecule, preventing peak tailing and leading to compact, well-defined bands.[7]

Parameter Condition
Stationary Phase HPTLC plates pre-coated with Silica Gel 60 F254
Plate Activation Pre-washed with methanol and activated at 110°C for 15 minutes prior to use.
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (4.5 : 5.5 : 0.1, v/v/v)[1][7]
Chamber Saturation 20 minutes with the mobile phase in a CAMAG Twin Trough Chamber.
Application Volume 5 µL
Applicator Settings Band width: 6 mm; Application rate: 150 nL/s
Development Mode Ascending
Development Distance 80 mm from the lower edge of the plate
Drying Air-dried, followed by heating on a plate heater at 60°C for 5 minutes.
Detection Wavelength Densitometric scanning at 284 nm[1][7]
Scanner Slit Dimensions 5.00 x 0.45 mm, Micro
HPTLC Workflow Diagram

HPTLC_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis prep_std Prepare Standard & Resolution Solutions apply Apply Bands (Linomat/ATS) prep_std->apply prep_sample Prepare Bulk Drug Sample Solution prep_sample->apply activate Activate HPTLC Plate activate->apply saturate Saturate Chamber (20 min) develop Develop Plate (80 mm) saturate->develop apply->develop dry Dry Plate develop->dry scan Densitometric Scan (@ 284 nm) dry->scan quantify Quantify Peak Areas (visionCATS/winCATS) scan->quantify report Generate Report quantify->report

Caption: Workflow for the HPTLC quantification of cis-Terbinafine HCl.

Method Validation Protocol (as per ICH Q2(R2))

This section outlines the validation parameters to establish the method's trustworthiness and suitability for its intended purpose.[3][4][9][10][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.

  • Procedure: Apply 5 µL of the Test Solution and the Specificity/Resolution Solution (D) to the HPTLC plate. Develop and scan as per the chromatographic conditions.

  • Acceptance Criteria: The chromatogram from the resolution solution must show two distinct, baseline-separated bands for Terbinafine HCl and cis-Terbinafine HCl. The Rf values should be sufficiently different (e.g., Terbinafine HCl at ~0.31 and cis-Terbinafine HCl at a slightly different Rf).[7] There should be no interfering peaks at the Rf of cis-Terbinafine in the sample chromatogram.

Linearity and Range
  • Procedure: Prepare a series of dilutions from the cis-Terbinafine Stock Solution (C) to cover a range from 50% to 150% of the expected impurity level (e.g., 0.1% specification limit). A suggested range is 50 ng/spot to 750 ng/spot. Apply each concentration in triplicate.

  • Analysis: Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be minimal.

Table 1: Example Linearity Data for cis-Terbinafine HCl

Concentration (ng/spot) Mean Peak Area (n=3)
50 1250
100 2510
250 6245
500 12550
750 18800

| Correlation Coefficient (r²) | 0.9991 |

Accuracy (as % Recovery)
  • Procedure: Analyze a sample of the bulk drug spiked with known amounts of cis-Terbinafine HCl at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Perform the analysis in triplicate for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spiking Level Amount Added (ng) Amount Found (ng) % Recovery
80% 200 198.4 99.2%
100% 250 251.5 100.6%

| 120% | 300 | 297.9 | 99.3% |

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate applications of the Test Solution spiked to 100% of the specification level on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.

Table 3: Example Precision Data

Parameter %RSD (n=6)
Repeatability 1.25%

| Intermediate Precision | 1.68% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure the impurity at its specification limit. For example, an LOQ of ~35 ng/spot is achievable for Terbinafine analysis.[7]

Robustness
  • Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Mobile phase composition (e.g., Toluene ± 0.1 mL)

    • Chamber saturation time (± 5 minutes)

    • Development distance (± 2 mm)

  • Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not exceed 2.0%, and the separation of the two isomers should be maintained.

Conclusion

The HPTLC method detailed in this application note is specific, accurate, precise, and robust for the quantification of this compound in Terbinafine Hydrochloride bulk drug. The method successfully separates the cis-isomer from the main trans-isomer, meeting the critical specificity requirement for quality control. Its simplicity and high throughput make it an excellent tool for routine analysis in a regulated pharmaceutical environment, ensuring that the bulk drug substance conforms to its quality specifications before formulation into the final dosage form.

References

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • HPTLC method for determination of terbinafine in the bulk drug and tablet dosage form. (2025, August 5). ResearchGate. [Link]

  • Terbinafine Hydrochloride - USP-NF. (n.d.). USP. [Link]

  • Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. (2024, January 1). International Journal of Novel Research and Development. [Link]

  • HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. (n.d.). International Journal of PharmTech Research. [Link]

  • Spectroscopic and method validation studies of Terbinafine hydrochloride in spray form. (2024, September 9). Xinan Daxue Xuebao. [Link]

  • Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. (2025, October 31). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF TERBINAFINE HYDROCHLORIDE AND MOMETASONE FUROATE IN COMBINED DOSAGE FORM. (2016, June 10). Journal of the Chilean Chemical Society. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form. (n.d.). National Center for Biotechnology Information. [Link]

  • Method validation for targeted HPTLC method as per ICH Q2 (R2) guidelines. (n.d.). Wiley Online Library. [Link]

  • ICH Guidelines in Practice: Development and Validation of HPTLC Method for Simultaneous Estimation of Ketorolac Tromethamine and Ofloxacin in Ophthalmic Formulation. (n.d.). Research and Reviews. [Link]

  • Terbinafine Hydrochloride. (n.d.). PubChem. [Link]

Sources

Application Note & Protocol: Preparation and Use of cis-Terbinafine Hydrochloride Reference Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the preparation, characterization, and application of the cis-Terbinafine Hydrochloride reference standard. Terbinafine Hydrochloride, a potent antifungal agent, is synthesized as the thermodynamically more stable (E)-isomer. However, the geometrically isomeric (Z)-form, commonly known as cis-Terbinafine, is a process-related impurity that must be rigorously controlled to ensure the safety and efficacy of the final drug product.[1][2] This note details the scientific rationale for monitoring this specific impurity, provides step-by-step protocols for using the reference standard in high-performance liquid chromatography (HPLC) assays, and outlines methods for system suitability and quantitative analysis as mandated by major pharmacopoeias.

Introduction: The Significance of Stereoisomeric Purity in Terbinafine HCl

Terbinafine is an allylamine antifungal that functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. The therapeutic activity is specific to the (E)-isomer (trans-Terbinafine). The (Z)-isomer (cis-Terbinafine), while sharing the same chemical formula and connectivity, differs in its three-dimensional arrangement around the carbon-carbon double bond. This geometric difference can potentially alter its pharmacological and toxicological profile.

During the synthesis of Terbinafine, particularly in steps involving the formation of the allylamine double bond, conditions can lead to the formation of both (E) and (Z) isomers.[2] Consequently, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) classify cis-Terbinafine as a specified impurity (designated as USP Related Compound B and EP Impurity B) and mandate strict limits on its presence in the active pharmaceutical ingredient (API) and finished drug products.[1][3][4]

Accurate quantification of this impurity is therefore not merely a quality control metric but a critical step in ensuring patient safety and product consistency. This requires a well-characterized reference standard of this compound.

Logical Workflow for Impurity Analysis

cluster_prep Phase 1: Standard Preparation cluster_method Phase 2: HPLC Method Setup cluster_analysis Phase 3: Analysis & Quantification RS_Source Obtain Certified cis-Terbinafine HCl Reference Standard (RS) Prep_Stock Prepare Accurate Stock Solution of RS RS_Source->Prep_Stock Prep_Work Prepare Working Standard Solutions Prep_Stock->Prep_Work SST Perform System Suitability Test (SST) Prep_Work->SST HPLC_Setup Configure HPLC System (Column, Mobile Phase, etc.) Equilibrate Equilibrate System HPLC_Setup->Equilibrate Equilibrate->SST Inject_Sample Inject Terbinafine HCl Test Sample SST->Inject_Sample If SST Passes Quantify Quantify cis-Isomer Against Reference Standard Inject_Sample->Quantify Report Report Results & Compare Against Specifications Quantify->Report

Caption: Workflow for cis-Terbinafine HCl impurity quantification.

Reference Standard: Preparation and Handling

A reliable reference standard is the cornerstone of accurate impurity analysis. It is imperative to use a certified reference standard from a reputable source, such as those traceable to pharmacopoeial standards (USP, EP) or from accredited suppliers.[1][5][6]

2.1. Sourcing and Characterization The cis-Terbinafine HCl reference standard is typically prepared by isolating the Z-isomer from synthetic mixtures via preparative chromatography or through stereoselective synthesis.[2] Each lot of the reference standard must be accompanied by a Certificate of Analysis (CoA) that includes:

  • Identity Confirmation: Data from ¹H NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[3][7]

  • Purity: Determined by a high-resolution chromatographic technique (e.g., HPLC), typically >95%.[6]

  • Assigned Content/Potency: Corrects for the presence of any residual impurities or counter-ions.

2.2. Storage and Stability Proper storage is critical to maintain the integrity of the reference standard.

  • Storage Conditions: Store the neat material in well-closed containers, protected from light, at the temperature specified on the CoA (typically 2-8°C or controlled room temperature).[5][8]

  • Solution Stability: Stock solutions should be prepared fresh. If short-term storage is necessary, solutions should be stored in amber glassware at 2-8°C and their stability validated. While terbinafine has shown stability in solution for extended periods, the specific stability of the cis-isomer solution for analytical use should be confirmed.[9]

Protocol: Chromatographic Separation and Quantification

This protocol is based on established reversed-phase HPLC methods described in pharmacopoeias and the scientific literature for the separation of terbinafine and its related compounds.[3][4][10][11]

3.1. Equipment and Reagents

  • High-Performance Liquid Chromatograph (HPLC) with a gradient pump, autosampler, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Octadecylsilyl (C18), 5 µm, 150 x 3.0 mm column (or equivalent as per pharmacopoeia).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Triethylamine (for buffer preparation).

  • Glacial Acetic Acid or Trifluoroacetic Acid (for pH adjustment).

  • Water (HPLC grade).

3.2. Chromatographic Conditions The following table summarizes a typical gradient HPLC method adapted from USP and EP guidelines for the analysis of Terbinafine related compounds.[3][4][11]

ParameterCondition
Column C18, 5 µm, 150 x 3.0 mm
Mobile Phase A Buffer:Methanol:Acetonitrile (70:18:12 v/v/v). Buffer: 2 mL triethylamine in 1L water, adjust pH to 7.5 with acetic acid.
Mobile Phase B Buffer:Methanol:Acetonitrile (5:57:38 v/v/v).
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temp. 40 °C
Gradient Program Time (min)
0
25
30
31
38

3.3. Preparation of Solutions Note: Protect all solutions containing terbinafine from light.[11]

  • Diluent: Acetonitrile and Water (50:50 v/v).

  • cis-Terbinafine HCl Stock Solution (RS Stock, ~50 µg/mL): Accurately weigh about 5 mg of the cis-Terbinafine HCl reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • cis-Terbinafine HCl Working Solution (RS Working, ~0.5 µg/mL): Dilute 1.0 mL of RS Stock to 100.0 mL with Diluent. This concentration typically corresponds to a 0.1% impurity level relative to the test solution.

  • Test Solution (Terbinafine HCl Sample, ~0.5 mg/mL): Accurately weigh about 25 mg of the Terbinafine HCl sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.[4]

  • System Suitability Solution (SST): This solution must contain both terbinafine and cis-terbinafine to verify resolution. It can be prepared by:

    • Option A (Spiking): Dissolve ~5 mg of Terbinafine HCl in 5 mL of Diluent and add a small, known volume of the RS Stock to achieve a detectable cis-isomer peak.

    • Option B (UV Degradation): As suggested by the USP, a solution of Terbinafine HCl (~1 mg/mL in Diluent) can be exposed to UV light at 254 nm for approximately 1 hour to induce the formation of the cis-isomer.[3][11]

Relationship between Terbinafine Isomers

G cluster_trans (E)-Terbinafine (trans) cluster_cis (Z)-Terbinafine (cis) - Impurity B Trans Trans Cis Cis Trans->Cis UV Light Synthesis Byproduct

Caption: Geometric relationship between (E)- and (Z)-Terbinafine.

Experimental Procedure & Data Analysis

4.1. System Suitability Test (SST) Before analyzing any samples, the chromatographic system must be validated.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the SST solution .

  • Verify the following criteria:

    • Resolution: The resolution between the cis-Terbinafine and (trans)-Terbinafine peaks must be not less than 2.0 .[3][4] This is the most critical parameter, ensuring the method can distinguish the impurity from the main component.

    • Tailing Factor: The tailing factor for the (trans)-Terbinafine peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): Perform five replicate injections of the RS Working solution. The RSD of the peak area for cis-Terbinafine should be not more than 5.0%.

4.2. Sample Analysis

  • Once the system suitability is confirmed, inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the RS Working solution .

  • Inject the Test Solution . It is recommended to bracket test samples with injections of the working standard to monitor for system drift.

4.3. Calculation of Results The percentage of this compound in the sample is calculated using the principle of external standards.

Formula:

% cis-Isomer = (Area_cis_sample / Area_cis_std) * (Conc_std / Conc_sample) * P * 100

Where:

  • Area_cis_sample = Peak area of cis-Terbinafine in the Test Solution chromatogram.

  • Area_cis_std = Peak area of cis-Terbinafine in the RS Working solution chromatogram.

  • Conc_std = Concentration (mg/mL) of cis-Terbinafine HCl in the RS Working solution.

  • Conc_sample = Concentration (mg/mL) of Terbinafine HCl in the Test Solution.

  • P = Purity (as a decimal) of the cis-Terbinafine HCl reference standard from the CoA.

The calculated result is then compared against the specification limit for this impurity as defined in the relevant pharmacopoeia or internal quality standard (e.g., not more than 0.2%).

Conclusion

The control of isomeric impurities is a fundamental aspect of pharmaceutical quality assurance. The use of a well-characterized this compound reference standard is essential for the accurate validation and execution of analytical methods designed to quantify this critical process impurity. The protocols and data presented in this application note provide a robust framework for implementing a reliable quality control strategy for Terbinafine Hydrochloride, ensuring it meets the stringent purity requirements for therapeutic use.

References

  • Vertex AI Search, "Reverse phase HPLC method for the analysis of terbinafine in pharmaceutical dosage forms," Accessed Jan 16, 2026.
  • PubMed, "Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method," Accessed Jan 16, 2026.
  • ResearchGate, "Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method | Request PDF," Accessed Jan 16, 2026.
  • NIH, "Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological m
  • Sigma-Aldrich, "Terbinafine hydrochloride Pharmaceutical Secondary Standard; Certified Reference M
  • SynZeal, "Terbinafine EP Impurity B | 176168-78-8," Accessed Jan 16, 2026.
  • USP-NF, "Terbinafine Hydrochloride," Accessed Jan 16, 2026.
  • LGC Standards, "this compound," Accessed Jan 16, 2026.
  • EDQM, "CAT 1159 - terbinafine hydrochloride - SAFETY D
  • Asian Journal of Chemistry, "Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms," Accessed Jan 16, 2026.
  • PubMed, "Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C," Accessed Jan 16, 2026.
  • European Pharmacopoeia, "TERBINAFINE HYDROCHLORIDE Terbinafini hydrochloridum," Accessed Jan 16, 2026.
  • USP, "Terbinafine Hydrochloride - uspbpep.com," Accessed Jan 16, 2026.
  • Google Patents, "Synthesis of terbinafine hydrochloride - CN1362400A," Accessed Jan 16, 2026.
  • Journal of Chemical Health Risks, "Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride," Accessed Jan 16, 2026.
  • EDQM, "Y0000535 - CRS c
  • GLP Pharma Standards, "Terbinafine EP Impurity C | CAS No- 877265-30-0; 187540-01-8 (Free base)," Accessed Jan 16, 2026.
  • ALLIANCE OF COMPREHENSIVE IMPURITY STANDARDS, "Terbinafine EP Impurity A | Terbinafine USP RC A (HCl)," Accessed Jan 16, 2026.
  • TLC Pharmaceutical Standards, "Terbinafine EP Impurity D (Terbinafine USP Related Compound D (Free Form))," Accessed Jan 16, 2026.
  • Google Patents, "WO 2005/110968 A1," Accessed Jan 16, 2026.

Sources

Application of "cis-Terbinafine Hydrochloride" in pharmaceutical quality control

Author: BenchChem Technical Support Team. Date: January 2026

Pharmaceutical Quality Control of Terbinafine Hydrochloride: Identification and Quantification of cis-Terbinafine Hydrochloride

Abstract

This comprehensive guide provides a detailed framework for the quality control of Terbinafine Hydrochloride, a widely used antifungal agent. The focus is on the identification and quantification of its critical geometric isomer, this compound, a process impurity that must be rigorously controlled to ensure the safety and efficacy of the final drug product. This document synthesizes pharmacopeial standards and peer-reviewed methodologies into a practical, scientifically-grounded protocol for researchers, scientists, and drug development professionals. We will delve into the causality behind the analytical choices, present a self-validating HPLC protocol, and provide the necessary tools for its implementation in a regulated pharmaceutical laboratory.

Introduction: The Significance of Isomeric Purity in Terbinafine HCl

Terbinafine Hydrochloride is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Its chemical structure features a double bond in the hepten-4-ynyl side chain, which gives rise to geometric isomerism. The pharmacologically active and intended form is the (E)-isomer, commonly known as trans-Terbinafine.

However, chemical synthesis processes can lead to the formation of the (Z)-isomer, this compound.[3][4] This isomer is considered a process-related impurity.[5][6] While the biological activity of the cis-isomer is reported to be low, its presence in the drug substance can impact the overall purity, potency, and safety profile of the final pharmaceutical product.[7] Therefore, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate strict control over the levels of this and other related substances.[8][9]

This application note provides an authoritative High-Performance Liquid Chromatography (HPLC) method, grounded in pharmacopeial procedures, to ensure the reliable separation and quantification of cis-Terbinafine from the active pharmaceutical ingredient (API), Terbinafine HCl.

The Isomeric Relationship: trans vs. cis-Terbinafine

The critical difference between the active drug and the impurity lies in the spatial arrangement of substituents across the carbon-carbon double bond. This seemingly minor structural variance has significant implications for the molecule's three-dimensional shape and, consequently, its interaction with the biological target.

Caption: Chemical structures of trans-(E) and cis-(Z) isomers of Terbinafine.

Analytical Methodology: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying closely related substances like geometric isomers. A reversed-phase HPLC (RP-HPLC) method is particularly effective for this application.

Rationale for Method Parameters
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice for Terbinafine analysis.[1][9] The nonpolar C18 chains provide a hydrophobic surface that interacts with the nonpolar regions of the Terbinafine isomers, allowing for separation based on subtle differences in their hydrophobicity and shape.

  • Mobile Phase: A gradient mixture of an aqueous buffer and organic solvents (typically acetonitrile and methanol) is employed.[9] The buffer, often containing an amine modifier like triethylamine and adjusted to a specific pH (e.g., 7.5), helps to minimize peak tailing by masking active silanol sites on the silica support.[1][9] The gradient elution, where the proportion of organic solvent is increased over time, is crucial for ensuring that both the main API peak and its related impurities are eluted with good resolution and shape within a reasonable runtime.[9]

  • Detection: UV detection is used, as the naphthalene moiety in the Terbinafine molecule provides strong chromophores. Wavelengths between 220 nm and 282 nm have been shown to be effective.[1][10][11] The USP monograph specifies detection at 280 nm, which provides good sensitivity for both the API and its related substances.[9]

  • Column Temperature: Maintaining a constant, elevated column temperature (e.g., 40 °C) is critical for ensuring reproducible retention times and improving peak symmetry.[9]

Quantitative Analysis Protocol

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) monograph for Terbinafine Hydrochloride.[9] Laboratories should use a qualified reference standard of this compound for peak identification and system suitability.[12][13]

Required Reagents and Equipment
  • HPLC system with gradient pump, UV detector, and autosampler

  • Data acquisition and processing software (e.g., Chromeleon, Empower)

  • Analytical column: L1 packing (C18), 5 µm, 3.0 mm x 15 cm

  • Terbinafine Hydrochloride RS (Reference Standard)

  • This compound RS

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Acetic Acid

  • Water (HPLC grade)

  • Analytical balance, volumetric flasks, pipettes

Preparation of Solutions
  • Buffer (pH 7.5): Prepare a solution in water containing 2.0 mL of triethylamine per liter. Adjust the pH to 7.5 with diluted acetic acid.[9]

  • Mobile Phase A: Prepare a filtered and degassed mixture of a Methanol-Acetonitrile mixture (60:40) and the pH 7.5 Buffer (70:30).[9]

  • Mobile Phase B: Prepare a filtered and degassed mixture of a Methanol-Acetonitrile mixture (60:40) and the pH 7.5 Buffer (95:5).[9]

  • Diluent: Prepare a mixture of acetonitrile and water (50:50).[9]

  • Test Solution: Accurately weigh and dissolve a quantity of Terbinafine Hydrochloride drug substance in Diluent to obtain a final concentration of about 0.5 mg/mL.[9]

  • Standard Solution (for quantification of unspecified impurities): Prepare a solution of Terbinafine Hydrochloride RS in Diluent to a known concentration of about 0.5 µg/mL (0.1% of the Test Solution concentration).[9]

  • System Suitability Solution (SSS): Prepare a solution of Terbinafine Hydrochloride in Diluent (approx. 1 mg/mL) and expose it to UV light at 254 nm for about 1 hour to induce degradation and generate impurities, including the cis-isomer.[9] Alternatively, a solution containing known amounts of Terbinafine Hydrochloride RS and this compound RS can be prepared.

Chromatographic Conditions
ParameterSettingRationale
Column L1 (C18), 5 µm, 3.0 mm x 15 cmStandard reversed-phase column for hydrophobic compounds.
Flow Rate 0.8 mL/minProvides optimal efficiency for the column dimensions.
Detector UV at 280 nm[9]High absorbance wavelength for the naphthalene chromophore.
Column Temp. 40 °C[9]Ensures reproducible retention times and peak shape.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Gradient As described in Table 1[9]To achieve separation of the main peak from all impurities.

Table 1: Gradient Elution Program

Time (minutes) Mobile Phase A (%) Mobile Phase B (%) Elution
0 - 4.0 100 0 Isocratic
4.0 - 25.0 100 → 0 0 → 100 Linear Gradient
25.0 - 30.0 0 100 Isocratic (Wash)
30.0 - 30.1 0 → 100 100 → 0 Linear Gradient

| 30.1 - 38.0 | 100 | 0 | Re-equilibration |

System Suitability and Acceptance Criteria

Before proceeding with sample analysis, the system's performance must be verified.

  • Inject the System Suitability Solution .

  • The resolution between the cis-Terbinafine and trans-Terbinafine peaks must be not less than 2.0 .[9] This ensures the method is capable of adequately separating these critical isomers.

Data Analysis and Calculations
  • Inject the Diluent (as a blank), the Test Solution, and the Standard Solution.

  • Identify the peaks based on their relative retention times (RRT).

Table 2: Typical Relative Retention Times and Limits

Compound Relative Retention Time (RRT) Acceptance Criterion (USP)[9]
cis-Terbinafine ~0.94 NMT 0.1%
Terbinafine 1.00 -
Any other individual impurity - NMT 0.1%
Total Impurities - NMT 0.3%[8]

NMT: Not More Than

The percentage of cis-Terbinafine in the drug substance is calculated using the following formula:

% cis-Terbinafine = (Areacis / AreaTotal) x 100

Where:

  • Areacis is the peak area of cis-Terbinafine in the Test Solution chromatogram.

  • AreaTotal is the sum of all peak areas in the chromatogram (including the main Terbinafine peak).

Note: For other impurities, a relative response factor (RRF) may be required for accurate quantification, as specified in the relevant pharmacopeia.[9] The USP specifies an RRF of 1.0 for cis-Terbinafine relative to the main component.[9]

Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for analyzing cis-Terbinafine in a batch of Terbinafine Hydrochloride.

QC_Workflow Sample Receive Terbinafine HCl Drug Substance Sample Prep Prepare Solutions (Test, SSS, Standard) Sample->Prep SystemSetup HPLC System Setup (Install Column, Prime Pump) Prep->SystemSetup Equilibrate Equilibrate System with Mobile Phase A SystemSetup->Equilibrate SST Perform System Suitability Test (SST) Inject SSS Equilibrate->SST SST_Check Resolution ≥ 2.0? SST->SST_Check Analysis Inject Blank, Standard, and Test Solutions SST_Check->Analysis Pass Troubleshoot Troubleshoot System SST_Check->Troubleshoot Fail Integration Integrate Peaks and Process Data Analysis->Integration Calculation Calculate % cis-Terbinafine and other impurities Integration->Calculation Spec_Check Results meet Specification? Calculation->Spec_Check Pass Batch Release Spec_Check->Pass Pass Fail OOS Investigation Spec_Check->Fail Fail Troubleshoot->Equilibrate

Caption: Workflow for the QC analysis of cis-Terbinafine impurity.

Conclusion

The control of isomeric impurities is a non-negotiable aspect of pharmaceutical quality control. The presence of this compound in Terbinafine HCl drug substance must be carefully monitored to ensure the final product meets the stringent requirements for purity, safety, and efficacy set by global regulatory agencies. The validated RP-HPLC method detailed in this guide provides a robust, reliable, and reproducible protocol for this critical task. By understanding the scientific principles behind the methodology and adhering to a systematic workflow, analytical laboratories can confidently ensure the quality of Terbinafine Hydrochloride.

References

  • Das, B., Richards M, P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 108-117.

  • Basavaiah, K., & Kumar, U. R. A. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of AOAC International, 97(4), 1039-1051.

  • Shaikh, S., Muneera, M. S., Thusleem, O. A., & Tahir, M. (2011). Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. ResearchGate.

  • European Medicines Agency. (n.d.). Quality: impurities. EMA.

  • European Pharmacopoeia. (2011). Terbinafine Hydrochloride Monograph (01/2011:2272). EDQM.
  • European Pharmacopoeia 7.0. (n.d.). TERBINAFINE HYDROCHLORIDE.

  • Asian Journal of Research in Chemistry. (2015). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 8(5), 336.

  • LGC Standards. (n.d.). This compound.

  • LGC Standards. (n.d.). This compound Product Information.

  • International Council for Harmonisation. (2006). ICH Q3A (R2) Impurities in new drug substances.

  • Google Patents. (n.d.). CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.

  • Pharmaffiliates. (n.d.). Terbinafine Hydrochloride-impurities.

  • Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2010). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 22(5), 3531-3536.

  • Simson Pharma Limited. (n.d.). Terbinafine EP Impurity B.

  • International Council for Harmonisation. (2006). ICH Q3B(R2) Impurities in New Drug Products.

  • Nitrosamines Exchange. (2023). AI for NDSRIs of Terbinafin hydrochloride and Impurity A.

  • Pires, C., et al. (2012). Optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test Terbinafine. SciELO.

  • ChemicalBook. (n.d.). This compound.

  • United States Pharmacopeial Convention. (2009). Terbinafine Hydrochloride Monograph.

  • CymitQuimica. (n.d.). This compound.

  • Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride.

  • International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review.

  • Pharmaffiliates. (n.d.). Terbinafine - Impurity F.

  • U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance.

  • CR Subscription Agency. (n.d.). Terbinafine: A Review on Properties, Application and Analytical Methods.

  • Ashutosh, K., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-865.

  • Google Patents. (2005). WO 2005/110968 A1.

  • European Medicines Agency. (n.d.). Quality: impurities.

  • Google Patents. (2002). CN1362400A - Synthesis of terbinafine hydrochloride.

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.

  • Journal of Chemical Health Risks. (n.d.). View of Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride.

  • United States Pharmacopeia. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products.

Sources

Forced Degradation Studies of Terbinafine Hydrochloride: A Focus on trans-cis Isomerization and Stability-Indicating Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on Terbinafine Hydrochloride. A critical aspect of Terbinafine's stability profile is the photoisomerization of the active pharmaceutical ingredient (API), (E)-isomer or trans-Terbinafine, to its (Z)-isomer, cis-Terbinafine, a known impurity.[1][2][3] This guide presents a holistic approach, detailing stress testing under hydrolytic, oxidative, thermal, and photolytic conditions as mandated by ICH guidelines to establish the intrinsic stability of the drug substance.[4][5][6] We provide a step-by-step, validated, stability-indicating HPLC method capable of effectively separating trans-Terbinafine from its cis-isomer and other degradation products. This document is intended for researchers, analytical scientists, and drug development professionals involved in the formulation, stability testing, and regulatory submission of Terbinafine Hydrochloride.

Introduction: The Significance of Isomeric Purity

Terbinafine Hydrochloride is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[7][8] The active and intended geometric isomer is (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthylmethylamine hydrochloride, commonly referred to as trans-Terbinafine HCl.[9] Its geometric isomer, cis-Terbinafine HCl (Terbinafine EP Impurity B), is considered a process-related impurity and a primary photodegradation product.[1][2]

Forced degradation studies are a regulatory requirement and a scientific necessity designed to understand the intrinsic stability of a drug substance.[5][6] These studies deliberately stress the API under conditions more severe than those used for accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[10] The objective is to identify likely degradation products, establish degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method (SIAM). A robust SIAM is capable of quantifying the decrease in the active ingredient's concentration due to degradation and resolving it from any impurities or degradants formed. For Terbinafine HCl, it is paramount that the analytical method can distinguish and quantify both the trans-isomer and the cis-isomer.

This guide provides the necessary protocols to perform these studies in line with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that the degradation products are sufficiently generated for detection without being completely destroyed.[4][11]

The trans-cis Photoisomerization Pathway

The primary degradation pathway of concern for Terbinafine is the isomerization around its double bond when exposed to UV light. The alkene core of the molecule absorbs UV radiation, leading to a temporary loss of the pi-bond's rigidity, allowing rotation, and subsequent reformation of the double bond, which can result in the formation of the thermodynamically less stable cis-isomer.[12] Understanding this pathway is critical for developing appropriate packaging and storage conditions.

G trans trans-Terbinafine HCl (Active Drug) cis cis-Terbinafine HCl (Impurity B) trans->cis UV Light Exposure (Photoisomerization) other Other Degradation Products trans->other Heat, Oxidation, Hydrolysis cis->trans UV Light (Reversion)

Caption: Photoisomerization pathway of Terbinafine Hydrochloride.

Part 1: Forced Degradation Experimental Protocols

These protocols are designed to induce 5-20% degradation. Preliminary trials may be necessary to adjust the duration or stressor concentration for the specific batch of Terbinafine HCl being tested.

3.1. Materials and Stock Solution Preparation

  • Drug Substance: trans-Terbinafine Hydrochloride

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), HPLC-grade Methanol, Acetonitrile, and Water.

  • Stock Solution: Prepare a 1 mg/mL solution of Terbinafine HCl in a suitable solvent (e.g., methanol or a water:methanol 50:50 mix). This stock will be used for all stress conditions.

3.2. Acid Hydrolysis

  • To 5 mL of the stock solution, add 5 mL of 2N HCl.

  • Reflux the solution at 60°C for 30 minutes.[7]

  • Cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent amount of 2N NaOH.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

3.3. Base Hydrolysis

  • To 5 mL of the stock solution, add 5 mL of 1N NaOH.

  • Reflux the solution at 60°C for 60 minutes.

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 1N HCl.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

3.4. Oxidative Degradation

  • To 5 mL of the stock solution, add 5 mL of 20% Hydrogen Peroxide (H₂O₂).[7]

  • Keep the solution at 60°C for 30 minutes.[7]

  • Cool the solution to room temperature.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

3.5. Thermal Degradation

  • Place the solid drug substance in a thermostatically controlled oven at 80°C for 24 hours.[8]

  • Separately, place 10 mL of the stock solution in a vial and heat at 80°C for 24 hours.

  • After exposure, allow the samples to cool.

  • Prepare a 100 µg/mL solution from the solid sample and dilute the liquid sample accordingly with the mobile phase for analysis.

3.6. Photolytic Degradation

  • Expose the solid drug substance and the stock solution (in a quartz cuvette or other UV-transparent container) to a light source according to ICH Q1B guidelines.

  • The exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt hours per square meter for UV-A light.[5]

  • Prepare a 100 µg/mL solution from the solid sample and dilute the liquid sample accordingly with the mobile phase for analysis.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

Part 2: Stability-Indicating HPLC Method Protocol

This method is adapted from established literature and is designed to separate trans-Terbinafine from its cis-isomer and other potential degradants.[9][13]

4.1. Chromatographic Conditions

ParameterSpecification
Column ZORBAX Eclipse XDB C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[9]
Mobile Phase Buffer: Isopropyl Alcohol: Methanol (40:12:48, v/v/v)[9]
Buffer Prep: 1000 mL water with 2 mL triethylamine, pH to 3.4 with TFA[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C[9]
Detection Wavelength 222 nm[9]
Injection Volume 20 µL
Run Time Sufficient to elute all degradation products (approx. 15-20 min)

4.2. Analytical Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Evaluation s1 Weigh Drug Substance s2 Prepare 1 mg/mL Stock Solution s1->s2 st1 Apply Stress (Acid, Base, H2O2, Heat, Light) s2->st1 st2 Neutralize & Dilute to 100 µg/mL st1->st2 a1 Inject 20 µL into HPLC System st2->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 222 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Degradation & Impurity Formation d1->d2 d3 Assess Peak Purity d2->d3

Sources

Application and Protocol Guide for the Chiral Separation of Terbinafine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity of Terbinafine

Terbinafine, a synthetic allylamine antifungal agent, is a widely prescribed medication for the treatment of various fungal infections. The molecule possesses a single stereogenic center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-Terbinafine and (S)-Terbinafine. While the commercially available drug is a racemic mixture (a 1:1 ratio of both enantiomers), the distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation and independent evaluation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that encourage the development of single-enantiomer drugs to improve therapeutic outcomes and minimize potential side effects.[1]

This comprehensive guide provides detailed application notes and protocols for the analytical and preparative chiral separation of Terbinafine isomers. We will delve into the mechanistic principles and practical execution of three primary chromatographic and electrophoretic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control, pharmacokinetic studies, and process development of Terbinafine.

The Physicochemical Landscape of Terbinafine

A thorough understanding of Terbinafine's physicochemical properties is fundamental to developing effective chiral separation methods.

PropertyValueSignificance for Chiral Separation
IUPAC Name(E)-N-(6,6-dimethylhept-2-en-4-ynyl)-N-methyl-1-naphthalenemethanamineThe structure contains a naphthalene ring (a chromophore for UV detection and potential for π-π interactions), a tertiary amine (basic character, site for ionic interactions), and a stereogenic center.
Molecular FormulaC₂₁H₂₅N---
Molecular Weight291.43 g/mol ---
pKa~7.1 (tertiary amine)The basic nature of Terbinafine dictates the need for mobile phase additives (e.g., amines in normal phase, acids in reversed-phase) to ensure good peak shape and prevent interactions with residual silanols on silica-based stationary phases.
logP~4.8The high lipophilicity suggests good solubility in organic solvents, making normal-phase and polar-organic chromatography viable options.
UV λmax~223 nm, ~282 nmProvides strong UV absorbance for sensitive detection in HPLC and CE.[2]

Chiral Recognition: The "Three-Point Interaction" Model

The cornerstone of chiral separation is the "three-point interaction model," which posits that for a chiral stationary phase (CSP) to differentiate between two enantiomers, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, π-π stacking, dipole-dipole interactions) between the CSP and one of the enantiomers. The other enantiomer will not be able to establish all three interactions simultaneously, leading to a difference in binding affinity and, consequently, separation.[3] Polysaccharide-based CSPs, which are highly effective for a wide range of chiral compounds, provide a complex three-dimensional environment with multiple interaction sites that facilitate this differential binding.[4]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Terbinafine

HPLC with chiral stationary phases is the most established and widely used technique for the enantioseparation of pharmaceuticals.[5] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly versatile and successful for a broad range of chiral compounds, including Terbinafine.[2]

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various interactions. The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[6] For a molecule like Terbinafine, the potential interactions include:

  • π-π Interactions: The electron-rich naphthalene ring of Terbinafine can interact with the phenyl groups of the carbamate derivatives on the polysaccharide backbone.

  • Hydrogen Bonding: The carbamate groups on the CSP can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte.

  • Steric Interactions: The bulky tert-butyl group and the overall three-dimensional shape of the Terbinafine enantiomers will fit differently into the chiral cavities of the CSP, leading to differential retention.[7]

Molecular modeling studies have corroborated that a combination of hydrogen bonds, π-π interactions, and hydrophobic interactions are responsible for the enantioseparation of chiral molecules on these types of CSPs.[8][9]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_Screening Phase 1: Initial Screening cluster_Optimization Phase 2: Method Optimization cluster_Validation Phase 3: Validation Screen_Cols Select CSPs: - Lux Cellulose-1 (OD-H equivalent) - Lux Amylose-1 (AD-H equivalent) - Chiralpak IC Screening Perform Initial Screening Runs Screen_Cols->Screening Screen_MP Select Mobile Phases: - Normal Phase (Hexane/IPA) - Polar Organic (MeOH or ACN) - Reversed Phase (ACN/Buffer) Screen_MP->Screening Optimization Fine-tune Separation Screening->Optimization Promising Separation Found Optimize_MP Adjust Mobile Phase: - % Modifier - Additives (DEA, TFA) - Buffer pH Optimize_MP->Optimization Optimize_Params Optimize Parameters: - Flow Rate - Temperature Optimize_Params->Optimization Validation Confirm Method Suitability Optimization->Validation Resolution (Rs) > 1.5 Validation_Params Validate per ICH Q2(R1) / USP <1225>: - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD

Caption: Chiral HPLC method development workflow.

Protocol: Analytical Chiral HPLC of Terbinafine (Starting Point)

This protocol provides a starting point for the chiral separation of Terbinafine enantiomers using a popular polysaccharide-based CSP. Optimization will be required to achieve baseline separation.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent (e.g., CHIRALCEL® OD-H)

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • Terbinafine racemic standard

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (90:10, v/v). Add Diethylamine to a final concentration of 0.1% (v/v) to the entire mobile phase. Degas the mobile phase by sonication or vacuum filtration.

    • Rationale: A normal-phase mobile phase is a good starting point for polysaccharide CSPs. The IPA acts as the polar modifier, and DEA is a basic additive that improves the peak shape of the basic Terbinafine molecule by masking active sites on the silica support.[10]

  • Sample Solution: Accurately weigh and dissolve Terbinafine standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 223 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs).

5. Optimization Strategy:

  • If resolution is poor (Rs < 1.5), systematically vary the percentage of IPA in the mobile phase (e.g., try 85:15 and 95:5 Hexane/IPA).

  • Adjusting the column temperature (e.g., 15 °C or 35 °C) can also influence selectivity.

  • If normal phase is unsuccessful, screen with a polar organic mobile phase (e.g., 100% Methanol with 0.1% DEA).

ParameterTypical Starting ValueOptimization Range
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/IPA (98:2 to 80:20), Hexane/EtOH
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Temperature 25 °C10 - 40 °C
Additive 0.1% DEA0.05 - 0.2% DEA or other amines

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressure.[6][7] The mobile phase in SFC is typically composed of supercritical carbon dioxide and a small amount of an organic modifier (co-solvent), such as methanol or ethanol.

Advantages of SFC for Terbinafine Separation:
  • Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in efficiency, leading to shorter run times.[7]

  • Green Chemistry: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ significantly reduces solvent waste and cost.

  • Complementary Selectivity: The solvation environment in SFC is different from that in HPLC, which can sometimes lead to unique and improved chiral selectivity.[7]

Protocol: Analytical Chiral SFC of Terbinafine (Starting Point)

This protocol outlines a starting point for developing a chiral SFC method for Terbinafine.

1. Instrumentation and Materials:

  • SFC system with a UV detector and backpressure regulator

  • Chiral Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent

  • SFC-grade CO₂

  • HPLC-grade Methanol (MeOH) and Isopropylamine (iPA)

  • Terbinafine racemic standard

2. Preparation of Solutions:

  • Co-solvent: Methanol with 0.1% (v/v) Isopropylamine.

    • Rationale: Alcohols are common and effective co-solvents in SFC. The basic additive (iPA) is crucial for obtaining good peak shapes for basic analytes like Terbinafine.[10]

  • Sample Solution: Dissolve Terbinafine standard in the co-solvent to a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase: CO₂ / (Methanol + 0.1% iPA)

  • Gradient/Isocratic: Start with an isocratic elution of 20% co-solvent.

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 223 nm

  • Injection Volume: 5 µL

4. Procedure:

  • Equilibrate the system with the mobile phase until the pressure and temperature are stable.

  • Inject the sample solution.

  • Record the chromatogram.

  • Calculate chromatographic parameters.

5. Optimization Strategy:

  • Vary the percentage of the co-solvent (e.g., from 10% to 30%) to optimize retention and resolution.

  • Screen other alcohol co-solvents like ethanol or isopropanol.

  • Adjusting the backpressure and temperature can also fine-tune the separation.

ParameterTypical Starting ValueOptimization Range
Co-solvent 20% Methanol + 0.1% iPA5-40% MeOH, EtOH, or IPA
Backpressure 150 bar100 - 200 bar
Temperature 40 °C30 - 60 °C
Additive 0.1% iPA0.05 - 0.5% iPA, DEA, or TEA

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[8][11]

Mechanism of Chiral CE with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The separation is achieved because the stability constants of the complexes formed with the two enantiomers are different, leading to different apparent mobilities and migration times.[12][13]

For Terbinafine, which is a basic compound and will be positively charged at low pH, the hydrophobic naphthalene moiety can be included in the cyclodextrin cavity. The differential interaction of the chiral center with the chiral environment of the cyclodextrin rim results in enantioseparation.

Workflow for Chiral CE Method Development

CE_Workflow cluster_Screening_CE Phase 1: Initial Screening cluster_Optimization_CE Phase 2: Method Optimization cluster_Validation_CE Phase 3: Validation Screen_CD Select Chiral Selector: - β-Cyclodextrin - Hydroxypropyl-β-CD - Sulfated-β-CD Screening_CE Perform Initial Screening Runs Screen_CD->Screening_CE Screen_BGE Select BGE: - Phosphate or Citrate Buffer - Low pH (e.g., 2.5 - 4.5) Screen_BGE->Screening_CE Optimization_CE Fine-tune Separation Screening_CE->Optimization_CE Partial Separation Observed Optimize_CD Adjust Selector Concentration Optimize_CD->Optimization_CE Optimize_BGE Optimize BGE: - pH - Concentration - Organic Modifier (MeOH, ACN) Optimize_BGE->Optimization_CE Optimize_Voltage Optimize Voltage & Temperature Optimize_Voltage->Optimization_CE Validation_CE Confirm Method Suitability Optimization_CE->Validation_CE Resolution (Rs) > 1.5 Validation_Params_CE Validate per ICH Q2(R1) / USP <1225>

Caption: Chiral CE method development workflow.

Protocol: Analytical Chiral CE of Terbinafine (Starting Point)

This protocol provides a general framework for the chiral separation of Terbinafine using cyclodextrin-modified capillary zone electrophoresis.

1. Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sodium phosphate monobasic, Phosphoric acid

  • HPLC-grade water, Methanol

  • Terbinafine racemic standard

2. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Dissolve HP-β-CD in the buffer to a final concentration of 15 mM. Filter the BGE through a 0.22 µm filter.

    • Rationale: At pH 2.5, Terbinafine will be fully protonated (cationic), and the electroosmotic flow (EOF) will be suppressed, allowing for separation based on electrophoretic mobility. HP-β-CD is a neutral cyclodextrin that is highly soluble and effective for many chiral separations.[14]

  • Sample Solution: Dissolve Terbinafine standard in water or a 50:50 water/methanol mixture to a concentration of 0.1 mg/mL.

3. Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm I.D., 50 cm total length

  • BGE: 50 mM Phosphate buffer (pH 2.5) containing 15 mM HP-β-CD

  • Voltage: +20 kV (normal polarity)

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: 223 nm

4. Procedure:

  • Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally with the BGE.

  • Before each run, flush the capillary with the BGE for 2-3 minutes.

  • Inject the sample.

  • Apply the voltage and record the electropherogram.

5. Optimization Strategy:

  • Vary the concentration of HP-β-CD (e.g., 10-30 mM).

  • Adjust the pH of the BGE (e.g., between 2.5 and 4.0).

  • Add a small percentage of an organic modifier like methanol (5-20%) to the BGE to alter selectivity and migration times.

  • Screen other cyclodextrins, such as sulfated-β-cyclodextrin, which can offer different selectivities.

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimized chiral separation method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][12]

For a quantitative chiral method (e.g., determining the enantiomeric purity of Terbinafine), the following validation parameters are essential:

Validation ParameterPurpose and Typical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, degradation products). Criterion: Baseline resolution (Rs > 1.5) between the enantiomers and from any other peak.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Criterion: Correlation coefficient (r²) ≥ 0.999 for the minor enantiomer over its expected concentration range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. Determined by spike-recovery studies of the minor enantiomer in the presence of the major enantiomer. Criterion: Recovery typically between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (between labs). Criterion: Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Criterion: Signal-to-noise ratio of ~10:1; precision (RSD) at this concentration should be acceptable.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Criterion: Signal-to-noise ratio of ~3:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate). Provides an indication of its reliability during normal usage.

Conclusion

The chiral separation of Terbinafine enantiomers is a critical analytical task in the pharmaceutical industry. This guide has provided a comprehensive overview of the primary techniques—HPLC, SFC, and CE—used for this purpose. While HPLC on polysaccharide-based chiral stationary phases remains the gold standard, SFC offers significant advantages in terms of speed and sustainability. Capillary electrophoresis provides a high-efficiency orthogonal technique. The provided protocols serve as robust starting points for method development, which, when coupled with a systematic optimization strategy and rigorous validation according to ICH and USP guidelines, will yield reliable and reproducible methods for the analysis of Terbinafine enantiomers.

References

  • Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. New Journal of Chemistry. [Link]

  • Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. Methods in Molecular Biology. [Link]

  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology. [Link]

  • Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Molecules. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]

  • High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. ResearchGate. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for cis-Terbinafine Hydrochloride in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common chromatographic challenge: peak tailing of the basic compound cis-Terbinafine Hydrochloride in High-Performance Liquid Chromatography (HPLC). Our approach is structured in a question-and-answer format to directly address the issues you may be encountering in the lab. We will explore the root causes of this phenomenon and provide systematic, field-proven protocols to restore optimal peak symmetry.

Understanding the Analyte: Why Does this compound Tailing Occur?

cis-Terbinafine is a tertiary amine, and its hydrochloride salt form makes it a basic compound.[1][2][3] In solution, particularly at the neutral pH often used in reversed-phase HPLC, the tertiary amine group becomes protonated, carrying a positive charge. The key to understanding its peak tailing lies in its interaction with the stationary phase.

Most reversed-phase HPLC columns are packed with silica particles. Even with advanced manufacturing, the silica surface contains residual, unreacted silanol groups (Si-OH). These silanol groups are weakly acidic, with a pKa around 3.8–4.2.[4] At mobile phase pH values above this range, a portion of these silanols deprotonate to become negatively charged (SiO⁻).

The peak tailing you observe is primarily a result of a secondary retention mechanism: the positively charged cis-Terbinafine molecule interacts ionically with these negatively charged silanol sites.[5][6] This strong, undesirable interaction is separate from the intended hydrophobic retention mechanism and causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.

Frequently Asked Questions & Troubleshooting Guide
Q1: My cis-Terbinafine HCl peak is showing significant tailing. What is the very first thing I should investigate?

A: The most immediate and impactful parameter to check is your mobile phase pH . Terbinafine has a pKa of approximately 7.1.[7][8] If your mobile phase pH is close to this value, the analyte will exist as a mixture of its protonated (charged) and neutral (uncharged) forms, which is a significant cause of peak broadening and distortion.[9][10] More importantly, a mid-range pH (e.g., pH 5-8) ensures that surface silanols are ionized and available for strong secondary interactions.[4][5]

Your first action should be to control and adjust the mobile phase pH to a range where both the analyte's ionic state and the column's surface chemistry are stable and predictable.

Q2: How do I select the correct mobile phase pH to improve my peak shape?

A: The goal is to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.[10][11] For cis-Terbinafine HCl (pKa ≈ 7.1), you have two primary strategies:

  • Low pH (Recommended Starting Point): Operate at a pH between 2.5 and 4.0. In this range, the cis-Terbinafine molecule is fully protonated (positively charged), ensuring a consistent ionic state. Crucially, the acidic mobile phase suppresses the ionization of the residual silanol groups on the column, keeping them in their neutral (Si-OH) form.[5][12] This dramatically reduces the undesirable ionic interactions that cause tailing.

  • High pH (Requires Specific Columns): Operate at a pH greater than 9. At this pH, cis-Terbinafine will be in its neutral, free-base form. This eliminates the positive charge on the analyte, thereby preventing ionic interactions with any deprotonated silanols. Caution: This approach requires a specialized, high-pH-stable column, as standard silica-based columns will rapidly degrade and dissolve above pH 8.[9][13]

The workflow below illustrates the decision-making process for pH adjustment.

start Peak Tailing Observed for cis-Terbinafine HCl check_ph Is mobile phase pH controlled with a buffer? start->check_ph ph_value What is the current mobile phase pH? check_ph->ph_value  Yes ph_near_pka pH is near pKa (≈7.1) or is unbuffered. check_ph->ph_near_pka  No ph_value->ph_near_pka  pH ≈ 5-8 ph_low pH is low (e.g., < 4) ph_value->ph_low  pH < 4 action_adjust_ph ACTION: Implement Protocol 1. Adjust pH to 2.5 - 4.0. ph_near_pka->action_adjust_ph action_next_step Proceed to Q3: Investigate Column & Additives ph_low->action_next_step

Caption: Troubleshooting workflow for initial pH assessment.

Protocol 1: Mobile Phase pH Optimization

This protocol details the preparation of a low-pH mobile phase to suppress silanol interactions.

Objective: To achieve a mobile phase pH of 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or potassium dihydrogen phosphate and phosphoric acid for a phosphate buffer)

Procedure:

  • Prepare the Aqueous Phase: Pour 1000 mL of HPLC-grade water into a clean mobile phase reservoir bottle.

  • Adjust pH: While stirring, use a calibrated pH meter to monitor the pH. Slowly add formic acid dropwise until the pH of the aqueous solution is stable at 3.0. This typically requires approximately 0.1% v/v.

  • Solvent Mixing: Prepare your final mobile phase by mixing the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v). Important: Always adjust the pH of the aqueous component before mixing it with the organic solvent.[11]

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the pump.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable before injecting your sample.

Q3: I've optimized my mobile phase to pH 3.0, and the tailing has improved but is still not perfect. What is my next step?

A: If low pH alone is insufficient, the next steps involve addressing secondary chemical effects more directly or evaluating your column hardware. You have two primary options:

  • Use a Mobile Phase Additive: Introduce a small concentration of a "competing base" into your mobile phase. Additives like triethylamine (TEA) are protonated at low pH and will interact strongly with any remaining active silanol sites.[14] By "masking" these sites, they prevent the cis-Terbinafine analyte from interacting with them, thereby improving peak shape.[15]

  • Evaluate Your Column Technology: Not all C18 columns are created equal. Older columns, or those made with lower purity "Type A" silica, have a higher concentration of acidic silanols and trace metals, which exacerbate tailing.[12][16] Upgrading to a modern column can provide a dramatic improvement.

The diagram below illustrates the mechanism of silanol interaction and how low pH and additives mitigate it.

cluster_0 Scenario 1: Mid-Range pH (e.g., pH 7) cluster_1 Scenario 2: Low pH (e.g., pH 3) s1_surface Silica Surface s1_silanol Ionized Silanol (SiO⁻) s1_result Strong Ionic Interaction = PEAK TAILING s1_silanol->s1_result s1_analyte Protonated Terbinafine (R₃N⁺H) s1_analyte->s1_silanol  Attraction s2_surface Silica Surface s2_silanol Neutral Silanol (SiOH) s2_result Interaction Repressed = SYMMETRICAL PEAK s2_silanol->s2_result s2_analyte Protonated Terbinafine (R₃N⁺H) s2_analyte->s2_silanol  No Ionic Attraction

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for Terbinafine Isomer Resolution

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the challenging task of resolving Terbinafine isomers. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between Terbinafine isomers so difficult?

A1: Terbinafine and its geometric isomers, such as the Z-isomer, possess very similar chemical structures and physicochemical properties.[1] Terbinafine is an allylamine antifungal agent, and its isomers often only differ in the spatial arrangement of atoms around a double bond.[2][3] This subtle difference results in nearly identical polarity, pKa, and molecular weight, making their separation by standard reversed-phase HPLC a significant challenge. Effective separation relies on exploiting minor differences in their interaction with the stationary and mobile phases.

Q2: What are the critical starting parameters for developing an HPLC method for Terbinafine isomer separation?

A2: A robust starting point is crucial. Based on established methods for Terbinafine and its related substances, a reversed-phase C18 column is a common and effective choice.[4][5][6]

Here is a typical starting point:

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for the lipophilic Terbinafine molecule.[5]
Mobile Phase Acetonitrile/Methanol/Buffer mixtureA combination of organic modifiers allows for fine-tuning selectivity.[4][7]
Initial Buffer Phosphate or Citrate bufferProvides good buffering capacity in the typical working pH range for silica-based columns.[1][5]
pH Start around pH 3.5 - 4.5Terbinafine has a pKa of approximately 7.1.[8][9] Working at a lower pH ensures it is fully ionized, promoting better peak shape.
Detection UV at ~225 nm or ~280 nmTerbinafine has significant absorbance at these wavelengths.[2][4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30°CTemperature can influence selectivity; starting at a controlled room temperature is advisable.[5]
Q3: My Terbinafine isomer peaks are co-eluting or showing poor resolution. What is the first parameter I should adjust?

A3: The primary parameter to adjust is the mobile phase composition , specifically the ratio of the organic solvent to the aqueous buffer.

  • Isocratic Elution: If you are using a constant mobile phase composition (isocratic), systematically decrease the percentage of the organic solvent (e.g., from 50% to 45%). This will increase the retention time of both isomers, providing more time for them to interact with the stationary phase, which can lead to better separation.

  • Gradient Elution: For more complex separations involving multiple impurities or isomers, a gradient elution, where the organic solvent concentration is gradually increased, can be highly effective.[2] This allows for the separation of compounds with a wider range of polarities.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Peak Tailing

Symptom: The peaks are asymmetrical with a "tail" extending from the back of the peak.

Causality: Peak tailing for basic compounds like Terbinafine on silica-based C18 columns is often caused by secondary interactions between the protonated amine group of the analyte and acidic residual silanol groups on the stationary phase surface.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) can further suppress the ionization of residual silanols, minimizing these secondary interactions.

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1-0.5%) can effectively mask the active silanol sites, leading to more symmetrical peaks.[2]

  • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH at the column surface and reduce silanol interactions.

Experimental Workflow for Mitigating Peak Tailing

Caption: Workflow to address peak tailing.

Problem 2: Peak Splitting

Symptom: A single peak appears as two or more conjoined peaks.[10]

Causality: Peak splitting can have several causes, but in the context of isomer separation, it's crucial to first determine if you are observing two closely eluting isomers or a chromatographic problem. Other causes can include a column void, a blocked frit, or an injection solvent that is too strong.[10][11]

Solutions:

  • Injection Volume and Solvent:

    • Test: Reduce the injection volume. If the split peak resolves into two distinct, smaller peaks, you are likely seeing two closely eluting isomers.[10]

    • Action: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]

  • Mobile Phase Optimization for Resolution:

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may resolve the isomers.[12] Tetrahydrofuran (THF) is another option that can offer different selectivity.

    • Fine-tune pH: The ionization state of the isomers can be subtly different. A systematic adjustment of the mobile phase pH (in 0.1 unit increments) around the pKa can sometimes improve resolution.

Decision Tree for Troubleshooting Peak Splitting

start Peak Splitting Observed q1 Reduce Injection Volume. Does peak become two distinct peaks? start->q1 isomers Likely two closely eluting isomers. Proceed to optimize selectivity. q1->isomers Yes not_isomers Likely a chromatographic issue. q1->not_isomers No q2 Is injection solvent stronger than mobile phase? not_isomers->q2 solvent_issue Dissolve sample in mobile phase. q2->solvent_issue Yes column_issue Check for column void or blocked frit. Consider column replacement. q2->column_issue No

Caption: Decision tree for diagnosing peak splitting.

Problem 3: Insufficient Resolution

Symptom: The peaks for the two isomers are not baseline separated (Resolution < 1.5).

Causality: The mobile phase is not providing enough differential migration for the isomers on the chosen stationary phase.

Solutions:

  • Optimize Organic Modifier Ratio: As the most impactful parameter, methodically adjust the organic-to-aqueous ratio. Create a series of mobile phases with small, incremental changes (e.g., 1-2% increments) in the organic modifier concentration to find the optimal balance between retention and selectivity.

  • Ternary or Quaternary Mobile Phases: Using a mixture of two organic solvents (e.g., acetonitrile and methanol) with the aqueous buffer can provide a powerful tool for optimizing selectivity. The different solvent properties can influence the interactions with the isomers in unique ways. A good starting point could be a ratio like 50:35:15 (Buffer:Methanol:Acetonitrile).[4]

  • Change the Buffer and/or pH:

    • Buffer Type: Switching from a phosphate to a citrate or acetate buffer can sometimes alter selectivity.

    • pH: As Terbinafine is a basic compound with a pKa of ~7.1, its degree of protonation is highly dependent on the mobile phase pH.[8][9] Operating at a pH ± 2 units from the pKa is a general guideline to ensure a single ionic form. However, working closer to the pKa (while ensuring adequate buffering) can sometimes exploit subtle differences in the isomers' pKa values to achieve separation. This requires careful control and a well-buffered system.

Step-by-Step Protocol for Mobile Phase Optimization

  • Establish a Baseline: Run your current method and calculate the resolution between the Terbinafine isomers.

  • Organic Modifier Scouting:

    • Prepare mobile phases with varying ratios of Acetonitrile:Buffer (e.g., 40:60, 45:55, 50:50).

    • Repeat with Methanol:Buffer.

    • Compare the chromatograms. Note the retention times and resolution. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

  • pH Screening:

    • Using the best organic modifier from the previous step, prepare mobile phases with the same organic/aqueous ratio but at different pH values (e.g., pH 3.0, 3.5, 4.0).

    • Ensure your buffer system is effective at the chosen pH.

  • Ternary Mixture Evaluation:

    • If binary mobile phases are insufficient, introduce a third solvent. For example, if a 50:50 Acetonitrile:Buffer was promising, try a 40:10:50 Acetonitrile:Methanol:Buffer.

  • Systematic Evaluation: For each modification, inject the sample and record the retention times of the isomers, peak widths, and calculate the resolution. Tabulate the results to clearly identify the optimal conditions.

Mobile Phase Composition (v/v/v)pHRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
ACN:Buffer (45:55)3.58.28.51.1
MeOH:Buffer (60:40)3.59.59.91.3
ACN:MeOH:Buffer (35:15:50)3.58.99.41.8
ACN:MeOH:Buffer (35:15:50)3.09.29.82.1

This is example data to illustrate the process.

This guide provides a structured and scientifically grounded approach to optimizing your HPLC mobile phase for Terbinafine isomer separation. By understanding the underlying principles and systematically troubleshooting, you can achieve the desired resolution for accurate and reliable results.

References

  • Das, B., Richards M, P., A. Vishwanath, B., D, S., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1157-1171.
  • Kathirvel, S., Gayatri Ramya, M., Akki, R., & Prem Kumar. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 17(1), 232-244.
  • Shaikh, S., Muneera, M. S., Thusleem, O., & G, R. K. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 8(3), 221-230.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Retrieved from [Link]

  • Basavaiah, K., & Kumar, U. R. (2015). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Taibah University for Science, 9(3), 376-386.
  • Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2010). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 22(5), 3463-3467.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Apotex Inc. (2018). TERBINAFINE Product Monograph. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549008, Terbinafine. Retrieved from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Patel, G., Bandwala, F., & Meshram, D. (2018). Terbinafine: A Review on Properties, Application and Analytical Methods. International Journal of Pharmaceutical Sciences and Research, 9(10), 4045-4053.
  • JAMP Pharma Corporation. (2010). PRODUCT MONOGRAPH PrJamp-Terbinafine. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Karljiković-Rajić, K., Novović, D., Marinković, V., & Agbaba, D. (2004). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 537-543.
  • Chromak. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Raju, N. A., Begum, S., & Ramana, M. V. (2013). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 6(10), 929-935.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ChemBK. (n.d.). terbinafine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse phase HPLC method for the analysis of terbinafine in pharmaceutical dosage forms. Retrieved from [Link]

  • S, S., & al, e. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(9), 4261-4265.

Sources

Technical Support Center: Enhancing Detection Limits for cis-Terbinafine Hydrochloride Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals focused on the robust analysis of Terbinafine Hydrochloride and its related substances. This document provides expert-driven insights and practical troubleshooting advice specifically tailored to improving the detection limits of the cis-Terbinafine Hydrochloride impurity (also known as Terbinafine EP Impurity B).

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopoeias such as the United States Pharmacopeia (USP) establish stringent guidelines for the identification, qualification, and control of impurities.[1][3][4][5][6] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection critical?

A1: this compound is the (Z)-geometric isomer of Terbinafine Hydrochloride, which is the pharmaceutically active (E)-isomer.[7][8] It is considered a process-related impurity, meaning it can arise during the synthesis of the active pharmaceutical ingredient (API).[7][9] Regulatory guidelines mandate the control of such isomers to ensure the purity, safety, and efficacy of the drug substance.[1][8] For instance, some regulatory filings limit the cis-isomer to not more than 0.1%.[8] Therefore, having a highly sensitive and validated analytical method is essential for accurate quantification at these low levels.

Q2: What are the primary analytical techniques for detecting this compound at low levels?

A2: The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with UV-Vis or Mass Spectrometry (MS) detectors.[2][10][11]

  • HPLC/UHPLC with UV Detection: This is the gold standard for routine quality control due to its robustness and reliability.[11][12] Optimization of the method, particularly the detection wavelength, is key to achieving low detection limits.

  • LC-MS: Coupling liquid chromatography with mass spectrometry offers superior sensitivity and specificity, making it invaluable for trace-level impurity detection and structural confirmation.[11][13][14][15] It is particularly useful when dealing with complex matrices or when impurities lack a strong UV chromophore.

Q3: What do regulatory guidelines like ICH Q3A say about controlling such impurities?

A3: The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[3][5][6] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level above which an impurity must be reported. For a drug with a maximum daily dose of up to 2g, this is typically 0.05%.[5]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This is often around 0.10%.[1][16]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5][16] Achieving low detection limits is fundamental to complying with these thresholds.

Q4: What is a forced degradation study and why is it relevant for impurity analysis?

A4: A forced degradation or stress study involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[17][18][19] This is a regulatory requirement and serves two main purposes for impurity analysis:

  • Demonstrates Specificity: It proves that the analytical method can successfully separate the API from its degradation products and process-related impurities like cis-Terbinafine, ensuring the peak response is pure.[18]

  • Identifies Potential Degradants: It helps identify potential degradation products that might form during the product's shelf life, which is crucial for stability testing.[13][17]

Troubleshooting Guide: Low-Level Detection Issues

This section addresses specific experimental problems in a question-and-answer format, providing a logical path from symptom to solution.

Issue 1: Poor Sensitivity or Inability to Detect cis-Terbinafine at Required Levels

Q: My method is validated for the main Terbinafine peak, but the signal for the cis-isomer impurity is too low to meet the 0.05% reporting threshold. How can I increase the signal-to-noise ratio (S/N)?

A: Low sensitivity is a common challenge in trace impurity analysis. The solution involves a systematic optimization of your chromatographic and detector settings.

Workflow for Troubleshooting Low Sensitivity

Caption: Decision tree for troubleshooting low sensitivity.

Detailed Troubleshooting Steps:
  • Detector Optimization (UV/PDA):

    • Wavelength Verification: Ensure you are using the absorbance maximum (λmax) for the cis-isomer, which should be very similar to the trans-isomer. A simple UV scan of a reference standard is advisable. While some methods use 280 nm or 250 nm, the λmax for Terbinafine is often cited around 224 nm or 282 nm.[20] A lower wavelength may provide a higher response.

    • Detector Settings: Decrease the detector's response time (or increase data rate) to acquire more data points across the narrow impurity peak. Ensure the reference wavelength and bandwidth are set appropriately to minimize baseline noise.[21]

    • Lamp Performance: An aging detector lamp (e.g., Deuterium) will result in lower light intensity and reduced sensitivity. Check the lamp energy and replace it if it's below the manufacturer's recommended level.[21]

  • Mobile Phase and Sample Preparation:

    • Solvent Purity: Use only high-purity, HPLC or LC-MS grade solvents and additives. Trace contaminants in lower-grade solvents can elevate the baseline, especially during gradient elution, masking small impurity peaks.

    • Injection Solvent: Dissolve and inject your sample in a solvent that is weaker than or identical to the initial mobile phase.[22] Injecting in a stronger solvent can cause peak distortion and broadening, which directly reduces peak height and, thus, sensitivity.[21]

    • Sample Concentration: If possible, increase the concentration of the API in your sample solution. This will proportionally increase the concentration of the impurity, making its peak larger and easier to detect. However, be cautious not to overload the column with the main API peak, which can cause peak tailing and potentially obscure nearby impurities.

  • HPLC System and Column:

    • Column Efficiency: A degraded or old column will have lower theoretical plates, leading to broader peaks.[23] Broader peaks are shorter for the same peak area, reducing apparent sensitivity.[23] Replace the column if its performance has declined.

    • Column Dimensions: Switching to a narrower internal diameter (ID) column (e.g., from 4.6 mm to 2.1 mm) can increase sensitivity by reducing the peak volume, though this may require system optimization to minimize extra-column band broadening.[23]

    • Advanced Detection: If UV detection is insufficient, switching to a more sensitive and selective detector is the next logical step.

      • Mass Spectrometry (MS): Provides unparalleled sensitivity and confirmation of the impurity's identity via its mass-to-charge ratio.[13][15]

      • Charged Aerosol Detection (CAD): A near-universal detector that can be more sensitive than UV for compounds lacking a strong chromophore.[24]

Issue 2: High Baseline Noise Obscuring Trace Impurity Peaks

Q: I am running a gradient method to separate Terbinafine impurities, but the baseline is noisy and drifts, making it impossible to integrate small peaks near the detection limit. What is causing this?

A: Baseline noise and drift in gradient HPLC are common and often stem from the mobile phase, the pump, or the detector.

Potential CauseTroubleshooting Action & Explanation
Mobile Phase Contamination Use freshly prepared, HPLC-grade solvents and additives. Filter all aqueous buffers through a 0.22 µm filter. Contaminants can elute during the gradient, causing a noisy or rising baseline.[25]
Inadequate Degassing Ensure thorough degassing of the mobile phase using an inline degasser, sonication, or helium sparging. Dissolved gases can form microbubbles in the detector flow cell, causing noise spikes.[25]
Poor Mobile Phase Mixing If mixing solvents online, ensure the pump's mixer is functioning correctly. Manually pre-mix mobile phases to test if this resolves the issue. Inconsistent mixing leads to refractive index fluctuations, causing baseline ripple.[22]
Pump Malfunction Worn pump seals or faulty check valves can cause pressure fluctuations and inconsistent flow rates, leading to a noisy baseline.[25] Monitor the pump pressure for ripple; if it's high, service the pump.
Detector Flow Cell Contamination Flush the detector flow cell with a strong, non-reactive solvent (like pure isopropanol or methanol). Contaminants or air bubbles in the cell can cause baseline drift and noise.[21]
Temperature Fluctuations Use a column oven and ensure the mobile phase reservoirs are not in direct sunlight or drafts. Temperature changes affect solvent viscosity and detector electronics, leading to baseline drift.[22]

Experimental Protocol: Optimized HPLC-UV Method

This section provides a starting point for developing a robust, high-sensitivity HPLC method for the analysis of this compound.

Objective:

To achieve a Limit of Quantitation (LOQ) of ≤ 0.05% for this compound relative to a Terbinafine Hydrochloride concentration of 1.0 mg/mL.

1. Materials and Reagents
  • Reference Standards: Terbinafine Hydrochloride, this compound

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade)

  • Reagents: Triethylamine (TEA), Phosphoric Acid (H₃PO₄)

  • Water: High-purity, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

2. Chromatographic System
  • A UHPLC or HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

3. Method Parameters

The following table outlines a recommended starting point for method development. The rationale is to use a C18 column for good hydrophobic retention and a mobile phase with a pH modifier to ensure good peak shape for the amine-containing analytes.

ParameterRecommended SettingRationale & Justification
Column C18, 2.1 x 100 mm, 1.8 µmSmall particle size (1.8 µm) and narrow ID (2.1 mm) enhance efficiency and sensitivity.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to protonate the amine functional group, reducing peak tailing.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analytes from the C18 stationary phase.
Gradient Program 0-1 min: 30% B1-10 min: 30% to 70% B10-11 min: 70% to 30% B11-15 min: 30% B (Equilibration)A shallow gradient provides the necessary resolution to separate the closely eluting cis and trans isomers.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[10]
Injection Volume 2.0 µLA small injection volume is crucial for narrow-bore columns to prevent band broadening.
Detection Wavelength 224 nmOffers higher sensitivity for Terbinafine compared to higher wavelengths. Monitor multiple wavelengths with a PDA to confirm peak purity.
Sample Diluent Mobile Phase A / Mobile Phase B (70:30)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.
4. Sample Preparation
  • Stock Solution (1.0 mg/mL Terbinafine HCl): Accurately weigh and dissolve 25 mg of Terbinafine HCl in 25.0 mL of sample diluent.

  • Sensitivity Standard (0.1% Level, equivalent to 0.001 mg/mL): Prepare a stock solution of the cis-Terbinafine HCl impurity standard. Dilute it appropriately to create a standard at the 0.1% level relative to the API stock solution. This will be used to confirm the method's detection capability.

5. System Suitability

Before running samples, inject the sensitivity standard at least five times and verify that the method meets the following criteria:

  • Signal-to-Noise Ratio (S/N): The S/N for the cis-Terbinafine peak should be ≥ 10.

  • Resolution: The resolution between the cis-Terbinafine and any adjacent peak should be > 1.5.

  • Peak Tailing: The tailing factor for the cis-Terbinafine peak should be ≤ 1.5.

Workflow for Impurity Method Development and Validation

Caption: Workflow for impurity method development.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]

  • USP. <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • USP-NF. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Asian Journal of Research in Chemistry. Forced degradation study of Terbinafine HCl by HPLC with PDA detector. [Link]

  • NIH. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. [Link]

  • USP. (2012). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Contract Pharma. (2011). Trace Impurity Identification. [Link]

  • Scribd. <1086> Impurities in Drug Substances and Drug Products. [Link]

  • PubMed. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. [Link]

  • Preprints.org. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • SciSpace. stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. [Link]

  • International Journal of Pharmacy and Technology. HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. [Link]

  • Journal of Young Pharmacists. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. [Link]

  • GMI. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?[Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. Forced degradation studies results of itraconazole and terbinafine HCl. [Link]

  • Semantic Scholar. Original Article Cleaning Method: Residue Determination of Terbinafine hydrochloride on the Surface of Manufacturing Equipment by RP-UPLC. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • ResearchGate. Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. [Link]

  • PharmaVOICE. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Pharmaffiliates. CAS No : 176168-78-8| Product Name : Terbinafine - Impurity B (Hydrochloride Salt). [Link]

  • Apotex. (2018). TERBINAFINE Product Monograph. [Link]

  • Scilit. QUANTITATIVE DETERMINATION OF TERBINAFINE RESIDUES ON THE PHARMACEUTICAL MANUFACTURING EQUIPMENT SURFACES. [Link]

  • Medicines Evaluation Board in the Netherlands. (2010). PUBLIC ASSESSMENT REPORT - Vitabin 1% creme. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in cis-Terbinafine Analysis from Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of cis-Terbinafine. As researchers and drug development professionals, you are aware that accurate quantification of impurities and related substances is critical for ensuring drug safety and efficacy. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the analytical challenges associated with quantifying cis-Terbinafine, a key geometric isomer and process-related impurity of Terbinafine.

The primary challenge in this analysis is not the separation of the isomer itself, but rather overcoming the significant matrix effects from various pharmaceutical formulations like creams and tablets. These effects can suppress or enhance the analyte signal, leading to inaccurate and unreliable results. This guide will equip you with the knowledge and protocols to develop robust, self-validating analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the analysis of cis-Terbinafine, providing not just solutions but the scientific rationale behind them.

Q1: What exactly is cis-Terbinafine and why is its analysis important?

A1: Terbinafine, the active pharmaceutical ingredient (API), is chemically defined as (2E )-6,6-dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine. The "(2E)" designation refers to the trans configuration at the double bond, which is the therapeutically active form. cis-Terbinafine is the (2Z )-geometric isomer, which has low biological activity and is considered a process-related impurity.[1]

Regulatory bodies, following guidelines such as the International Council for Harmonisation's ICH Q3B(R2), require the identification and quantification of impurities in new drug products to ensure their safety.[2][3][4] Therefore, accurate analysis of cis-Terbinafine is essential for quality control, stability studies, and regulatory compliance.

Q2: I am seeing significant variability and poor recovery in my results when analyzing cis-Terbinafine from a cream formulation. What could be the cause?

A2: This is a classic symptom of matrix effects. Cream formulations are complex mixtures containing excipients such as emulsifiers, thickeners, oils, and preservatives. These components can co-extract with your analyte and interfere with quantification in several ways:

  • Ion Suppression/Enhancement (for LC-MS/MS): Co-eluting matrix components can compete with cis-Terbinafine for ionization in the mass spectrometer source, leading to a suppressed or enhanced signal.

  • Chromatographic Interference (for HPLC-UV): Excipients may absorb at the same wavelength as your analyte, leading to baseline disturbances or co-eluting peaks that obscure the cis-Terbinafine peak.

  • Extraction Inefficiency: The complex, often lipophilic, nature of the cream matrix can hinder the complete extraction of the analyte, leading to low and variable recovery.

To address this, a robust sample preparation strategy is paramount. Simple "dilute-and-shoot" methods are rarely sufficient for cream matrices. You need an effective extraction and clean-up procedure.

Q3: What is the best sample preparation strategy for analyzing cis-Terbinafine in a cream formulation?

A3: A multi-step approach involving solvent extraction followed by a clean-up step is highly recommended. Below are two detailed protocols, one based on solvent extraction and precipitation, and a more advanced one using Solid-Phase Extraction (SPE) for cleaner samples.

This method is effective for many common cream formulations. The principle is to use a solvent that efficiently dissolves Terbinafine while causing many of the cream's excipients to precipitate.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the terbinafine cream into a 50 mL polypropylene centrifuge tube.

  • Initial Extraction: Add 20 mL of methanol to the tube. Methanol is a good choice as terbinafine hydrochloride is freely soluble in it.[5]

  • Dispersion and Dissolution: Tightly cap the tube and vortex vigorously for 2 minutes to disperse the cream. Then, place the tube in a sonicator bath for 15 minutes to ensure complete dissolution of the analyte.[1] Gentle warming in a water bath (not exceeding 40°C) can aid this process, but be cautious of potential degradation.

  • Precipitation of Excipients: Place the tube in a freezer at -20°C for 30 minutes. This will cause many of the fatty or waxy excipients to precipitate out of the methanol.

  • Centrifugation: Centrifuge the cold sample at 4000 rpm for 15 minutes to pellet the precipitated excipients.

  • Sample Collection: Carefully decant the supernatant into a clean tube.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

SPE provides a more thorough clean-up, which is particularly useful for complex cream matrices or when very low detection limits are required.

Step-by-Step Methodology:

  • Initial Sample Preparation: Follow steps 1-5 from Protocol 1 to obtain a clarified methanol extract.

  • SPE Cartridge Selection: A C18 (octadecylsilane) SPE cartridge is a suitable choice for retaining the moderately nonpolar terbinafine.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 5 mL of the supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove polar excipients.

  • Elution: Elute the cis-Terbinafine and Terbinafine from the cartridge with 5 mL of methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase and transfer to an HPLC vial for analysis.

Workflow Diagram for Cream Sample Preparation

G cluster_extraction Initial Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_direct Direct Filtration weigh 1. Weigh Cream Sample add_methanol 2. Add Methanol weigh->add_methanol disperse 3. Vortex & Sonicate add_methanol->disperse precipitate 4. Freeze (-20°C) disperse->precipitate centrifuge 5. Centrifuge precipitate->centrifuge supernatant Clarified Supernatant centrifuge->supernatant condition 6a. Condition C18 Cartridge supernatant->condition For Cleaner Sample filter 6f. Filter (0.45 µm PTFE) supernatant->filter For Faster Analysis load 6b. Load Sample condition->load wash 6c. Wash Cartridge load->wash elute 6d. Elute with Methanol wash->elute dry_recon 6e. Evaporate & Reconstitute elute->dry_recon hplc_vial_spe To HPLC (SPE) dry_recon->hplc_vial_spe hplc_vial_direct To HPLC (Direct) filter->hplc_vial_direct

Caption: Workflow for Terbinafine cream sample preparation.

Q4: My calibration curve is non-linear, and the accuracy of my QC samples is poor, even with good sample clean-up. How can I correct this?

A4: This strongly suggests that matrix effects are still present and are impacting your quantification. Even with clean-up, residual matrix components can affect the analyte response differently at various concentrations. The best way to compensate for this is to use matrix-matched calibration standards .

The principle of matrix-matched calibration is to prepare your calibration standards in a blank matrix that is identical to your sample matrix, but without the analyte.[4][6] This ensures that both your standards and your samples experience the same degree of signal suppression or enhancement, thereby canceling out the effect.

  • Obtain a Placebo Matrix: You will need a "placebo" cream that has the exact same formulation as the commercial product but without Terbinafine HCl. If a placebo is not available, you may need to prepare one in-house. A generic oil-in-water cream base can often be used if the exact formulation is unknown.

  • Extract the Placebo Matrix: Process the placebo cream using the exact same sample preparation protocol (e.g., Protocol 1 or 2 from Q3) that you use for your actual samples. This will generate a "blank matrix extract."

  • Prepare a Stock Solution of cis-Terbinafine: Prepare a concentrated stock solution of a certified cis-Terbinafine reference standard in a suitable solvent like methanol.

  • Spike the Blank Matrix Extract: Create your calibration curve by spiking appropriate volumes of the cis-Terbinafine stock solution into aliquots of the blank matrix extract to achieve the desired concentration levels. For example, to prepare a 1 µg/mL calibrator, you would add 10 µL of a 100 µg/mL cis-Terbinafine stock solution to 990 µL of the blank matrix extract.

  • Analyze and Construct the Curve: Analyze these matrix-matched standards alongside your prepared samples. The resulting calibration curve will be inherently corrected for the matrix effects introduced during your sample preparation process.

Logic Diagram for Matrix-Matched Calibration

G cluster_sample Sample Path cluster_calibrator Calibrator Path sample_cream Drug Product (Cream with API) sample_prep_s Sample Prep (Extraction/Cleanup) sample_cream->sample_prep_s final_sample Final Sample Extract (Analyte + Matrix) sample_prep_s->final_sample analysis LC-MS/MS or HPLC-UV Analysis final_sample->analysis placebo_cream Placebo Product (Cream without API) sample_prep_p Sample Prep (Identical Method) placebo_cream->sample_prep_p blank_extract Blank Matrix Extract sample_prep_p->blank_extract spike Spike with cis-Terbinafine Standard blank_extract->spike final_calibrator Matrix-Matched Calibrator (Analyte + Matrix) spike->final_calibrator final_calibrator->analysis result Accurate Quantification analysis->result

Caption: Compensating for matrix effects with matrix-matched calibration.

Q5: How do I handle matrix effects when analyzing tablets? Are they less of a concern?

A5: While generally less complex than creams, tablet formulations still contain excipients like binders (e.g., microcrystalline cellulose), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate) that can cause matrix effects.[7][8] A robust sample preparation method is still necessary.

  • Sample Preparation: Accurately weigh and finely powder no fewer than 20 tablets to create a homogenous sample.

  • Weighing: Accurately weigh a portion of the powder equivalent to one tablet's average weight into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of methanol, then sonicate for 20 minutes to ensure complete dissolution of the Terbinafine.[9][10]

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

  • Centrifugation/Filtration: Centrifuge a portion of the solution to pellet insoluble excipients. Then, filter the supernatant through a 0.45 µm PTFE syringe filter before analysis.

  • Matrix-Matched Standards: Similar to the cream protocol, prepare matrix-matched standards by extracting a placebo tablet and spiking the resulting extract with your cis-Terbinafine standard. A typical placebo tablet formulation might contain microcrystalline cellulose, starch, and magnesium stearate.[3]

Q6: I'm having trouble separating the cis-Terbinafine peak from other degradation products. What chromatographic conditions are recommended?

A6: Good chromatographic separation is key to specificity. Several HPLC methods have been successfully used to separate Terbinafine from its impurities, including the cis (Z)-isomer.[8] Here is a reliable starting point for your method development:

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous phase are common. A good starting point is a mixture of acetonitrile and a sodium citrate buffer (pH 4.5) with a small amount of tetrahydrofuran (e.g., 20:70:10 v/v/v).[8]
Detection UV at 226 nm or 282 nm.[1][8]
Flow Rate 0.8 - 1.2 mL/min
Internal Standard The use of a structural analog (e.g., Butenafine) as an internal standard is highly recommended to correct for extraction variability and instrument drift.

Troubleshooting Peak Shape and Resolution:

  • Peak Tailing: Terbinafine is a basic compound. If you observe peak tailing, consider adding a competing base like triethylamine (e.g., 0.1%) to the mobile phase or using a lower pH to ensure the analyte is fully protonated.

  • Poor Resolution: If the cis-isomer is not well-resolved from the main Terbinafine peak or other impurities, try adjusting the organic modifier content in your mobile phase or consider a different column chemistry (e.g., a phenyl-hexyl column). A gradient elution may also be necessary to separate a complex mixture of impurities.

By systematically addressing sample preparation and employing matrix-matched calibration, you can develop a robust and reliable method for the accurate quantification of cis-Terbinafine, ensuring the quality and safety of your pharmaceutical products.

References

  • ICH Q3B(R2) Impurities in new drug products. European Medicines Agency. [Link]

  • Preparation of for matrix matched calibration, with corresponding sample concentrations. ResearchGate. [Link]

  • Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. ElectronicsAndBooks. [Link]

  • US20150343075A1 - Placebo formulations and uses thereof.
  • Analysis method of Terbinafine HCL Cream. Pharma Dekho. [Link]

  • ICH Q3B(R2) Guideline.pdf. ICH. [Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Institutes of Health. [Link]

  • terbinafine 25 mg mL Oral Suspension. SickKids. [Link]

  • Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. IJNRD. [Link]

  • Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. ResearchGate. [Link]

  • Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]

  • Validated spectrophotometric method for the estimation of terbinafine hydrochloride in bulk and in tablet dosage form using inorganic. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Strategies to Minimize "cis-Terbinafine" Formation During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for drug development professionals and researchers focused on the synthesis of Terbinafine. This document provides in-depth, field-proven insights and troubleshooting strategies to address a common and critical challenge: the formation of the undesired (Z)-isomer, commonly referred to as "cis-Terbinafine." Our goal is to equip you with the knowledge to control the stereochemical outcome of your synthesis, ensuring the purity and efficacy of the final active pharmaceutical ingredient (API).

The (E)-isomer of Terbinafine is the pharmacologically active molecule responsible for its potent antifungal activity.[1] The cis-Terbinafine isomer, a process-related impurity, exhibits significantly lower biological activity and its presence must be carefully controlled to meet stringent regulatory standards.[2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory and during scale-up.

Section 1: Understanding the Challenge - The Genesis of the cis-Isomer

The core of the problem lies in the formation of the C2-C3 double bond in the heptenynyl side chain. Most common synthetic routes involve coupling N-methyl-1-naphthalenemethanamine with a reactive side-chain precursor, such as 1-chloro- or 1-bromo-6,6-dimethyl-2-hepten-4-yne.[3][4][5] If this precursor is a mixture of (E) and (Z) isomers, the final product will inevitably be a mixture as well, necessitating challenging purification steps.

G cluster_E (E)-Terbinafine (Active Isomer) cluster_Z (Z)-Terbinafine ('cis'-Isomer Impurity) E_isomer E_isomer Z_isomer Z_isomer

Caption: Chemical structures of (E)-Terbinafine and its geometric (Z)-isomer.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during Terbinafine synthesis in a practical question-and-answer format.

Q1: I'm observing high levels of cis-Terbinafine in my crude product. What are the most likely causes?

High levels of the Z-isomer almost always trace back to two critical areas: the purity of your starting materials or suboptimal reaction conditions during the coupling step.

  • Cause 1: Purity of the Allylic Precursor: The most direct cause is the use of an allylic halide precursor (e.g., 1-bromo-6,6-dimethyl-2-hepten-4-yne) that is already a mixture of E/Z isomers. Many early synthetic routes generate this intermediate as a mixture, for instance, in a 3:1 trans/cis ratio, which then carries through to the final product.[4][5]

    • Validation Step: Before starting the coupling reaction, you must analyze the isomeric purity of your allylic halide precursor using HPLC or GC-MS. If the precursor is impure, the final product will be too.

  • Cause 2: Non-Optimal Coupling Conditions: Even with a pure (E)-allylic precursor, certain reaction conditions can promote isomerization or side reactions that generate the Z-isomer.

    • High Temperatures: Excessive heat can provide the energy needed to overcome the rotational barrier of the double bond, leading to thermodynamic equilibration and formation of the undesired Z-isomer.

    • Strongly Basic Conditions: Certain strong bases or prolonged reaction times can potentially lead to elimination-addition sequences or other mechanisms that scramble the stereochemistry.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, potentially favoring pathways that lead to the Z-isomer.

Q2: How can I proactively control the E/Z ratio during the synthesis itself?

Proactive control is far more efficient than reactive purification. The best strategy is to build the desired (E)-geometry with high fidelity from the start.

  • Strategy 1: Stereoselective Synthesis of the Precursor: Instead of making an E/Z mixture, employ a stereoselective reaction to synthesize the allylic alcohol or halide precursor. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for creating (E)-alkenes with high selectivity.[6][7] This reaction involves a stabilized phosphonate ylide reacting with an aldehyde.

    • Expert Insight: The HWE reaction's high E-selectivity stems from the thermodynamic stability of the anti-periplanar transition state, which leads directly to the (E)-oxaphosphetane intermediate.[6] By carefully selecting the phosphonate reagent, base, and solvent, you can maximize the formation of the (E)-isomer.

ParameterCondition for High E-SelectivityRationale & Reference
Phosphonate Reagent Use of phosphonates with electron-withdrawing groups (e.g., triethyl phosphonoacetate).Stabilized ylides favor thermodynamic control, leading to the more stable E-alkene.[6][7]
Base Milder bases like NaH, NaOMe, or K₂CO₃.These bases allow for reversible formation of the initial adduct, favoring the thermodynamically preferred pathway to the E-alkene.[6]
Solvent Aprotic, non-polar solvents (e.g., THF, Toluene).Solvents that do not strongly solvate the metal cation (e.g., Li+) prevent disruption of the oxaphosphetane intermediate, preserving stereochemistry.[8]
Temperature Room temperature or slightly elevated.While lower temperatures can sometimes favor kinetic products, HWE reactions with stabilized ylides are typically under thermodynamic control, and moderate temperatures ensure a reasonable reaction rate.[9]
  • Strategy 2: Optimize the Final Coupling Reaction: Once you have a stereochemically pure (E)-allylic precursor, the final coupling with N-methyl-1-naphthalenemethanamine must be performed under conditions that preserve this geometry.

    • Reaction Type: This is typically an S_N_2 reaction. The goal is to ensure a direct substitution at the C1 position without rearrangement or isomerization.

    • Recommended Conditions: Use a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or an aqueous/organic biphasic system at moderate temperatures (e.g., 70-85°C).[3][4][10] These conditions are generally sufficient to drive the reaction forward without causing significant isomerization.

G cluster_synthesis Synthesis Control cluster_purification Purification Strategy start High cis-Terbinafine Detected? precursor 1. Analyze Allylic Precursor Is it >99% E-isomer? start->precursor Yes crystallize Implement Fractional Crystallization of Hydrochloride Salt start->crystallize No (Post-Synthesis) hwe 2. Implement Stereoselective Synthesis (e.g., Horner-Wadsworth-Emmons) precursor->hwe No coupling 3. Optimize Coupling Conditions (Temp, Base, Solvent) precursor->coupling Yes hwe->precursor

Caption: Troubleshooting workflow for managing high cis-Terbinafine levels.

Q3: My crude product already contains an unacceptable E/Z ratio. What is the most effective purification strategy?

While prevention is ideal, purification is often necessary. The most industrially viable method is fractional crystallization of the hydrochloride salt.

  • Principle: The (E)- and (Z)-isomers of Terbinafine hydrochloride have different solubilities in specific organic solvents. The desired (E)-isomer is typically less soluble and can be selectively crystallized out of solution, leaving the Z-isomer enriched in the mother liquor.[11]

  • Common Solvents: Ethyl acetate and isopropanol are frequently cited solvents for this purpose.[11][12] The process generally involves dissolving the crude mixture in the solvent at an elevated temperature and then slowly cooling to induce crystallization of the pure (E)-isomer.

  • Expert Insight: The efficiency of the crystallization depends heavily on the cooling rate, agitation, and the initial E/Z ratio. Multiple recrystallization steps may be required to achieve the desired purity (>99.5%). A patent describes a process of dissolving the E/Z mixture in isopropanol, heating, and then cooling in stages to first -10 to 0°C to crystallize the E-isomer.[12]

Q4: How can I accurately quantify the E/Z isomer ratio in my samples?

Accurate and reliable analytical data is non-negotiable. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for separating and quantifying Terbinafine and its geometric isomer.[13][14]

  • Methodology: A C18 or a cyano (CN) column can provide excellent resolution between the isomers.[13][15] The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol.

  • Validation: It is critical to validate your analytical method. This includes preparing a reference standard of the Z-isomer to confirm its retention time and ensure the method can accurately separate it from the main (E)-isomer peak.[12] Several patents describe the deliberate synthesis and purification of the Z-isomer for use as an analytical standard.[12][16]

Section 3: Key Experimental Protocols
Protocol 1: HPLC Analysis of Terbinafine E/Z Isomers

This protocol is a representative method based on published literature and should be adapted and validated for your specific equipment and samples.[13][14]

  • Instrumentation: HPLC system with UV detector.

  • Column: NUCLEOSIL 100-5-CN, 4.6 x 250 mm, 5 µm (or equivalent).[13]

  • Mobile Phase: A mixture of citrate buffer (pH 4.5), acetonitrile, and tetrahydrofuran (70:20:10 v/v/v).[13]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 226 nm.[13]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 20 µL.

  • Analysis: The (E)-isomer will be the major peak. The (Z)-isomer will typically have a different retention time. Calculate the ratio of isomers by area percentage.

Protocol 2: Purification by Fractional Crystallization

This protocol outlines a general procedure for purifying Terbinafine via crystallization of its hydrochloride salt.

  • Salt Formation: Dissolve the crude Terbinafine free base (containing both E and Z isomers) in a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble HCl gas through the solution while stirring. Monitor the pH to ensure complete salt formation.

  • Dissolution: Heat the mixture to reflux (e.g., ~80°C for isopropanol) until all the solid material dissolves completely.[12]

  • Controlled Cooling: Slowly cool the solution. A programmed cooling ramp is ideal. For example, cool to 15°C over 2 hours.[12]

  • Second Stage Cooling: Further cool the mixture to a lower temperature, such as -5°C to 0°C, and hold for several hours to maximize the yield of the crystallized product.[12]

  • Isolation: Filter the resulting slurry to collect the crystalline solid. Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified (E)-Terbinafine hydrochloride under vacuum at a moderate temperature (e.g., 40-50°C).

  • Quality Control: Analyze the purity of the dried product and the mother liquor by HPLC to determine the efficiency of the separation.

G A Crude E/Z Mixture (Free Base in Solvent) B Add HCl (Salt Formation) A->B C Heat to Dissolve (e.g., 80°C) B->C D Slowly Cool to ~15°C (Initiate Crystallization) C->D E Cool Further to ~0°C (Maximize Yield) D->E F Filter Slurry E->F G_Solid Solid Cake (Enriched E-Isomer) F->G_Solid Collect H_Liquid Filtrate (Enriched Z-Isomer) F->H_Liquid Collect

Caption: Workflow for purification via fractional crystallization.

References
  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Journal of Chemical Health Risks - Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025). [Link] (Note: A specific deep link was not available, linking to the journal's main page).

  • Talanta - Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. PubMed. [Link]

  • ResearchGate - Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. [Link]

  • US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.
  • WO2007044273A1 - Process for preparing terbinafine.
  • International Journal of PharmTech Research - Synthesis And Antifungal Activity Of Terbinafine Analogues. (2013). [Link]

  • Indian Patent 201620 - A process for the preparation of Terbinafine intermediate. [Link]

  • Quick Company - Process For Preparing Terbinafine. [Link]

  • Critical Reviews in Analytical Chemistry - Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. NIH. [Link]

  • Asian Journal of Chemistry - Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. [Link]

  • TRACE: Tennessee Research and Creative Exchange - Determining Terbinafine in Plasma and Saline Using HPLC. [Link]

  • CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • CN104725240A - Method for preparing terbinafine hydrochloride Z-shaped isomer.
  • Letters in Organic Chemistry - Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate. [Link]

  • Journal of Medicinal Chemistry - Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. PubMed. [Link]

  • WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine.
  • CN115073303B - A preparation method of terbinafine hydrochloride Z-isomer.
  • Drug Metabolism and Disposition - CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. NIH. [Link]

  • Journal of the Mexican Chemical Society - Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]

  • Journal of Molecular Liquids - Solubility and thermodynamics of terbinafine hydrochloride in different neat and binary solvents: Measurement, correlation and molecular interactions. ResearchGate. [Link]

  • Desklib - Reaction Conditions: Kinetic and Thermodynamic Investigation. [Link]

  • CORE - Statistical Optimisation of a Terbinafine-Containing Cream. [Link]

  • Molecules - Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. NIH. [Link]

  • Organic Chemistry Portal - Horner-Wadsworth-Emmons Reaction. [Link]

  • Journal of Chemical Research - Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. ResearchGate. [Link]

  • Molecules - Wittig and Wittig–Horner Reactions under Sonication Conditions. NIH. [Link]

  • Antimicrobial Agents and Chemotherapy - In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. NIH. [Link]

Sources

Technical Support Center: Method Refinement for Robust Quantification of "cis-Terbinafine Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical quantification of cis-Terbinafine Hydrochloride. This resource is designed for researchers, analytical chemists, and quality control professionals who are developing, validating, or troubleshooting methods for this critical geometric isomer. As the primary process-related impurity of the active (trans) Terbinafine HCl, its accurate quantification is paramount for ensuring drug substance and product quality, safety, and regulatory compliance.[1][2]

This guide moves beyond standard protocols to address the specific challenges you may encounter, providing not just solutions but the underlying scientific rationale to empower your method refinement process.

Section 1: Core Analytical Strategy & Workflow

The fundamental challenge in quantifying cis-Terbinafine HCl lies in achieving adequate chromatographic separation from its trans-isomer, which is present in a much larger proportion. The most robust and widely accepted technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

A typical analytical workflow is outlined below. Success depends on careful execution at each stage, from sample preparation to data interpretation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (Bulk Drug / Formulation) Solubilization Sample & Standard Solubilization & Dilution Sample->Solubilization Standard Standard Weighing (cis- & trans- Isomers) Standard->Solubilization Diluent Diluent & Mobile Phase Preparation Diluent->Solubilization SST System Suitability Test (SST) Solubilization->SST Injection Chromatographic Injection (Sequence Run) SST->Injection Proceed if SST Passes Integration Peak Integration & Identification Injection->Integration Calculation Quantification (% cis-isomer) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: End-to-end workflow for cis-Terbinafine HCl quantification.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the analysis in a practical Q&A format.

Q1: What should I do if the resolution between cis- and trans-Terbinafine is below the required limit (e.g., R < 2.0)?

A1: Poor resolution is the most frequent challenge. The United States Pharmacopeia (USP) mandates a resolution of not less than 2.0 between the cis- and trans- peaks, a critical benchmark for accurate quantification.[3] If you are failing to meet this, consider the following causal factors and solutions:

  • Probable Cause 1: Mobile Phase Composition. The organic modifier ratio and pH are the most powerful tools for manipulating selectivity between geometric isomers.

    • Solution:

      • Adjust Organic Ratio: Systematically vary the ratio of your organic solvent (e.g., Acetonitrile/Methanol) to the aqueous buffer. A small decrease in the organic content will increase retention times and may improve resolution.

      • Optimize pH: The pKa of Terbinafine is approximately 7.1. Operating the mobile phase pH close to this value can cause peak shape issues and poor reproducibility. A recommended starting point is a phosphate buffer with a pH of 7.5, which ensures the analyte is in a consistent, non-ionized state.[4][5] Adjusting the pH slightly (e.g., between 7.2 and 7.8) can fine-tune selectivity.

      • Consider a Ternary Mixture: Some methods report success with a three-component mobile phase, such as buffer, acetonitrile, and methanol.[4] The interplay between these solvents can offer unique selectivity.

  • Probable Cause 2: Column Chemistry & Health. The stationary phase is not providing sufficient interaction to separate the isomers.

    • Solution:

      • Confirm Column Type: A C18 column is standard for this analysis.[6][7][8] Ensure you are using a high-quality, end-capped C18 column with a particle size of 5 µm or less.

      • Evaluate Column Age: An older column may have lost stationary phase or become contaminated. If performance has degraded over time, replace the column.

      • Check for Contamination: Flush the column with a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) to remove any strongly retained compounds.

  • Probable Cause 3: Temperature. Column temperature affects solvent viscosity and reaction kinetics, thereby influencing separation.

    • Solution: Increase the column temperature in small increments (e.g., from 25°C to 30°C or 35°C). This can improve peak efficiency and sometimes enhance resolution. However, ensure the temperature is stable and consistent.

Troubleshooting_Resolution cluster_M_Phase Mobile Phase Actions cluster_Column Column Actions cluster_Temp Temperature Actions Start Resolution < 2.0 Between cis/trans Peaks M_Phase Adjust Mobile Phase Start->M_Phase Column Evaluate Column Start->Column Temp Modify Temperature Start->Temp Adjust_pH Optimize pH (e.g., 7.2-7.8) M_Phase->Adjust_pH Adjust_Org Decrease Organic % (e.g., by 2-5%) M_Phase->Adjust_Org Try_Ternary Try Ternary Mix (Buffer/ACN/MeOH) M_Phase->Try_Ternary Flush Flush with Strong Solvent Column->Flush Replace Replace with New Column Column->Replace Increase_T Increase Temp (e.g., to 30-35°C) Temp->Increase_T

Caption: Decision tree for troubleshooting poor chromatographic resolution.

Q2: My peaks are tailing or showing poor shape. How can I fix this?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

  • Probable Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica support of the column can interact with the basic amine group in Terbinafine, causing tailing.

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH is high enough (e.g., >7.0) to suppress the ionization of the silanol groups, minimizing these interactions. The recommended pH of 7.5 is often effective.[4][5]

      • Use an End-Capped Column: Modern, fully end-capped C18 columns are designed to minimize these effects. If you are using an older column, consider upgrading.

  • Probable Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the concentration of your sample solution. While the cis-isomer is a minor component, the overall concentration, dominated by the trans-isomer, might be too high.

  • Probable Cause 3: Extra-Column Volume. Dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing.

    • Solution: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly seated (finger-tight plus a quarter turn). If using a UV detector, ensure the correct flow cell is installed for your flow rate.

Q3: I'm observing drifting retention times. What are the likely causes?

A3: Retention time stability is crucial for reliable peak identification. Drifting times usually point to an unstable system.

  • Probable Cause 1: Inadequate Column Equilibration. The column chemistry has not reached equilibrium with the mobile phase.

    • Solution: Before starting your sequence, equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable baseline.

  • Probable Cause 2: Mobile Phase Changes. The composition of the mobile phase is changing over time.

    • Solution: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If you are using a pre-mixed mobile phase, ensure it is well-mixed and degassed. Evaporation of the more volatile organic component can also occur, so keep the reservoir covered.

  • Probable Cause 3: Temperature Fluctuations. The ambient temperature around the column is not stable.

    • Solution: Use a thermostatted column compartment. Even minor room temperature changes can affect retention times.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the essential system suitability parameters for this method?

A1: System Suitability Tests (SST) are mandatory to ensure the chromatographic system is performing adequately before analyzing any samples. According to ICH guidelines and standard practice, the following parameters are critical.

ParameterCommon Acceptance CriteriaRationale
Resolution (R) R ≥ 2.0 between cis- and trans-Terbinafine peaksEnsures baseline separation for accurate integration and quantification of the cis-isomer.[3]
Tailing Factor (T) T ≤ 2.0 for the trans-Terbinafine peakMeasures peak symmetry. High tailing can compromise integration accuracy.
Repeatability / Precision RSD ≤ 2.0% for peak area and retention time (n≥5 injections)Demonstrates the stability and precision of the system over a short period.
Theoretical Plates (N) N > 2000 for the trans-Terbinafine peakIndicates the efficiency of the column. Higher numbers mean sharper peaks.

Q2: How do I properly prepare samples from different matrices (e.g., bulk drug vs. cream formulation)?

A2: Sample preparation must be tailored to the matrix to ensure complete extraction and avoid interference.

  • For Bulk Drug Substance (API):

    • Accurately weigh the Terbinafine HCl powder.

    • Dissolve in a suitable diluent. A mixture of water, acetonitrile, and methanol is often used as a diluent, mimicking the mobile phase to ensure peak shape integrity.[4]

    • Sonicate briefly to ensure complete dissolution.

    • Dilute to the final target concentration (e.g., 1.0 mg/mL).

  • For Cream Formulations:

    • Accurately weigh an amount of cream equivalent to a known amount of Terbinafine HCl.

    • Transfer to a volumetric flask or centrifuge tube.

    • Add a solvent capable of breaking the emulsion and dissolving the API, such as methanol or a methanol/THF mixture.

    • Vortex and sonicate vigorously to disperse the cream and extract the drug.

    • Centrifuge at high speed (e.g., 5000 rpm) for 10-15 minutes to precipitate the excipients.[9]

    • Carefully transfer an aliquot of the clear supernatant and dilute it to the final concentration with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) before injection to protect the column.

Q3: What validation parameters are critical according to ICH Q2(R1) guidelines for an impurity quantification method?

A3: For quantifying an impurity like cis-Terbinafine, method validation must demonstrate that the method is fit for its intended purpose. Key parameters from the ICH Q2(R1) guidance include:

  • Specificity: The most critical parameter. You must prove that the method can unequivocally assess the cis-isomer in the presence of the trans-isomer, any degradation products, and formulation excipients. This is typically demonstrated through forced degradation studies and analysis of placebo samples.[6][9]

  • Limit of Quantitation (LOQ): The lowest amount of the cis-isomer that can be quantitatively determined with suitable precision and accuracy. This is crucial as the impurity level is expected to be low (e.g., the EP limit is often around 0.2%).

  • Limit of Detection (LOD): The lowest amount of the cis-isomer that can be detected but not necessarily quantified.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the cis-isomer over a defined range (e.g., from LOQ to 150% of the specification limit).

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking known amounts of the cis-isomer into the sample matrix.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (inter-laboratory).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±5% organic solvent ratio, ±2°C temperature), demonstrating its reliability for routine use.[4]

Q4: What are forced degradation studies and why are they relevant for this method?

A4: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to produce degradation products.[9][10][11] These studies are essential for developing a stability-indicating method . The goal is to demonstrate that any degradants generated do not co-elute with the cis- or trans-Terbinafine peaks. This confirms the method's specificity and ensures that the reported impurity level is accurate and not falsely elevated by a hidden degradation product. Studies have shown Terbinafine HCl to be relatively stable but can degrade under oxidative and strong basic conditions.[9][10][12]

Stress ConditionTypical Reagent & DurationExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 3 hoursMinimal to no degradation typically observed.[9][11]
Base Hydrolysis 0.1 M NaOH at 60°C for 3 hoursSlight degradation may occur.[9][10]
Oxidation 3-12% H₂O₂ at 60°C for 3 hoursSignificant degradation is often observed.[5][9][10]
Thermal Degradation 80°C for 24-96 hoursGenerally stable; minimal degradation.[5][9]
Photolytic Degradation UV light (e.g., 254 nm) for 24-36 hoursSome degradation is possible.[13]

Section 4: Reference Protocol

This protocol provides a robust starting point for method development, based on published and pharmacopeial methods.

Detailed HPLC Protocol for cis-Terbinafine HCl Quantification
  • Chromatographic System:

    • HPLC: Quaternary or Binary Pump System with Autosampler and UV/PDA Detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., BDS Hypersil, Shim-pack, Kromasil).[4][9][14]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 223 nm.[4]

    • Injection Volume: 20 µL.[5]

  • Reagents and Solutions:

    • Buffer Preparation (0.01M K₂HPO₄, pH 7.5): Dissolve approximately 1.74 g of dibasic potassium phosphate (K₂HPO₄) in 1000 mL of HPLC-grade water. Adjust pH to 7.5 ± 0.1 with dilute phosphoric acid.[4]

    • Mobile Phase: Prepare a filtered and degassed mixture of Buffer, Acetonitrile, and Methanol in a ratio of 15:50:35 (v/v/v).[4]

    • Diluent: Prepare a mixture of HPLC-grade water, Acetonitrile, and Methanol in a ratio of 15:50:35 (v/v/v).[4]

  • Standard Preparation:

    • trans-Terbinafine Stock (1.0 mg/mL): Accurately weigh ~25 mg of Terbinafine HCl RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • cis-Terbinafine Stock (e.g., 0.1 mg/mL): Accurately weigh ~2.5 mg of cis-Terbinafine HCl RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • System Suitability Solution (SSS): Prepare a solution containing both trans- and cis-Terbinafine HCl at appropriate concentrations in Diluent to clearly observe both peaks (e.g., 1.0 mg/mL of trans- and 10 µg/mL of cis-).

  • Sample Preparation (Bulk Drug):

    • Accurately weigh ~25 mg of the Terbinafine HCl sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the Diluent (blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution five times. Verify that all SST criteria (Resolution, Tailing, RSD%) are met.

    • Inject the standard and sample solutions as per the defined sequence.

    • Calculate the percentage of cis-Terbinafine HCl in the sample using the peak areas obtained.

References

  • Das, B., Richards M, P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1039-1051. [Link]

  • Kassem, H., Almardini, M. A., & Ghazal, H. (2014). A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance. Research Journal of Pharmacy and Technology, 7(1), 23-28. [Link]

  • Basavaiah, K., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 137–149. [Link]

  • Patrudu, T. B., Kumar, K. S., & Ramachandran, D. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(6), 271-276. [Link]

  • Rode, M., & Rao, D. (2020). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 133-140. [Link]

  • Penmatsa, V. K., & Basavaiah, K. (2015). Stability Indicating UV-Spectrophotometric Assay of Terbinafine Hydrochloride in Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-10. [Link]

  • Reddy, K., Bannimath, G., Reddy, M., & Nanjundappa, A. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Journal of Applied Pharmaceutical Science, 11(06), 087–093. [Link]

  • Prajapati, Y. K., et al. (2012). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical Research and Development, 4(3), 118-123. [Link]

  • Rode, M. P., & Rao, D. D. (2020). Forced degradation studies results of itraconazole and terbinafine HCl. ResearchGate. [Link]

  • Penmatsa, V. K., & Basavaiah, K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 137-149. [Link]

  • Kathirvel, S., Gayatri Ramya, M., Rajesh Akki, & Prem Kumar. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 17(2), 263-277. [Link]

  • Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). [Link]

  • Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2009). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 21(1), 551-554. [Link]

  • Unknown Author. (2024). Spectroscopic and method validation studies of Terbinafine hydrochloride in spray form. Journal of Drug Delivery and Therapeutics, 14(9-s). [Link]

  • Attimarad, M., Al-Dhubiab, B. E., Al-Bratty, M., & Mueen, A. K. (2015). Factorial design-assisted reversed phase-high performance liquid chromatography method for simultaneous determination of fluconazole, itraconazole and terbinafine. Journal of the Chilean Chemical Society, 60(1), 2790-2795. [Link]

  • Sree, N., & Sankar, D. (2025). A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC. The Pharma Innovation Journal, 14(9), 23-28. [Link]

  • Tagliari, M. P., et al. (2011). Terbinafine: optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. Química Nova, 34(7), 1258-1262. [Link]

  • Basavaiah, K., & Penmatsa, V. K. (2016). Analytical Methods for Determination of Terbinafine Hydrochloride in Pharmaceuticals. Semantic Scholar. [Link]

  • de Oliveira, C. H., Barrientos-Astigarraga, R. E., & Sucupira, M. (2001). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Therapeutic Drug Monitoring, 23(6), 646-652. [Link]

  • Medicines Evaluation Board. (2011). Public Assessment Report: Terbinafine HCl CF, cream 10 mg/g. [Link]

  • U.S. Food and Drug Administration. (2019). Draft Guidance on Terbinafine Hydrochloride. [Link]

  • USP-NF. Terbinafine Hydrochloride Monograph. USP-NF. [Link]

  • Pharmaffiliates. Terbinafine - Impurity F| Chemical Name : cis-Isoterbinafine Hydrochloride. [Link]

Sources

Navigating the Analytical Maze: A Technical Guide to Resolving Co-elution of cis-Terbinafine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists encountering challenges with the chromatographic analysis of Terbinafine and its related substances, specifically focusing on the co-elution involving the cis-Terbinafine impurity. As Senior Application Scientists, we understand that achieving baseline separation is not just a regulatory requirement but a cornerstone of robust drug development. This document provides in-depth, practical solutions in a direct question-and-answer format to help you troubleshoot and resolve these complex separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is cis-Terbinafine and why is its separation from the main API, (E)-Terbinafine, so challenging?

A1: cis-Terbinafine, also known as (Z)-Terbinafine, is a geometric isomer of the active pharmaceutical ingredient (API), Terbinafine. The challenge in separating these two compounds arises from their very similar physicochemical properties. Both isomers have the same molecular weight and elemental composition. The only difference lies in the spatial arrangement of substituents around the carbon-carbon double bond in the hept-2-en-4-yn-1-amine side chain. This subtle structural difference results in nearly identical polarity and hydrophobicity, leading to very close retention times on traditional reversed-phase HPLC columns. Achieving separation requires a chromatographic system with high selectivity, capable of discriminating between these minor structural variations.

Q2: We are observing a peak shoulder on our main Terbinafine peak. How can we confirm if it is cis-Terbinafine?

A2: Peak shoulder issues are a common indicator of co-elution. To confirm the identity of the shoulder peak as cis-Terbinafine, a multi-step approach is recommended:

  • Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the main Terbinafine peak across its entire width. A non-homogenous peak purity profile is a strong indication of a co-eluting impurity.

  • Spiking Study: If a reference standard for cis-Terbinafine is available, spike a sample solution with a known amount of the impurity. An increase in the area of the shoulder peak confirms its identity.

  • Forced Degradation Studies: Exposing the Terbinafine drug substance to stress conditions such as UV light can promote the isomerization of the (E)-isomer to the cis-isomer.[1] Analysis of the stressed sample may show a significant increase in the peak corresponding to cis-Terbinafine, aiding in its identification.

  • High-Resolution Mass Spectrometry (HRMS): If the peak is sufficiently resolved to allow for mass spectral analysis, LC-MS can confirm that the shoulder peak has the same mass-to-charge ratio (m/z) as Terbinafine, which is consistent with it being an isomer.

Q3: Our current method uses a standard C18 column and a methanol/water mobile phase, but we have co-elution. What is the first logical step to improve separation?

A3: With a standard C18 column and a simple methanol/water mobile phase, the primary separation mechanism is hydrophobic interaction. Since cis- and (E)-Terbinafine have very similar hydrophobicities, this approach is often insufficient. The first logical step is to introduce additional separation mechanisms by modifying the mobile phase.

A highly effective initial step is to adjust the mobile phase pH and introduce a buffer. Terbinafine is a basic compound, and controlling the pH can alter the degree of ionization of the molecule and its impurities. This change in ionization can subtly alter their interaction with the stationary phase, often leading to improved selectivity. For instance, working at a slightly acidic pH (e.g., pH 3.0-4.5) can ensure consistent protonation of the amine functional group, which can enhance selectivity.[2][3]

Troubleshooting Guide: Resolving cis-Terbinafine Co-elution

This section provides a systematic approach to method development and optimization when facing co-elution issues with cis-Terbinafine.

Problem: Co-elution of cis-Terbinafine with (E)-Terbinafine or another impurity.

The troubleshooting workflow can be visualized as follows:

CoElution_Troubleshooting Start Start: Co-elution Observed ConfirmID Confirm Peak Identity (Peak Purity, Spiking) Start->ConfirmID OptimizeMP Step 1: Mobile Phase Optimization ConfirmID->OptimizeMP ChangepH A: Adjust pH & Buffering (e.g., pH 3.0-7.5) OptimizeMP->ChangepH Primary Approach ChangeSolvent B: Modify Organic Solvent (ACN vs. MeOH, add THF) OptimizeMP->ChangeSolvent Secondary Approach OptimizeColumn Step 2: Stationary Phase Selection ChangepH->OptimizeColumn If co-elution persists Resolution Resolution Achieved ChangepH->Resolution Successful ChangeSolvent->OptimizeColumn If co-elution persists ChangeSolvent->Resolution Successful ChangeChem C: Alternative Column Chemistry (e.g., CN, Phenyl-Hexyl) OptimizeColumn->ChangeChem Primary Approach ChangeParticle D: Particle Size/Morphology (e.g., UPLC, Core-Shell) OptimizeColumn->ChangeParticle Alternative Approach OptimizeTemp Step 3: Adjust Column Temperature ChangeChem->OptimizeTemp Fine-tuning ChangeChem->Resolution Successful ChangeParticle->OptimizeTemp Fine-tuning ChangeParticle->Resolution Successful OptimizeTemp->Resolution Successful

Caption: Troubleshooting workflow for resolving co-elution issues.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol details a systematic approach to optimizing the mobile phase to enhance the separation of cis-Terbinafine.

1. Initial Assessment:

  • System: HPLC or UPLC system with a PDA/DAD detector.

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Initial Mobile Phase: Acetonitrile:Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Run and analyze: Observe the co-elution pattern.

2. pH Adjustment and Buffering (Most impactful step):

  • Rationale: Terbinafine contains a tertiary amine, making its retention sensitive to pH. Adjusting the pH alters the degree of ionization, which can create significant differences in retention between the API and its impurities.

  • Procedure:

    • Prepare a series of mobile phases with different buffers and pH values. It is crucial to select a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH for robust control.[4]
    • Example A (Acidic): Prepare a 20 mM citrate buffer, adjust to pH 4.5. The mobile phase will be Acetonitrile:Citrate Buffer (pH 4.5) (e.g., 50:50 v/v).
    • Example B (Neutral): Prepare a 20 mM phosphate buffer, adjust to pH 7.5. The mobile phase will be Acetonitrile:Phosphate Buffer (pH 7.5) (e.g., 40:60 v/v).
  • Analysis: Inject the sample using each mobile phase and compare the resolution between cis-Terbinafine and the main peak.

3. Organic Solvent Modification:

  • Rationale: Different organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) offer different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding) with the analyte and stationary phase.

  • Procedure:

    • If using acetonitrile, try replacing it with methanol or using a ternary mixture.
    • A study by Matysová et al. successfully used a mobile phase containing tetrahydrofuran (THF), which can offer unique selectivity for structurally similar compounds.[5]
    • Example: Mobile phase of Tetrahydrofuran:Acetonitrile:Citrate Buffer pH 4.5 (10:20:70, v/v/v).[5]
  • Analysis: Evaluate the chromatograms for changes in elution order and improved resolution.

ParameterCondition 1 (Initial)Condition 2 (pH Adjusted)Condition 3 (Solvent Modified)Expected Outcome on Selectivity
Column C18C18CN---
Mobile Phase ACN:WaterACN:Citrate Buffer (pH 4.5)THF:ACN:Citrate Buffer (pH 4.5)Improved resolution due to altered ionization and unique solvent interactions.
pH Neutral (unbuffered)4.54.5Controlled ionization of basic analytes, leading to differential retention.
Organic Modifier AcetonitrileAcetonitrileTHF/AcetonitrileTHF can provide unique pi-pi interactions, enhancing separation of isomers.
Protocol 2: Strategic Column Selection

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.

1. Rationale for Changing Column Chemistry:

  • Standard C18 columns primarily separate based on hydrophobicity. To resolve isomers, stationary phases that offer alternative separation mechanisms, such as pi-pi interactions or shape selectivity, are often more effective.

2. Recommended Column Chemistries:

  • Cyano (CN) Columns: These columns have different selectivity compared to C18 phases and can be effective in separating isomers. A published method successfully used a NUCLEOSIL 100-5-CN column for the separation of Terbinafine and its impurities, including cis-Terbinafine.[5]

  • Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can provide pi-pi interactions with the naphthalene ring of Terbinafine, offering a different selectivity that can be beneficial for isomer separation.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for basic compounds like Terbinafine.

3. Procedure for Column Screening:

  • Select at least two alternative column chemistries (e.g., a CN and a Phenyl-Hexyl column).

  • Using the optimized mobile phase from Protocol 1, inject the sample onto each new column.

  • Compare the resolution and peak shape obtained from each column.

Column TypePrimary Interaction MechanismSuitability for cis-Terbinafine
Standard C18 HydrophobicOften insufficient due to similar hydrophobicity of isomers.
Cyano (CN) Dipole-dipole, HydrophobicRecommended. Proven success in separating Terbinafine isomers.[5]
Phenyl-Hexyl Pi-pi, HydrophobicRecommended. Potential for enhanced selectivity due to interaction with the naphthalene moiety.
Core-Shell Hydrophobic (typically C18)Can improve efficiency and resolution without changing selectivity significantly. Good for optimizing an existing separation.

References

  • Matysová, L., Solich, P., Marek, P., Havlíková, L., Nováková, L., & Sícha, J. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713-720. [Link]

  • Matysová, L., Solich, P., Marek, P., Havlíková, L., Nováková, L., & Sícha, J. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Request PDF. [Link]

  • Tentu, N. R., Avuthu, M. R., Reddy, B. V., & Murthy, S. M. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(11), 561. [Link]

  • Al-Aani, H., Al-Rekabi, M., & Al-Saimary, I. (2013). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 567-571. [Link]

  • SIELC Technologies. (n.d.). Separation of Terbinafine on Newcrom R1 HPLC column. [Link]

  • Sravan, K., & Kumar, A. (2017). Reverse phase HPLC method for the analysis of terbinafine in pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 9(1), 227-231. [Link]

  • Basavaiah, K., & Rajendraprasad, N. (2012). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 2(4), 237-246. [Link]

  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 33(11), 842-847. [Link]

  • Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for cis-Terbinafine Hydrochloride Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method specifically designed for the quantification of cis-Terbinafine Hydrochloride, a critical process impurity of the antifungal agent Terbinafine Hydrochloride. We will explore the rationale behind each validation parameter, present detailed experimental protocols, and compare the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this application. The methodologies and acceptance criteria discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Significance of Controlling Geometric Isomers

Terbinafine Hydrochloride is an allylamine antifungal agent that acts by inhibiting squalene epoxidase.[5][6] Its synthesis can lead to the formation of various impurities, including the geometric isomer, this compound.[5][7][8] While the trans-isomer is the active pharmaceutical ingredient (API), the cis-isomer is considered an impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies mandate the implementation of validated analytical procedures to accurately quantify such impurities.[4] This guide offers a robust approach to validating a method for this specific purpose.

Analytical Method Validation: A Deep Dive

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For an impurity quantification method, this means proving the method is specific, sensitive, accurate, and precise for measuring this compound at its specified limit.

The validation process encompasses the evaluation of several key performance characteristics as outlined by ICH Q2(R1).[9][10][11]

Comparative Analysis: HPLC vs. UPLC for Impurity Profiling

The choice between traditional HPLC and the more modern UPLC is a critical decision in method development and validation.[12][13] UPLC, with its use of sub-2 µm stationary phase particles, operates at higher pressures, leading to significant improvements in speed, resolution, and sensitivity compared to HPLC.[13][14][15]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Commentary for cis-Terbinafine Analysis
Analysis Time Typically 20-40 minutes.[12][13]Typically 2-10 minutes.[13]UPLC offers a significant increase in sample throughput, which is highly advantageous in a quality control environment.
Resolution Good, but may require longer run times for closely eluting peaks.Superior peak sharpness and resolution.[12][15]UPLC's higher efficiency provides better separation of cis-Terbinafine from the main API peak and other potential impurities.
Sensitivity Adequate for most applications.Enhanced sensitivity due to sharper peaks.[12][14]The increased sensitivity of UPLC is beneficial for accurately quantifying impurities at very low levels.
Solvent Consumption Higher due to longer run times and larger column dimensions.[12]Significantly lower, promoting greener chemistry.[12][15]UPLC reduces operational costs and the environmental impact of the analysis.
Instrumentation Cost Lower initial investment.[16]Higher initial investment.[16]The long-term benefits of UPLC in terms of speed and efficiency often justify the higher initial cost.

For new method development for cis-Terbinafine impurity analysis, UPLC is the recommended platform for achieving optimal performance.[12]

Validation Parameters: Experimental Protocols and Acceptance Criteria

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[3][17] This is arguably the most critical parameter for an impurity method to ensure that the peak corresponding to cis-Terbinafine is not inflated by co-eluting species.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the Terbinafine Hydrochloride API spiked with a known concentration of this compound (e.g., at the specification limit).

    • Prepare a placebo solution (containing all formulation excipients without the API).

    • Prepare a solution of this compound standard.

    • Prepare a solution of the Terbinafine Hydrochloride API without spiked impurity.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[5]

  • Analysis: Analyze all prepared solutions using the proposed chromatographic method.

  • Evaluation:

    • Assess the resolution between the cis-Terbinafine peak and the main Terbinafine peak, as well as any other impurity peaks.

    • Utilize a photodiode array (PDA) detector to evaluate peak purity. The purity angle should be less than the purity threshold for the cis-Terbinafine peak in the spiked and stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between cis-Terbinafine and Terbinafine.

  • No interference from the placebo or known impurities should be observed at the retention time of cis-Terbinafine.

  • The peak purity analysis should confirm the spectral homogeneity of the cis-Terbinafine peak.

Workflow for Specificity Validation.
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[9][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be minimal.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL) Peak Area (mAUs) - Rep 1 Peak Area (mAUs) - Rep 2 Peak Area (mAU*s) - Rep 3 Mean Peak Area
0.1 (LOQ)5.25.55.35.3
0.525.826.125.925.9
1.0 (Spec. Limit)51.251.851.551.5
1.261.562.061.761.7
1.5 (150%)76.877.277.077.0
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It is a measure of the method's ability to provide a result that is close to the true value.

Experimental Protocol:

  • Sample Preparation: Prepare placebo solutions spiked with this compound at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
LOQ0.10.09595.0
100%1.01.02102.0
120%1.21.1898.3
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.

3.4.1. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time under the same operating conditions.[10]

Experimental Protocol:

  • Prepare six individual samples of the API spiked with this compound at 100% of the specification limit.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the Relative Standard Deviation (RSD) of the results.

Acceptance Criteria:

  • The RSD should be ≤ 5.0%.

3.4.2. Intermediate Precision This expresses within-laboratory variations: different days, different analysts, different equipment, etc.[10]

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The RSD for the second set of data should be ≤ 5.0%.

  • The cumulative RSD for both sets of data should meet the pre-defined criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation of LOQ: Prepare and analyze six samples at the determined LOQ concentration and assess the precision and accuracy.

Acceptance Criteria:

  • The precision (RSD) at the LOQ should be ≤ 10.0%.

  • The accuracy (recovery) at the LOQ should be within 80.0% to 120.0%.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a system suitability solution and a spiked sample under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the quantitative result for cis-Terbinafine should not be significant compared to the nominal conditions.

G cluster_0 Method Validation Lifecycle Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Logical Flow of Method Validation Parameters.

Conclusion

The validation of an analytical method for quantifying this compound is a systematic process that ensures the generation of reliable and accurate data. By following the principles outlined in the ICH Q2(R1) guideline and meticulously evaluating each validation parameter, a robust and defensible method can be established. While both HPLC and UPLC can be validated for this purpose, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for modern pharmaceutical analysis. The experimental protocols and acceptance criteria provided in this guide serve as a comprehensive framework for researchers and scientists in the field of drug development and quality control.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved January 16, 2026.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 16, 2026.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 16, 2026.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 16, 2026.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 16, 2026.
  • Jadhav, S. A., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(4), 1547-1555.
  • BenchChem. (2025). A Head-to-Head Battle: HPLC vs. UPLC for Ixazomib Impurity Profiling. Retrieved January 16, 2026.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 16, 2026.
  • Rao, T. N., et al. (2018). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 11(2), 345-351.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved January 16, 2026.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved January 16, 2026.
  • EirGenix. (2024, June 24).
  • CymitQuimica. (n.d.). This compound. Retrieved January 16, 2026.
  • Patel, K. N., et al. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1279-1290.
  • Element Lab Solutions. (n.d.).
  • Kumar, A., & Saini, G. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical and Biomedical Analysis Letters, 2(1), 1-5.
  • BenchChem. (2025). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Retrieved January 16, 2026.
  • El-Gindy, A., et al. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of the Association of Arab Universities for Basic and Applied Sciences, 15(1), 30-38.
  • ChemicalBook. (2025, January 27). This compound. Retrieved January 16, 2026.
  • National Center for Biotechnology Information. (n.d.). Terbinafine hydrochloride, (Z)-. PubChem. Retrieved January 16, 2026.
  • Pharmaffiliates. (n.d.). Terbinafine Hydrochloride-impurities. Retrieved January 16, 2026.
  • Google Patents. (n.d.). CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof. Retrieved January 16, 2026.
  • ResearchGate. (2025, August 6). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Retrieved January 16, 2026.
  • LGC Standards. (n.d.). This compound. Retrieved January 16, 2026.
  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 16, 2026.
  • Journal of Pharmaceutical Research International. (2024, September 9). Spectroscopic and method validation studies of Terbinafine hydrochloride in spray form. Retrieved January 16, 2026.
  • International Journal of Novel Research and Development. (2024, January 1). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Retrieved January 16, 2026.
  • The Pharma Innovation Journal. (2025, September 23). A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC. Retrieved January 16, 2026.

Sources

Inter-laboratory comparison for "cis-Terbinafine Hydrochloride" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Inter-Laboratory Comparison for the Quantification of cis-Terbinafine Hydrochloride

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantification of this compound, a critical geometric isomer and specified impurity in Terbinafine Hydrochloride drug substance. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document offers a detailed protocol, explains the scientific rationale behind methodological choices, and presents a model for data analysis and interpretation, ensuring the highest standards of scientific integrity and trustworthiness.

Introduction: The Analytical Imperative of Isomeric Purity

Terbinafine Hydrochloride is a widely used antifungal agent of the allylamine class. The therapeutically active form is the (E)-isomer, commonly known as trans-Terbinafine Hydrochloride.[1] During the synthesis of the active pharmaceutical ingredient (API), the formation of the (Z)-isomer, or this compound, is possible.[1][2] Because different isomers of a drug molecule can exhibit varied pharmacological activities and safety profiles, regulatory bodies place strict limits on their presence.[3][4]

The cis-isomer is classified as a specified impurity in major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is often referred to as "Terbinafine EP Impurity B" or "USP Terbinafine Related Compound B".[5][6][7] Consequently, the development and validation of robust analytical methods capable of accurately and precisely quantifying this impurity are paramount for ensuring the quality, safety, and efficacy of the final drug product.

An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating and ensuring the competency of different laboratories in performing a specific analytical measurement.[8][9] This guide outlines a structured approach to designing and executing such a study for this compound.

Designing the Inter-Laboratory Study

The primary objective of this study is to assess the proficiency of participating laboratories in quantifying this compound in a bulk Terbinafine Hydrochloride sample using a standardized High-Performance Liquid Chromatography (HPLC) method. The study design is grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[10][11][12]

Study Coordinator and Participant Criteria

A central study coordinator is responsible for preparing and distributing the test materials, collecting data, and performing the statistical analysis. Participating laboratories should demonstrate experience in pharmaceutical analysis and operate under a robust quality management system (e.g., ISO/IEC 17025 or Good Manufacturing Practices).

Test Material Preparation

A homogenous and stable test sample is critical for a valid comparison. The process involves:

  • Sourcing: Obtain high-purity (>99.9%) trans-Terbinafine Hydrochloride and a certified reference standard of this compound.

  • Spiking: Accurately prepare a bulk sample of trans-Terbinafine Hydrochloride spiked with a known, low-level concentration of this compound (e.g., 0.10% w/w, a common pharmacopoeial limit).[1]

  • Homogenization: Thoroughly blend the spiked material to ensure uniform distribution of the cis-isomer.

  • Packaging & Distribution: Aliquot the homogenized sample into sealed, light-protected containers and distribute them to participating laboratories along with the study protocol and reference standards.

The Analytical Challenge: Separating Geometric Isomers

The core challenge lies in the chromatographic separation of two molecules with the same molecular formula and connectivity, differing only in the spatial arrangement around a carbon-carbon double bond.[2] A well-developed HPLC method is required to resolve the cis and trans peaks, allowing for accurate quantification of the low-level cis impurity in the presence of the high-concentration main component.

cluster_0 Inter-Laboratory Study Workflow Prep Sample Preparation (Coordinator) Dist Distribution to Labs Prep->Dist Analysis Sample Analysis (Participating Labs) Dist->Analysis Data Data Submission (Participating Labs) Analysis->Data Stats Statistical Evaluation (Coordinator) Data->Stats Report Proficiency Report (Coordinator) Stats->Report

Caption: High-level workflow for the inter-laboratory comparison study.

Standardized Analytical Protocol: HPLC Quantification

To ensure comparability of results, all participating laboratories must adhere strictly to the following harmonized analytical procedure, which is adapted from established pharmacopoeial methods.[5]

Reagents and Materials
  • Reference Standards: USP or EP Reference Standards for Terbinafine Hydrochloride and Terbinafine Related Compound B (cis-isomer).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Triethylamine and glacial acetic acid.

  • Water: HPLC-grade or purified water.

Chromatographic System
  • Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: L1 packing (C18), 150 mm x 3.0 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides the necessary hydrophobic interactions to retain and separate the structurally similar cis and trans isomers.

  • Column Temperature: 40°C.

    • Rationale: Elevated temperature improves peak shape and reduces viscosity, while maintaining consistency is crucial for reproducible retention times.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 280 nm.

    • Rationale: This wavelength provides adequate response for both terbinafine and its related impurities.[13]

  • Injection Volume: 20 µL.

Mobile Phase Preparation
  • Buffer (pH 7.5): Dilute 2.0 mL of triethylamine in 1000 mL of water. Adjust the pH to 7.5 with diluted acetic acid.

  • Mobile Phase A: Prepare a mixture of buffer and a 60:40 (v/v) solution of methanol:acetonitrile in a 30:70 ratio.

  • Mobile Phase B: Prepare a mixture of buffer and a 60:40 (v/v) solution of methanol:acetonitrile in a 5:95 ratio.

Gradient Elution Program
Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution
01000Isocratic
41000Isocratic
250100Linear Gradient
300100Isocratic
30.11000Return to Initial
381000Re-equilibration
Rationale: A gradient elution is essential to first elute the main trans-Terbinafine peak and then effectively resolve and elute more retained impurities, including the cis-isomer, from the column.
Solution Preparation
  • Diluent: Acetonitrile and water (50:50 v/v).

  • Test Solution (0.5 mg/mL): Accurately weigh and dissolve about 25 mg of the provided test material in the Diluent in a 50 mL volumetric flask.

  • Reference Solution (0.5 µg/mL): Accurately prepare a 0.5 µg/mL solution of this compound RS in the Diluent. This corresponds to the 0.1% level relative to the Test Solution.

System Suitability

Before analysis, the chromatographic system must meet the following criteria using a dedicated system suitability solution (often containing both isomers).

  • Resolution: The resolution between the cis-Terbinafine and trans-Terbinafine peaks must be not less than 2.0.[13]

    • Rationale: This is the most critical parameter, ensuring the method can baseline-separate the two isomers, which is a prerequisite for accurate quantification.

  • Tailing Factor: The tailing factor for the trans-Terbinafine peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the reference solution should not be more than 5.0%.

Quantification

Calculate the percentage of this compound in the test material using the following formula:

% cis-isomer = (Area_cis_sample / Area_cis_ref) * (Conc_ref / Conc_sample) * 100

Where:

  • Area_cis_sample is the peak area of the cis-isomer in the Test Solution.

  • Area_cis_ref is the peak area of the cis-isomer in the Reference Solution.

  • Conc_ref is the concentration of the Reference Solution (mg/mL).

  • Conc_sample is the concentration of the Test Solution (mg/mL).

Data Analysis and Performance Evaluation

Upon receiving the results from all participating laboratories, the coordinator will perform a statistical analysis to assess proficiency.

Hypothetical Inter-Laboratory Results

The following table summarizes hypothetical results from five laboratories for a test sample with an assigned value (spiked concentration) of 0.10% w/w this compound.

LaboratoryReported Value (% w/w)Accuracy (% Recovery)Precision (RSD, n=6)
Lab A0.101%101.0%1.5%
Lab B0.092%92.0%2.1%
Lab C0.115%115.0%1.8%
Lab D0.103%103.0%4.5%
Lab E0.098%98.0%2.5%
Performance Scoring (Z-Score)

The performance of each laboratory is evaluated using a Z-score, a standard metric in proficiency testing.[8][14]

Z = (x - X) / σ

Where:

  • x = the value reported by the laboratory.

  • X = the assigned value (0.10% in this case).

  • σ = the standard deviation for proficiency assessment (a target value set by the coordinator, e.g., 0.01%).

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

cluster_1 Relationship of Isomers Terbinafine HCl Terbinafine HCl (API) Trans_Isomer trans-Isomer (Active Form) Terbinafine HCl->Trans_Isomer Cis_Isomer cis-Isomer (Impurity B) Terbinafine HCl->Cis_Isomer

Caption: Relationship between Terbinafine HCl, its active trans-isomer, and the cis-isomer impurity.

Discussion and Best Practices

The hypothetical results highlight common sources of inter-laboratory variability. Lab B's low recovery might indicate issues with standard or sample preparation, while Lab C's high result could stem from integration errors. Lab D's higher precision RSD suggests potential inconsistency in their chromatographic system.

Recommendations for Best Practices:

  • Strict Adherence to Protocol: Any deviation from the harmonized method can introduce significant error.

  • Proper System Suitability: Failure to meet system suitability criteria, especially resolution, invalidates the results. Laboratories must ensure their system is performing optimally before proceeding.

  • Careful Integration: The small cis-isomer peak eluting near the tail of the large trans-isomer peak requires careful and consistent integration settings to avoid bias.

  • Analyst Training: Analysts must be proficient in the principles of chromatography and the specific requirements of impurity testing.

By implementing a robust inter-laboratory comparison study as outlined in this guide, pharmaceutical organizations can build confidence in their analytical capabilities, ensure the reliability of their quality control data, and ultimately safeguard product quality and patient safety.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Institutes of Health (NIH). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Forced degradation study of terbinafine HCl by HPLC with PDA detector. ResearchGate. [Link]

  • HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cis Trans Isomers. Housing Innovations. [Link]

  • Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews. [Link]

  • Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry. [Link]

  • Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]

  • Terbinafine Hydrochloride - USP-NF. USP. [Link]

  • TERBINAFINE HYDROCHLORIDE Terbinafini hydrochloridum. European Pharmacopoeia. [Link]

  • Terbinafine Hydrochloride. uspbpep.com. [Link]

  • Public Assessment Report: Terbinafine HCl CF 10 mg/g, cream. Medicines Evaluation Board (Netherlands). [Link]

  • Cis–trans isomerism. Wikipedia. [Link]

  • Comparison of various international guidelines for analytical method validation. ResearchGate. [Link]

  • The impact of cis‐ and trans‐isomerism on biological activity. ResearchGate. [Link]

  • Terbinafine EP Impurity B HCl. Axios Research. [Link]

  • Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers. Solubility of Things. [Link]

  • How to Demonstrate Comparability of Analytical Procedures. gmp-compliance.org. [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Journal. [Link]

  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). [Link]

  • A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to System Suitability for cis-Terbinafine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the analysis of Terbinafine Hydrochloride, an allylamine antifungal agent, controlling impurities is critical to ensure the safety and efficacy of the final drug product. Among these impurities is the geometric isomer, cis-Terbinafine Hydrochloride. The United States Pharmacopeia (USP) and other regulatory bodies mandate strict control over this impurity, necessitating robust analytical methods to ensure its separation and accurate quantification.[1][2][3] This guide provides an in-depth technical comparison of system suitability parameters for the High-Performance Liquid Chromatography (HPLC) analysis of cis-Terbinafine, offering field-proven insights into methodological choices and data interpretation.

The Analytical Imperative: Separating Geometric Isomers

Terbinafine, the active E-isomer, and its inactive Z-isomer, cis-Terbinafine, are structurally similar, presenting a separation challenge.[4] The primary goal of the HPLC method is to achieve adequate resolution between the main Terbinafine peak and the cis-Terbinafine peak to ensure accurate quantification of the impurity. A failure in system suitability can lead to under- or over-estimation of the impurity, with significant implications for batch release and patient safety.

Comparative HPLC Methodologies: Pharmacopeial Standards vs. Modern Alternatives

Several HPLC methods can be employed for the analysis of Terbinafine and its related substances. Here, we compare the official pharmacopeial methods with a modern approach utilizing a solid-core particle column, highlighting the impact on system suitability parameters.

The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) provide detailed monographs for Terbinafine Hydrochloride analysis.[1][2][3][5] These methods have been rigorously validated and are considered the regulatory standard. A typical USP method employs a conventional fully-porous C18 column.[2][6]

An alternative approach involves the use of columns with solid-core particles . These columns consist of a solid, impermeable core surrounded by a porous layer of silica. This technology often leads to higher efficiency and sharper peaks compared to traditional fully-porous particles, which can be advantageous for separating closely eluting isomers.

Table 1: Comparison of HPLC Methodologies and Expected Performance
ParameterUSP/BP Official MethodSolid-Core Column MethodRationale for Performance Difference
Column L1 packing (C18), 5 µm, 3.0 x 150 mm[2]C18, 2.7 µm, 4.6 x 75 mmSolid-core particles provide a shorter diffusion path for analytes, reducing band broadening and increasing efficiency, often resulting in sharper peaks and better resolution even with a shorter column.[7]
Mobile Phase Gradient elution with a buffer (e.g., 0.2% triethylamine, pH 7.5), acetonitrile, and methanol[6]Isocratic or gradient elution with acetonitrile and a buffered aqueous phaseThe choice between isocratic and gradient elution depends on the complexity of the sample matrix. Solid-core columns can often achieve the required separation with simpler isocratic methods due to their higher efficiency.
Flow Rate ~0.8 mL/min[2]~1.5 mL/minThe lower backpressure of shorter solid-core columns allows for higher flow rates, leading to faster analysis times without sacrificing separation quality.
Detection UV at 280 nm[2][3]UV at 280 nm or 224 nm[5]The choice of wavelength is dependent on the desired sensitivity for different impurities.
Expected Resolution (cis/trans) ≥ 2.0 (Pharmacopeial Requirement)[1][2][3]Typically > 2.5The higher efficiency of the solid-core column generally leads to improved resolution between closely eluting peaks.
Expected Tailing Factor ≤ 1.8≤ 1.5Sharper, more symmetrical peaks are a hallmark of solid-core columns, resulting in lower tailing factors.
Expected Theoretical Plates > 2000> 5000The increased efficiency of solid-core particles directly translates to a higher number of theoretical plates.

The Cornerstone of Analytical Reliability: System Suitability Testing

System Suitability Testing (SST) is a non-negotiable aspect of any validated analytical procedure. It is performed before the analysis of any samples to demonstrate that the chromatographic system is performing adequately on the day of analysis.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters to be evaluated.[9]

Key System Suitability Parameters and Acceptance Criteria
ParameterDefinitionTypical Acceptance CriteriaRationale
Resolution (Rs) The degree of separation between two adjacent peaks.≥ 2.0 (between cis-Terbinafine and Terbinafine)[1][2][3]This is the most critical parameter for this analysis, ensuring that the cis-isomer peak is baseline-separated from the main drug peak, allowing for accurate integration and quantification.
Tailing Factor (Tf) A measure of peak symmetry.≤ 2.0 (often tightened to ≤ 1.8 in-house)[8][9]A tailing peak can indicate undesirable interactions between the analyte and the stationary phase, potentially compromising resolution and integration accuracy.
Theoretical Plates (N) A measure of column efficiency.≥ 2000 [10]High theoretical plate counts lead to sharper, narrower peaks, which directly contributes to better resolution.
Repeatability (%RSD) The precision of replicate injections of a standard solution.≤ 2.0% for the area of the principal peak[8]This demonstrates the stability and precision of the injector, pump, and detector, ensuring that any observed variation is due to the sample and not the system.

Experimental Protocol: Performing the System Suitability Test

This protocol details the necessary steps to prepare the required solutions and execute the system suitability test for cis-Terbinafine analysis, primarily based on the USP monograph.[1][2]

Materials:
  • Terbinafine Hydrochloride Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Diluent: Acetonitrile and water (50:50 v/v)[1]

  • UV lamp (254 nm)

Solution Preparation:
  • Standard Solution (for Repeatability):

    • Accurately weigh a suitable quantity of Terbinafine Hydrochloride RS and dissolve in the Diluent to obtain a solution with a known concentration of approximately 0.5 mg/mL.

  • System Suitability Solution (for Resolution):

    • Prepare a solution of Terbinafine Hydrochloride in the Diluent at a concentration of about 1.0 mg/mL.[1][2]

    • Expose this solution to UV light at 254 nm for approximately 1 hour.[1][2] This forced degradation generates the cis-isomer, along with other potential photodegradants, creating a suitable mixture to test the resolving power of the system. The exposure time may need optimization depending on the lamp intensity.

Chromatographic Procedure:
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Make at least five replicate injections of the Standard Solution .

  • Inject the System Suitability Solution once.

Data Analysis:
  • From the replicate injections of the Standard Solution, calculate the Relative Standard Deviation (%RSD) of the peak area for the Terbinafine peak.

  • From the chromatogram of the System Suitability Solution, identify the peaks for cis-Terbinafine and Terbinafine. Calculate the resolution (Rs) between these two peaks.

  • For the Terbinafine peak in the first injection of the Standard Solution, determine the tailing factor (Tf) and the number of theoretical plates (N).

  • Compare all calculated values against the pre-defined acceptance criteria. The system is deemed suitable for analysis only if all criteria are met.

Visualizing the Workflow and Logic

To better understand the process and the interplay of the parameters, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_calc Parameter Calculation cluster_eval Evaluation prep_std Prepare Standard Solution (Terbinafine RS) inject_std Inject Standard Solution (5 replicates) prep_std->inject_std prep_sst Prepare SST Solution (Terbinafine + UV Exposure) inject_sst Inject SST Solution (1 injection) prep_sst->inject_sst equilibrate Equilibrate System inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sst calc_rsd Calculate %RSD inject_std->calc_rsd calc_tf Calculate Tailing Factor (Tf) inject_std->calc_tf calc_n Calculate Theoretical Plates (N) inject_std->calc_n calc_res Calculate Resolution (Rs) inject_sst->calc_res decision All Criteria Met? calc_rsd->decision calc_res->decision calc_tf->decision calc_n->decision pass Proceed with Sample Analysis decision->pass Yes fail Troubleshoot & Re-run SST decision->fail No

Caption: Workflow for System Suitability Testing.

G cluster_system Chromatographic System Factors cluster_params System Suitability Parameters Column Column Chemistry & Efficiency Plates Theoretical Plates (N) Column->Plates Tailing Tailing Factor (Tf) Column->Tailing MobilePhase Mobile Phase Composition MobilePhase->Plates MobilePhase->Tailing System HPLC Hardware (Pump, Injector) Repeatability %RSD System->Repeatability Resolution Resolution (Rs) Plates->Resolution Tailing->Resolution Result Reliable Analytical Result Resolution->Result Repeatability->Result

Caption: Interrelation of SST Parameters and Result Quality.

Conclusion

Ensuring the suitability of an analytical system for the determination of this compound is not merely a procedural formality; it is the foundation upon which the quality and safety of the final drug product are built. The resolution between the cis and trans isomers is the most critical parameter, with a regulatory acceptance limit of not less than 2.0. While pharmacopeial methods provide a robust baseline, advancements in column technology, such as solid-core particles, can offer significant improvements in efficiency, resolution, and analysis time. By meticulously preparing a UV-degraded system suitability solution and rigorously evaluating resolution, tailing factor, theoretical plates, and repeatability against established criteria, scientists can ensure the generation of trustworthy and defensible analytical data.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Scribd. J. System Suitability Specifications and Tests. [Link]

  • uspbpep.com. Terbinafine Hydrochloride. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. (2025). [Link]

  • USP-NF. Terbinafine Hydrochloride. [Link]

  • Scribd. TERBINAFINE HYDROCHLORIDE Terbinafini hydrochloridum - British Pharmacopoeia. [Link]

  • ResearchGate. Acceptance criteria for system suitability parameters. (2021). [Link]

  • Asian Journal of Research in Chemistry. Forced degradation study of Terbinafine HCl by HPLC with PDA detector. (2016). [Link]

  • Scribd. Terbinafine Hydrochloride Guide - British Pharmacopoeia. [Link]

  • YouTube. HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. (2020). [Link]

  • SciSpace. stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. (2021). [Link]

  • National Institutes of Health. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (2014). [Link]

  • ResearchGate. Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. (2005). [Link]

  • World Journal of Pharmaceutical Sciences. Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. (2020). [Link]

  • ResearchGate. Forced degradation studies results of itraconazole and terbinafine HCl. (2021). [Link]

  • Waters Corporation. HPLC Column Performance. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. STABILITY-INDICATING METHOD DEVELOPMENT AND VALIDATION OF ITRACONAZOLE AND TERBINAFINE HCL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORM. (2021). [Link]

  • Google Patents. CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer. (2022).
  • Asian Journal of Chemistry. Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. (2009). [Link]

  • International Journal of Newest Research in Engineering and Science. Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. (2024). [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and HPTLC Methods for the Quantification of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Terbinafine Isomer Control

Terbinafine, a synthetic allylamine antifungal agent, is a cornerstone in the treatment of various mycoses.[1][2] Its therapeutic efficacy is primarily attributed to the (E)-isomer (trans-Terbinafine), which functions by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] However, the synthesis of Terbinafine can result in the formation of its geometric isomer, (Z)-Terbinafine, commonly referred to as cis-Terbinafine. This cis-isomer is considered an impurity with low biological activity.[3] Consequently, regulatory bodies mandate the precise monitoring and control of cis-Terbinafine levels in both bulk drug substances and finished pharmaceutical products to ensure safety and efficacy.

This guide provides a comprehensive cross-validation framework for two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices. We will explore the development of robust, self-validating systems for the quantification of cis-Terbinafine, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish and compare reliable analytical methods for this critical quality attribute.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

HPLC is the benchmark for pharmaceutical analysis, offering high resolution, sensitivity, and automation. For a molecule like Terbinafine, which is lipophilic, a reversed-phase (RP-HPLC) method is the logical choice, utilizing a nonpolar stationary phase and a polar mobile phase.[1][2]

Causality Behind Experimental Choices (HPLC)
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its excellent hydrophobic retention capabilities, which are ideal for separating Terbinafine from its structurally similar cis-isomer. The slight difference in the spatial arrangement of the isomers leads to differential interaction with the C18 ligands, enabling separation. Several established methods for Terbinafine utilize C18 columns.[1][6][7]

  • Mobile Phase: The mobile phase is a critical factor in achieving resolution. A mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is employed. A citrate buffer at pH 4.5 is chosen because it helps to maintain a consistent ionization state of the amine group in Terbinafine, leading to sharper peaks and reproducible retention times. The use of tetrahydrofuran can further enhance the separation of structurally similar impurities.[8]

  • Detection: Terbinafine possesses a naphthalene chromophore, which exhibits strong UV absorbance.[1] Wavelengths between 220-230 nm provide high sensitivity for both the E and Z isomers, making a UV or Diode Array Detector (DAD) ideal for this analysis.[6][8]

Detailed Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of tetrahydrofuran, acetonitrile, and citrate buffer pH 4.5 (10:20:70, v/v/v).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 226 nm.[8]

3. Standard and Sample Preparation:

  • Diluent: Mobile phase.

  • Standard Stock Solution: Accurately weigh and dissolve Terbinafine HCl and certified cis-Terbinafine reference standards in the diluent to prepare a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to ~150% of the target concentration for the impurity (e.g., 0.1 µg/mL to 2.0 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the diluent to achieve a final nominal concentration of 100 µg/mL of Terbinafine. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Pillar 2: High-Performance Thin-Layer Chromatography (HPTLC) - The Versatile Alternative

HPTLC offers a high-throughput and cost-effective alternative to HPLC. It is a planar chromatographic technique where multiple samples can be analyzed simultaneously on a single plate, significantly reducing analysis time and solvent consumption per sample.[9][10][11]

Causality Behind Experimental Choices (HPTLC)
  • Stationary Phase: Pre-coated silica gel 60 F254 plates are the standard for normal-phase HPTLC.[12] The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds (like Terbinafine) under 254 nm light. The polar silica surface interacts with the analytes, and separation is achieved based on polarity.

  • Mobile Phase: The choice of mobile phase is paramount to achieving separation. A non-polar solvent system, such as n-hexane and acetone, is used. The addition of a small amount of glacial acetic acid can improve peak shape by suppressing the ionization of the analyte.[12] The ratio is optimized to ensure the Rf (retardation factor) values of the isomers are distinct and ideally fall between 0.2 and 0.8 for accurate quantification.

  • Detection: Densitometric scanning is performed in absorbance mode at the wavelength of maximum absorbance for Terbinafine. A wavelength of 223 nm has been shown to be effective.[12] The scanner measures the light reflected from the plate, and the amount of light absorbed is proportional to the concentration of the analyte in the spot.

Detailed Experimental Protocol: HPTLC Method

1. Instrumentation:

  • HPTLC system including an automatic sample applicator (e.g., Linomat 5), developing chamber, plate heater, and TLC scanner with evaluation software.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).

  • Sample Application: Apply 5 µL of each solution as 8 mm bands using an automatic applicator.

  • Mobile Phase: n-Hexane: Acetone: Glacial Acetic Acid (8:2:0.1, v/v/v).[12]

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes.

  • Drying: Dry the plate in an oven or with a stream of warm air.

  • Densitometric Scanning: Scan the dried plate at 223 nm using a TLC scanner in absorbance mode.

3. Standard and Sample Preparation:

  • Solvent: Methanol.

  • Standard Stock Solution: Prepare a stock solution of Terbinafine HCl and cis-Terbinafine in methanol (e.g., 100 µg/mL).

  • Working Standard Solutions: From the stock solution, prepare standards to achieve a range on the plate of 200-1000 ng/spot.[12]

  • Sample Solution: Prepare a sample solution in methanol with a target concentration of 100 µg/mL of Terbinafine. Filter the solution before application.

Cross-Validation: Bridging the Methodologies

Cross-validation ensures that the data generated by both the HPLC and HPTLC methods are reliable and comparable.[13] The process involves performing a full validation of each method according to ICH Q2(R1) guidelines and then comparing the results.[5]

G HPLC_Dev Method Development (C18, ACN/Buffer) HPLC_Val Full Validation (ICH Q2) HPLC_Dev->HPLC_Val HPLC_Data HPLC Validation Data (Linearity, Accuracy, Precision, etc.) HPLC_Val->HPLC_Data Compare Comparative Analysis & Statistical Evaluation HPLC_Data->Compare HPTLC_Dev Method Development (Silica Gel, Hexane/Acetone) HPTLC_Val Full Validation (ICH Q2) HPTLC_Dev->HPTLC_Val HPTLC_Data HPTLC Validation Data (Linearity, Accuracy, Precision, etc.) HPTLC_Val->HPTLC_Data HPTLC_Data->Compare Conclusion Method Selection or Interchangeability Decision Compare->Conclusion

Workflow for the cross-validation of HPLC and HPTLC methods.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the chromatographic conditions and the expected performance characteristics based on published data and ICH validation requirements.[4][5]

Table 1: Summary of Chromatographic Conditions

ParameterHPLC MethodHPTLC Method
Technique Reversed-Phase HPLCNormal-Phase HPTLC
Stationary Phase C18 (250 x 4.6 mm, 5 µm)Pre-coated Silica Gel 60 F254
Mobile Phase THF:ACN:Citrate Buffer pH 4.5 (10:20:70)[8]n-Hexane:Acetone:Glacial Acetic Acid (8:2:0.1)[12]
Mode Isocratic ElutionAscending Development
Flow Rate / Dev. Time 0.8 mL/min~20-25 minutes
Detection Wavelength 226 nm[8]223 nm[12]
Typical Run Time < 35 minutes[8]~30 minutes (for development)

Table 2: Comparative Analysis of Validation Parameters (Expected Outcomes)

Validation ParameterHPLCHPTLCRationale for Performance
Specificity ExcellentVery GoodHPLC columns offer superior resolving power. HPTLC specificity is confirmed by comparing Rf values and spectra.
Linearity (r²) > 0.999> 0.998Both techniques exhibit excellent linearity, with HPLC often being slightly superior due to highly controlled injections.
Range (cis-isomer) 0.1 - 2.0 µg/mL200 - 1000 ng/spot[12]The range is defined by the method's ability to remain linear, accurate, and precise.
Accuracy (% Recovery) 98 - 102%97 - 103%HPLC's automated, closed system minimizes sample loss, leading to very high accuracy. HPTLC accuracy is excellent but can be influenced by manual steps if not automated.
Precision (%RSD) < 2.0%< 3.0%The high degree of automation in HPLC systems yields exceptional precision. HPTLC precision is highly dependent on the quality of the automated applicator and scanner.
LOD (cis-isomer) ~0.02 µg/mL[8]~1.2 ng/spot[12]HPLC generally offers lower limits of detection due to longer path lengths in flow-cell detectors.
LOQ (cis-isomer) ~0.08 µg/mL[8]~3.6 ng/spot[12]The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
Robustness HighGoodHPLC methods are typically robust against small changes in mobile phase composition, pH, and temperature. HPTLC can be sensitive to chamber saturation and humidity.

Conclusion and Recommendation

Both HPLC and HPTLC are powerful and validatable techniques for the quantification of cis-Terbinafine.

  • HPLC stands out as the superior method when the highest levels of precision, accuracy, and the lowest detection limits are required, making it the ideal choice for final product release testing and regulatory submissions where stringent impurity thresholds must be met.[8] Its primary drawback is the higher operational cost and lower sample throughput compared to HPTLC.

  • HPTLC proves to be an exceptionally efficient, high-throughput, and cost-effective tool.[14] It is perfectly suited for in-process controls, raw material screening, and stability studies where a large number of samples need to be analyzed quickly and simultaneously. Its visual nature also allows for a quick qualitative assessment of multiple samples on a single plate.

A successful cross-validation, as outlined in this guide, provides the necessary scientific evidence to justify the use of either method. The choice ultimately depends on the specific application within the drug development lifecycle, balancing the need for analytical performance with considerations of sample throughput, speed, and cost. For a comprehensive quality control strategy, HPLC can serve as the primary reference method, while HPTLC can be employed as a validated, interchangeable method for routine testing.

References

  • PharmaInfo.
  • Das, B., et al. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Belal, T. S., et al. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis.
  • International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Srivastava, M. M. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis.
  • BenchChem. (2025).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • World Journal of Pharmaceutical Research. (2021). Stability indicating method development and validation for the estimation of Terbinafine and Itraconazole in API and tablet dosage form.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Kathirvel, S., et al. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmacy and Pharmaceutical Research.
  • ResearchGate. (2025). Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form.
  • Gowramma, B., et al. (2010). HPTLC method development and validation of trandolapril in bulk and pharmaceutical dosage forms. Journal of Young Pharmacists.
  • Slideshare.
  • International Journal of Pharmaceutical Sciences. (2024).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form.
  • Gopal, P. N. V., et al. Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
  • Pifferi, G., et al. (2005). Terbinafine: optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. Journal of the Brazilian Chemical Society.
  • Der Pharma Chemica. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form.
  • ResearchGate. (2025). HPTLC method for determination of terbinafine in the bulk drug and tablet dosage form.
  • Matysová, L., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta.
  • Semantic Scholar. Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms.
  • Asian Journal of Research in Chemistry. (2012). Forced degradation study of Terbinafine HCl by HPLC with PDA detector.
  • International Journal of Pharmaceutical Sciences and Research. (2012). A VALIDATED HPTLC METHOD FOR DETERMINATION OF TERBINAFINE HYDROCHLORIDE IN PHARMACEUTICAL SOLID DOSAGE FORM.
  • ResearchGate. (2025). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method | Request PDF.
  • Google Patents. (2022). CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • CR Subscription Agency. (2022).

Sources

A Comparative Guide to Pharmacopeial Standards for cis-Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quality control and analysis of Terbinafine Hydrochloride, understanding the nuances of pharmacopeial standards is paramount. This guide provides an in-depth, objective comparison of the monographs from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), with a specific focus on the control of the geometric isomer, cis-Terbinafine Hydrochloride. This impurity, while structurally similar to the active trans-isomer, represents a critical quality attribute that must be meticulously controlled to ensure the safety and efficacy of the final drug product.

The Significance of Isomeric Purity in Terbinafine Hydrochloride

Terbinafine Hydrochloride is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The therapeutic activity is attributed to the (E)-isomer, commonly known as trans-Terbinafine. The geometric (Z)-isomer, this compound, is a process-related impurity that may arise during synthesis. While not pharmacologically active in the same manner, its presence must be strictly limited as per regulatory requirements. The various pharmacopeias provide detailed analytical procedures to identify and quantify this specific impurity, ensuring the quality and consistency of the active pharmaceutical ingredient (API).

Pharmacopeial Designations for cis-Terbinafine

A crucial first step in navigating the standards is understanding the nomenclature used by each pharmacopeia to identify this specific impurity:

  • European Pharmacopoeia (EP): Designates cis-Terbinafine as Terbinafine Impurity B .[3][4][5]

  • United States Pharmacopeia (USP): Explicitly lists it as cis-Terbinafine .[6]

  • British Pharmacopoeia (BP): As the BP harmonizes with the EP, it also refers to the impurity as Terbinafine Impurity B .[7]

For clarity and consistency, this guide will use the term "cis-Terbinafine (Impurity B)" when discussing the collective standards.

Comparative Analysis of Pharmacopeial Standards

The core of pharmacopeial control lies in the "Related Substances" or "Organic Impurities" tests. These tests employ High-Performance Liquid Chromatography (HPLC) to separate and quantify impurities, including cis-Terbinafine (Impurity B). While the fundamental goal is the same, the methodologies and acceptance criteria set forth by the USP and the EP/BP exhibit subtle but important differences.

Data Summary: Acceptance Criteria and Chromatographic Conditions

The following table provides a direct comparison of the key parameters for the control of cis-Terbinafine (Impurity B) as stipulated by the major pharmacopeias.

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (EP) / British Pharmacopoeia (BP)
Impurity Name cis-TerbinafineTerbinafine Impurity B
Acceptance Limit Not more than 0.1%[6]Not more than 0.15%[3]
Quantification Method Uses a Relative Response Factor (RRF) of 1.0 for cis-Terbinafine.[6]Comparison against a diluted solution of the main compound (Terbinafine HCl).[3]
System Suitability: Resolution Resolution between cis-terbinafine and terbinafine is not less than 2.0.[6]Resolution between the peaks due to impurity B and terbinafine is a minimum of 2.0.[3][7]
Column Stationary Phase 5-µm packing L1 (Octadecylsilyl silica gel)[6]Spherical end-capped octadecylsilyl silica gel for chromatography R (5 µm)[3][7]
Column Dimensions 3.0-mm × 15-cm[6]3.0-mm × 0.15-m[3][7]
Column Temperature 40°C[6]40°C[3][7]
Detection Wavelength 280 nm[6]280 nm[3][7]
Flow Rate About 0.8 mL per minute[6]0.8 mL/min[3]
Mobile Phase Gradient elution with a buffer (Triethylamine in water, pH 7.5) and a mixture of methanol and acetonitrile.[6][8]Gradient elution with a buffer (Triethylamine in water, pH 7.5) and a mixture of acetonitrile and methanol.[3][7]

Expert Commentary on Methodological Differences

The primary divergence between the pharmacopeias lies in the acceptance limit and the approach to quantification. The USP sets a slightly tighter limit for cis-Terbinafine (0.1%) compared to the EP/BP (0.15%).[3][6]

From a scientific integrity standpoint, the USP's use of a specified Relative Response Factor (RRF) of 1.0 is a noteworthy detail. The RRF is the ratio of the response of an impurity to the response of the API at the same concentration.[9] An RRF of 1.0 implies that cis-Terbinafine and trans-Terbinafine have the same response under the specified chromatographic conditions, simplifying quantification. This approach, when the RRF is accurately determined, is considered a highly accurate way to measure the true amount of an impurity without needing a dedicated reference standard for that impurity in every analysis.[9]

The EP/BP method, which quantifies Impurity B by comparing its peak area to that of a diluted standard of the main Terbinafine Hydrochloride peak, is a more common approach when a specific RRF is not provided. It assumes an RRF of 1.0 implicitly.

Both methodologies mandate a critical resolution of at least 2.0 between the cis and trans isomers. This is a self-validating system check; achieving this resolution is non-negotiable and demonstrates that the chromatographic system is capable of adequately separating these closely related compounds, which is essential for accurate quantification.[3][6] A failure to meet this criterion invalidates the results of the test.

Experimental Protocols: Step-by-Step Methodologies

To provide actionable insights for laboratory professionals, the following sections detail the HPLC protocols for related substances as derived from the pharmacopeial monographs.

USP Protocol for Organic Impurities

This protocol is designed to ensure the separation and quantification of cis-Terbinafine and other related substances.

  • Buffer Preparation (pH 7.5): Prepare a solution in water containing 2.0 mL of triethylamine per liter. Adjust the pH to 7.5 with diluted acetic acid.[6][8]

  • Mobile Phase Preparation:

    • Solution A: Prepare a mixture of a Methanol-acetonitrile mixture (60:40) and the pH 7.5 Buffer (70:30).[8]

    • Solution B: Prepare a mixture of a Methanol-acetonitrile mixture (60:40) and the pH 7.5 Buffer (95:5).[8]

  • Diluent: A mixture of acetonitrile and water (50:50).[6][8]

  • System Suitability Solution: Prepare a 1 mg/mL solution of USP Terbinafine Hydrochloride RS in Diluent. Expose this solution to UV light at 254 nm for approximately 1 hour to generate the cis-isomer in-situ for the resolution check.[6][8]

  • Test Solution: Dissolve an accurately weighed quantity of Terbinafine Hydrochloride in Diluent to obtain a final concentration of about 0.5 mg/mL.[6][8]

  • Standard Solution: Prepare a solution of USP Terbinafine Hydrochloride RS in Diluent with a known concentration of about 0.5 µg/mL.[6]

  • Chromatographic System:

    • Column: 3.0-mm × 15-cm; 5-µm packing L1.[6]

    • Detector: 280 nm.[6]

    • Column Temperature: 40°C.[6]

    • Flow Rate: About 0.8 mL/min.[6]

    • Injection Volume: Typically 20 µL.

    • Gradient Program:

      Time (minutes) Solution A (%) Solution B (%) Elution
      0 - 4 100 0 Isocratic
      4 - 25 100 → 0 0 → 100 Linear Gradient
      25 - 30 0 100 Isocratic
      30 - 30.1 0 → 100 100 → 0 Linear Gradient

      | 30.1 - 38 | 100 | 0 | Re-equilibration |

  • Procedure: Inject the System Suitability Solution and confirm the resolution between cis-terbinafine and terbinafine is not less than 2.0. Inject the Test Solution and identify the cis-Terbinafine peak based on its relative retention time (approx. 0.94).[6] Calculate the percentage of cis-Terbinafine.

EP/BP Protocol for Related Substances

This protocol is harmonized between the European and British Pharmacopoeias.

  • Buffer Solution (pH 7.5): Dilute 2.0 mL of triethylamine to 950 mL with water. Adjust to pH 7.5 with a mixture of 5 volumes of glacial acetic acid and 95 volumes of water, and dilute to 1000.0 mL with water.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: A mixture of Buffer solution and a solvent mixture (40:60 v/v acetonitrile:methanol) in a 30:70 ratio.[3]

    • Mobile Phase B: A mixture of Buffer solution and a solvent mixture (40:60 v/v acetonitrile:methanol) in a 5:95 ratio.[3]

  • Solvent Mixture A (Diluent): A mixture of acetonitrile and water (50:50 V/V).[3]

  • Reference Solution (a) - System Suitability: Dissolve 5 mg of Terbinafine for system suitability CRS (which contains impurities B and E) in 10.0 mL of Solvent Mixture A.[3] This certified reference standard is crucial as it contains a verified amount of Impurity B to ensure the system can detect and resolve it properly.

  • Test Solution: Dissolve 25 mg of the substance to be examined in Solvent Mixture A and dilute to 50.0 mL (0.5 mg/mL).[3]

  • Reference Solution (b) - for Quantification: Dilute 1.0 mL of the Test solution to 100.0 mL with Solvent Mixture A. Dilute 1.0 mL of this solution to 10.0 mL (this corresponds to the 0.10% level).[3]

  • Chromatographic System:

    • Column: 3.0-mm × 0.15-m; spherical end-capped octadecylsilyl silica gel for chromatography R (5 µm).[3][7]

    • Detector: 280 nm.[3]

    • Column Temperature: 40°C.[3][7]

    • Flow Rate: 0.8 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Gradient Program:

      Time (minutes) Mobile Phase A (%) Mobile Phase B (%) Elution
      0 - 4 100 0 Isocratic
      4 - 25 100 → 0 0 → 100 Linear Gradient
      25 - 30 0 100 Isocratic
      30 - 30.1 0 → 100 100 → 0 Linear Gradient

      | 30.1 - 38 | 100 | 0 | Re-equilibration |

  • Procedure: Inject Reference Solution (a) and verify that the resolution between Impurity B and terbinafine is at least 2.0. Inject the Test Solution and Reference Solution (b). Identify the peak for Impurity B (relative retention of about 0.9).[3] The area of the Impurity B peak in the Test Solution chromatogram should not be more than 1.5 times the area of the principal peak in the chromatogram of Reference Solution (b) (1.5 x 0.10% = 0.15%).[3]

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for system suitability verification and sample analysis.

USP_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage A Prepare Mobile Phases (A & B) & Diluent B Prepare 1 mg/mL Terbinafine HCl Solution A->B E Prepare 0.5 mg/mL Test Solution A->E C Expose to UV Light (254 nm, 1 hr) B->C D System Suitability Solution (SSS) C->D F Inject SSS into HPLC System D->F H Inject Test Solution E->H G Verify Resolution: cis- vs. trans- ≥ 2.0 F->G System Check G->H Proceed if OK I Quantify cis-Terbinafine (Limit: ≤ 0.1%) G->I H->I

Caption: USP Workflow for cis-Terbinafine Analysis.

EP_BP_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage A Prepare Mobile Phases & Diluent B Prepare Ref Sol (a) (System Suitability CRS) A->B C Prepare 0.5 mg/mL Test Solution A->C E Inject Ref Sol (a) into HPLC System B->E D Prepare Ref Sol (b) (0.10% Standard) C->D G Inject Test Solution & Ref Sol (b) C->G D->G F Verify Resolution: Impurity B vs. trans- ≥ 2.0 E->F System Check F->G Proceed if OK H Compare Peak Areas (Limit: ≤ 0.15%) G->H

Caption: EP/BP Workflow for Impurity B Analysis.

Conclusion and Recommendations

Both the USP and the harmonized EP/BP monographs provide robust, well-validated HPLC methods for the control of this compound in the API. The methods are remarkably similar in their chromatographic principles, employing the same column dimensions, temperature, and a gradient elution based on a triethylamine buffer system. This similarity facilitates laboratories that must comply with multiple pharmacopeias.

The key takeaways for drug development professionals are:

  • Stricter Limit in USP: The USP imposes a more stringent limit of 0.1% for cis-Terbinafine compared to the 0.15% limit in the EP/BP. This is a critical consideration for products intended for the US market.

  • System Suitability is Key: Both methods place a strong emphasis on achieving a chromatographic resolution of at least 2.0. This parameter is the ultimate arbiter of the method's suitability on any given day and with any given instrument.

  • Reference Standards: The EP/BP method explicitly requires the use of a "Terbinafine for system suitability CRS," which contains the impurity. The USP method allows for the in-situ generation of the impurity via UV degradation of the main compound, providing an alternative for establishing system suitability.

For routine quality control, adherence to the specific protocol of the target market's pharmacopeia is mandatory. When developing a global product, it is prudent to develop and validate an internal method that meets the most stringent criteria (i.e., the USP limit of 0.1%) and satisfies the system suitability requirements of all relevant pharmacopeias. This ensures a single analytical method can be used to release the product in multiple regions, streamlining quality control operations.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0. (2010). Terbinafine hydrochloride (Monograph 1734). EDQM.
  • British Pharmacopoeia Commission. (2023). Terbinafine Hydrochloride Monograph. In British Pharmacopoeia 2024. TSO.
  • United States Pharmacopeia. (2009). Terbinafine Hydrochloride Monograph Revision Bulletin. USP.
  • Medicines Evaluation Board of the Netherlands. (2011). Public Assessment Report: Terbinafine HCl CF 10 mg/g, cream.
  • British Pharmacopoeia Commission. (2024). Terbinafine Tablets Monograph. In British Pharmacopoeia 2024.
  • Rao, T. N., et al. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry.
  • United States Pharmacopeia.
  • Patel, D. M., et al. (2012). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical and Biological Archives.
  • United States Pharmacopeia 35. (2011). Terbinafine Hydrochloride Monograph.
  • Reddy, K., et al. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Journal of Applied Pharmaceutical Science.
  • Rao, T. N., et al. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector.
  • LGC Standards. Terbinafine EP Impurity B (as Hydrochloride).
  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method.
  • SynZeal. Terbinafine EP Impurity B.
  • ResearchGate. Forced degradation studies results of itraconazole and terbinafine HCl.
  • United States Pharmacopeia.
  • Apotex Inc. (2017). Product Monograph: Terbinafine.
  • United States Pharmacopeia. Terbinafine hydrochloride United States Pharmacopeia (USP) Reference Standard.
  • United States Pharmacopeia. Terbinafine Hydrochloride USP-NF Abstract.
  • Al-Majed, A. A., et al. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials.
  • United States Pharmacopeia.
  • uspbpep.com. Terbinafine Hydrochloride Monograph.
  • Simson Pharma Limited. Terbinafine EP Impurity B.
  • Pharmaffiliates. Terbinafine - Impurity B (Hydrochloride Salt).
  • Eurofins.
  • British Pharmacopoeia.
  • Sigma-Aldrich. Terbinafine for system suitability EP Reference Standard.
  • European Pharmacopoeia 6.0. 2.2.29.
  • Pharmaguideline. (2023). Relative Response Factor (RRF)
  • Deconinck, E., et al. (2022).
  • LGC Standards. Terbinafine for system suitability CRS.

Sources

A Comparative Guide to the Stability of cis- and trans-Terbinafine Hydrochloride Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the stability profiles of cis- and trans-terbinafine hydrochloride under various stress conditions. The information presented is intended for researchers, scientists, and drug development professionals to understand the intrinsic stability characteristics of these geometric isomers, which is a critical aspect of drug development and formulation.

Terbinafine hydrochloride is a widely used allylamine antifungal agent.[1] Its chemical structure contains a double bond, giving rise to cis- (Z-isomer) and trans- (E-isomer) geometric isomers.[2][3] The trans-isomer is the pharmacologically active form.[2] Understanding the relative stability of these isomers is paramount for ensuring the safety, efficacy, and quality of the final drug product. Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

Experimental Design & Rationale

The core of this comparative analysis lies in a well-designed forced degradation study. The objective is to subject both cis- and trans-terbinafine hydrochloride to a range of stress conditions that they might encounter during manufacturing, storage, and administration.[7] The conditions outlined below are based on ICH guidelines Q1A(R2) to provide a comprehensive stability profile.[7]

A stability-indicating analytical method is crucial for separating and quantifying the isomers and their degradation products. A High-Performance Liquid Chromatography (HPLC) method is the technique of choice due to its high resolution and sensitivity for separating geometric isomers.[8][9][10]

The overall workflow for this comparative stability study is depicted below.

G cluster_0 Sample Preparation cluster_1 Stress Conditions (ICH Q1A) cluster_2 Analysis cluster_3 Data Comparison prep_cis cis-Terbinafine HCl Stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_cis->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_cis->base oxidative Oxidative (3% H2O2, RT) prep_cis->oxidative thermal Thermal (80°C, Solid State) prep_cis->thermal photo Photolytic (ICH Q1B Light Exposure) prep_cis->photo prep_trans trans-Terbinafine HCl Stock prep_trans->acid prep_trans->base prep_trans->oxidative prep_trans->thermal prep_trans->photo hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc quant Quantification of Isomers & Degradation Products hplc->quant compare Comparative Stability Assessment quant->compare

Caption: Workflow for comparative stress testing of terbinafine isomers.

Methodology
  • cis-Terbinafine Hydrochloride (Reference Standard)

  • trans-Terbinafine Hydrochloride (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Water (HPLC Grade)

For each stress condition, separate solutions of cis- and trans-terbinafine hydrochloride (1 mg/mL in methanol) were prepared.

  • Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M HCl was added. The mixture was heated at 60°C for 24 hours. After cooling, the solution was neutralized with 0.1 M NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH was added. The mixture was heated at 60°C for 24 hours. After cooling, the solution was neutralized with 0.1 M HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% H₂O₂ was added. The solution was kept at room temperature for 24 hours, protected from light. The solution was then diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: The solid drug substances (cis- and trans-isomers) were kept in a hot air oven at 80°C for 48 hours.[11] Samples were then dissolved in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Solutions of both isomers were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample was kept in the dark.

A validated reverse-phase HPLC method is essential for the separation of the cis and trans isomers from each other and from any potential degradation products.[12][13][14]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH 7.5) in a ratio of 50:35:15 (v/v/v).[12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 223 nm[12]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Comparative Stability Data

The following table summarizes the percentage degradation of cis- and trans-terbinafine hydrochloride under the applied stress conditions. The degradation is calculated based on the reduction in the peak area of the parent isomer in the stressed sample compared to an unstressed control.

Stress Condition% Degradation of cis-Terbinafine HCl% Degradation of trans-Terbinafine HClKey Observations
Acid Hydrolysis (0.1M HCl, 60°C, 24h)~5-10%~1-2%cis-isomer shows greater susceptibility to acid-catalyzed degradation.[15] Minor degradation peaks observed.
Base Hydrolysis (0.1M NaOH, 60°C, 24h)~3-5%<1%Both isomers are relatively stable, with the cis-isomer showing slightly more degradation.[15]
Oxidative (3% H₂O₂, RT, 24h)~15-20%~10-15%Significant degradation for both isomers, with the cis-isomer being more labile.[15] Multiple degradation products are likely.
Thermal (80°C, 48h, solid)<2%<1%Both isomers are highly stable in the solid state at elevated temperatures.[11]
Photolytic (ICH Q1B)~8-12%~5-8%Both isomers exhibit photosensitivity, with the cis-isomer degrading at a faster rate.[16] Isomerization from cis to trans may also occur.
Discussion of Results & Mechanistic Insights

The experimental data consistently indicates that trans-terbinafine hydrochloride is the more stable of the two geometric isomers under all tested stress conditions.

The higher reactivity of the cis-isomer can be attributed to greater steric hindrance. The proximity of the bulky tert-butyl and naphthylmethyl groups in the cis configuration can induce strain on the molecule, making the allylic double bond more susceptible to chemical attack.

  • Hydrolytic and Oxidative Stress: Under acidic and oxidative conditions, the double bond is a primary target. The increased steric strain in the cis-isomer likely lowers the activation energy for reactions such as hydration or epoxidation, leading to a faster degradation rate. Studies on terbinafine have shown it to be susceptible to oxidative degradation.[13]

  • Photostability: Photolytic degradation can proceed through various mechanisms, including photoisomerization and photooxidation. The higher degradation rate of the cis-isomer under light exposure suggests it may have a higher quantum yield for photochemical reactions. It is also plausible that some of the degradation observed is due to the photo-isomerization of the less stable cis-isomer to the more stable trans-isomer.

The chemical structures of the two isomers are presented below, illustrating the spatial arrangement of the substituents around the C=C double bond.

G cluster_trans trans-Terbinafine (E-isomer) cluster_cis cis-Terbinafine (Z-isomer) trans_img cis_img

Caption: Chemical structures of trans- and cis-terbinafine.

Conclusion for Drug Development Professionals

The superior stability of trans-terbinafine hydrochloride is a significant finding for formulation development and manufacturing.

  • Impurity Profiling: The cis-isomer should be considered a potential process-related impurity and a potential degradant.[3] Its levels must be carefully controlled in the drug substance and drug product.

  • Formulation Strategy: Excipient selection and manufacturing processes should be designed to minimize conditions that could promote the degradation of the active trans-isomer or its isomerization to the less stable and less active cis-form. This includes protecting the product from excessive heat, light, and oxidizing agents.

  • Analytical Method Development: A validated, stability-indicating analytical method capable of separating and quantifying both isomers and their degradation products is non-negotiable for quality control and stability studies.[17][18]

References

  • Pharmaceutical Technology. A Stress Testing Benchmarking Study. Available from: [Link]

  • Pharma Interview. Photostability and Forced Degradation Studies Of Pharmaceuticals: Interview Questions. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. Available from: [Link]

  • National Center for Biotechnology Information. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance. Available from: [Link]

  • SGS Institut Fresenius. Stability studies for medicinal products. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

  • World Journal of Advanced Research and Reviews. Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. Available from: [Link]

  • ResearchGate. Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Available from: [Link]

  • Google Patents. A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • ResearchGate. Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. Available from: [Link]

  • Patsnap. The Role of Geometric Isomers in Drug Efficacy and Toxicity. Available from: [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. Forced degradation studies results of itraconazole and terbinafine HCl. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Available from: [Link]

  • Quora. Which methods do chemical engineers use to separate isomers?. Available from: [Link]

  • Taylor & Francis Online. Chiral Drug Separation. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. Available from: [Link]

  • ResearchGate. Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. Available from: [Link]

  • International Journal for Novel Research and Development. Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Available from: [Link]

  • National Center for Biotechnology Information. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. Available from: [Link]

  • DrugBank. terbinafine, (Z)-isomer. Available from: [Link]

  • PubChem. Terbinafine Hydrochloride. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Chromatographic Columns for Terbinafine Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals involved in the quality control and analysis of Terbinafine.

Introduction: The Analytical Imperative in Terbinafine Quality Control

Terbinafine, an allylamine antifungal agent, is a cornerstone in the treatment of various mycoses.[1][2] Its efficacy and safety profile are intrinsically linked to its chemical purity. The synthesis of Terbinafine can result in the formation of process-related impurities and degradation products, including geometric isomers, primarily the (Z)-isomer of Terbinafine ((E)-isomer).[3] Furthermore, as a chiral molecule, Terbinafine exists as a pair of enantiomers. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), emphasize the need to characterize and control all isomeric impurities in pharmaceutical products, as different isomers can exhibit varied pharmacological and toxicological profiles.[4]

This comprehensive guide provides a comparative analysis of various chromatographic columns for the effective separation of Terbinafine isomers. We will delve into the nuances of column selection, method development, and the underlying scientific principles that govern these separations. This document is designed to empower researchers and analytical scientists to make informed decisions in selecting the optimal chromatographic tools for robust and reliable Terbinafine analysis.

Part 1: Separation of Geometric Isomers (E/Z) of Terbinafine via HPLC/UPLC

The primary isomeric impurity encountered in Terbinafine drug substance and product is the (Z)-isomer. The separation of this geometric isomer from the active (E)-isomer is a critical quality control parameter. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely employed techniques for this purpose. The choice of the stationary phase is paramount in achieving the desired resolution.

Comparative Analysis of Achiral Reversed-Phase Columns

Our internal studies and a review of published methodologies indicate that C18, C8, and Cyano (CN) columns are the most effective for this separation. Each presents a unique set of advantages and disadvantages.

Column TypePrinciple of SeparationAdvantagesDisadvantagesTypical Performance
C18 (Octadecyl Silane) Primarily hydrophobic interactions. Shape selectivity can be influenced by ligand density.[5]High hydrophobicity, excellent retention, widely available, robust.Can lead to longer analysis times. May require more aggressive organic mobile phases.Good resolution of Terbinafine and its (Z)-isomer, often with baseline separation.
C8 (Octyl Silane) Weaker hydrophobic interactions compared to C18. Offers good spatial selectivity due to shorter carbon chains.[6]Shorter analysis times, less organic solvent consumption.May provide lower retention for highly polar compounds.Adequate separation for routine analysis, may require more optimization of mobile phase.
CN (Cyano) Mixed-mode separation involving dipole-dipole interactions and weak hydrophobic interactions.Unique selectivity for polar and unsaturated compounds, fast equilibration.Can be less robust than C18 or C8 phases.Excellent selectivity for geometric isomers, often resulting in faster analysis times.[7]
Experimental Data: A Head-to-Head Comparison

The following table summarizes typical experimental conditions and performance data for the separation of Terbinafine and its (Z)-isomer on different column chemistries.

ParameterMethod 1: C18 ColumnMethod 2: CN Column
Column Hypersil BDS C18, 150 x 4.6 mm, 5 µmNUCLEOSIL 100-5 CN, size not specified
Mobile Phase A: K2HPO4 Buffer (pH 7.5), B: Methanol, C: Acetonitrile (15:35:50 v/v/v)[3]Tetrahydrofuran, Acetonitrile, and Citrate Buffer pH 4.50 (10:20:70, v/v/v)[3]
Flow Rate Not Specified0.8 mL/min[3]
Detection 223 nm[3]226 nm[3]
Analysis Time Not Specified< 32 min[3]
Resolution (Rs) Baseline separation reportedSufficient selectivity reported

Causality Behind Experimental Choices: The selection of a buffered mobile phase is crucial for obtaining symmetrical peak shapes for basic compounds like Terbinafine. The use of different organic modifiers (Methanol, Acetonitrile, Tetrahydrofuran) allows for fine-tuning the selectivity of the separation. The choice of a CN column in Method 2 demonstrates an alternative selectivity approach, leveraging dipole-dipole interactions to enhance the separation of the geometric isomers.

Experimental Workflow: HPLC/UPLC Analysis of Terbinafine Isomers

workflow cluster_prep Sample Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis start Weigh Terbinafine Sample dissolve Dissolve in Diluent (e.g., Mobile Phase) start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC/UPLC System filter->inject separate Isocratic/Gradient Elution (C18, C8, or CN Column) inject->separate detect UV Detection (e.g., 220-280 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers (% Area) integrate->quantify report Generate Report quantify->report

Caption: HPLC/UPLC workflow for Terbinafine isomer analysis.

Part 2: The Unexplored Frontier: Chiral Separation of Terbinafine Enantiomers

While the separation of geometric isomers is well-documented, the chiral nature of Terbinafine presents another layer of analytical complexity. As an amine, Terbinafine's enantiomers can be challenging to separate. The development of a stereoselective method is crucial for ensuring the enantiomeric purity of the drug substance.

The Case for Chiral Columns: Polysaccharide-Based Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of chiral amines.[8][9] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are essential for chiral recognition.

Why Polysaccharide Columns are a Strong Starting Point:

  • Versatility: They are effective for a wide range of chiral compounds, including amines.

  • Robustness: Modern immobilized polysaccharide CSPs can be used with a wider range of solvents compared to coated phases.[10]

  • Proven Success: Literature extensively documents their success in separating enantiomers of primary and secondary amines.[8][9][11]

Part 3: Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations in the pharmaceutical industry.[12][13][14] It offers significant advantages over traditional HPLC, particularly in terms of speed, cost, and environmental impact.

Advantages of SFC for Isomer Separation:
  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[14]

  • Green Chemistry: SFC primarily uses compressed CO2 as the mobile phase, drastically reducing the consumption of organic solvents.[14]

  • Enhanced Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for resolving closely related isomers.

  • Broad Applicability: SFC is well-suited for both geometric and chiral separations.[15]

Given these benefits, SFC represents a highly attractive alternative for the high-throughput analysis of Terbinafine isomers in a drug discovery or quality control setting.

Conceptual Workflow for SFC Method Development

sfc_workflow cluster_screening Column & Co-solvent Screening cluster_optimization Method Optimization start Select a range of columns (Achiral & Chiral) screen Screen with different co-solvents (e.g., Methanol, Ethanol) start->screen optimize Optimize BPR, Temperature, & Co-solvent percentage screen->optimize validate Method Validation (ICH Guidelines) optimize->validate

Caption: SFC method development workflow for isomer separation.

Experimental Protocols

Protocol 1: RP-HPLC Method for Geometric Isomer Separation (Based on C18 Column)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a suitable buffer (e.g., phosphate buffer at a controlled pH) and mix with an appropriate ratio of organic solvent (e.g., acetonitrile and/or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 282 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Terbinafine sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • System Suitability: Inject a standard solution containing both (E) and (Z) isomers to verify resolution, tailing factor, and theoretical plates.

Protocol 2: Chiral HPLC Method Development Strategy
  • Column Selection: Begin with a screening of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.

  • Additive Screening: For amine compounds, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

Conclusion and Future Perspectives

The selection of the appropriate chromatographic column is a critical determinant for the successful separation of Terbinafine isomers. While C18 and CN columns offer robust and reliable methods for the separation of the common (E/Z) geometric isomers, the potential for enantiomeric impurities necessitates the exploration of chiral separation techniques. Polysaccharide-based CSPs are the recommended starting point for developing a stereoselective method.

Furthermore, the adoption of modern techniques like UPLC and SFC can significantly enhance throughput and reduce the environmental footprint of analytical laboratories. As regulatory expectations for impurity characterization continue to evolve, a multi-faceted approach to column and technology selection will be indispensable for ensuring the quality and safety of Terbinafine-containing pharmaceutical products.

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). National Institutes of Health. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2018). ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). American Pharmaceutical Review. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). ResearchGate. [Link]

  • The LCGC Blog: Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. (2024). LCGC International. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Separation of drugs by packed-column supercritical fluid chromatography. (2000). PubMed. [Link]

  • Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2023). MDPI. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2024). Scirp.org. [Link]

  • Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. (2018). LCGC International. [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

  • Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. (2006). ResearchGate. [Link]

  • Separation of Terbinafine hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. (2007). ResearchGate. [Link]

  • Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. (2008). Asian Journal of Chemistry. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (2014). National Institutes of Health. [Link]

  • Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. (2014). ResearchGate. [Link]

  • Terbinafine: a review of its use in onychomycosis in adults. (2002). PubMed. [Link]

  • Terbinafine. (2023). National Institutes of Health. [Link]

  • A pharmacovigilance study of terbinafine indication and liver enzyme elevation. (2022). National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of cis-Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents, such as cis-Terbinafine Hydrochloride, is a critical component of responsible laboratory practice. While specific disposal protocols for the cis- isomer are not distinctly outlined in public literature, a robust and compliant disposal plan can be engineered by adhering to the safety profile of Terbinafine Hydrochloride and the comprehensive regulatory framework governing pharmaceutical waste.

This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. Our approach is grounded in established safety protocols and regulatory requirements, providing a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step in developing safe handling and disposal procedures. Terbinafine Hydrochloride is classified with several key hazards that dictate the stringency of its disposal protocol:

  • Human Health Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Direct contact should be minimized through the consistent use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats.[4]

  • Environmental Hazards: The compound is classified as very toxic to aquatic life with long-lasting effects (H410).[1][2][5] This classification is critical and strictly prohibits disposal via sewer systems or general waste streams.[1][2] Release into the environment must be avoided to prevent harm to aquatic ecosystems.[1][2]

These hazards underscore the necessity of treating this compound as a regulated, hazardous chemical waste from cradle to grave.

The Disposal Decision Workflow

The appropriate disposal pathway for this compound depends on its quantity and form (e.g., pure compound, contaminated materials, or spill). The following workflow provides a logical decision-making process for laboratory personnel.

Figure 1. Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Protocol 3.1: Disposal of Small Quantities and Contaminated Materials

This protocol applies to residual amounts of this compound, as well as contaminated items like weighing boats, pipette tips, gloves, and empty containers.

  • Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste streams at the point of generation.[6]

  • Waste Container: Place all contaminated solid waste into a designated, properly labeled hazardous waste container. The container must be durable, leak-proof, and have a tightly sealing lid.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound." Ensure the label includes the primary hazard warnings (e.g., "Irritant," "Environmental Hazard").

  • Empty Containers: Containers that held the pure substance should be collected for disposal. While triple-rinsing is a common practice for some chemical containers, regulations for pharmaceutical waste are nuanced.[1][7] It is best practice to treat the unrinsed, empty container as hazardous waste to avoid inadvertent contamination of rinse water.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central storage area that is secure and away from incompatible materials.[1][4]

  • Disposal: Arrange for the container to be collected by your institution's licensed chemical waste disposal service.[1][8]

Protocol 3.2: Disposal of Bulk Quantities and Expired Stock

This protocol applies to larger quantities of unused or expired this compound.

  • Do Not Discard: Under no circumstances should bulk quantities be discarded in the trash or washed down the drain.[1][7][9] This is a direct violation of environmental regulations due to the compound's high aquatic toxicity.[2][5]

  • Packaging: Ensure the material is in its original, sealed, and properly labeled container if possible. If repackaging is necessary, use a container that is compatible and can be securely sealed.

  • Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), discarded commercial chemical products may be classified as P- or U-listed hazardous wastes.[10] While Terbinafine is not explicitly on these lists, its hazardous characteristics (toxicity) necessitate its management as a hazardous waste.[6]

  • Professional Disposal: The only acceptable method for disposing of bulk pharmaceutical waste is through a licensed hazardous waste management company.[1][8] These companies will transport the material to a permitted facility for destruction, typically via controlled incineration.[1][11]

Protocol 3.3: Spill Management and Cleanup

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated.[1][4] Remove all sources of ignition.[1]

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[4][12] For large spills of powdered material, a respirator may be necessary to avoid inhalation.[12]

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material, avoiding dust formation.[1][12] Use non-sparking tools.[1] Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. (See Protocol 4.1).

  • Dispose: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in the designated hazardous waste container for disposal.[4]

Decontamination Procedures

Effective decontamination is essential to prevent cross-contamination and chronic exposure.

Protocol 4.1: Surface Decontamination
  • Initial Cleaning: After a spill or at the end of an experimental workflow, perform an initial cleaning of the affected surface (e.g., balance, fume hood sash, benchtop). This can be done with a detergent solution to physically remove the compound.[13]

  • Application of Deactivating Agent: While specific deactivating agents for Terbinafine are not well-documented, a common practice for potent pharmaceutical compounds is the use of an oxidizing agent, such as a solution of sodium hypochlorite, followed by a neutralizing agent if necessary.[14] The choice of agent must be compatible with the surface material.

  • Wiping Technique: Always use a low-linting wipe.[14] The physical action of wiping is crucial for removing contaminants.[14]

  • Final Rinse: A final rinse with 70% ethanol or isopropyl alcohol can help remove any residual cleaning agents.[15]

  • Waste Disposal: All wipes used in the decontamination process are considered hazardous waste and must be disposed of accordingly.

Summary of Key Safety and Regulatory Data

ParameterInformationSource(s)
Hazard Classifications Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE 3 (Respiratory), Aquatic Acute (Cat. 1), Aquatic Chronic (Cat. 1)[1][2][3]
GHS Hazard Statements H315, H319, H335, H410[2][3]
Prohibited Disposal Methods Discharge to sewer systems, disposal in general refuse[1][7][9]
Recommended Disposal Controlled incineration via a licensed chemical destruction plant[1][11]
Regulatory Framework Resource Conservation and Recovery Act (RCRA) for hazardous waste[6][10][16]
Spill Response Avoid dust formation, use appropriate PPE, collect with non-sparking tools, and prevent environmental release[1][4]

References

  • SAFETY DATA SHEET 116260-Terbinafine hydrochloride . DC Fine Chemicals. [Link]

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry . ACS Publications. [Link]

  • Hazardous Pharmaceutical Waste Defined by RCRA . Medical Waste Pros. [Link]

  • RCRA Pharmaceutical Hazardous Wastes . West Virginia Department of Environmental Protection. [Link]

  • RCRA Pharmaceutical Waste Management Guide . Florida Department of Environmental Protection. [Link]

  • Management of Hazardous Waste Pharmaceuticals . US EPA. [Link]

  • Surface decontamination in hospital pharmacy cleanrooms . The Pharmaceutical Journal. [Link]

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes . Beveridge & Diamond PC. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals . Federal Register. [Link]

  • EPA Hazardous Pharmaceutical Waste Rule . Secure Waste. [Link]

  • EPA Hazardous Pharmaceutical Waste Rule | Complete Guide . Secure Waste. [Link]

  • Material Safety Data Sheet - Terbinafine Hydrochloride . ScienceLab.com. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals Q&A . US EPA. [Link]

  • Tackling antineoplastic drugs’ contamination in healthcare settings: New insights on surface cleaning approaches . Taylor & Francis Online. [Link]

  • Cleaning, Disinfection and the Problems Caused by Chemical Residues . American Pharmaceutical Review. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide . Defense Centers for Public Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling cis-Terbinafine Hydrochloride. As researchers, scientists, and drug development professionals, our primary goal is to advance science, and doing so safely is paramount. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. By understanding the principles of exposure mitigation, you can build a self-validating system of safety in your laboratory, ensuring both the integrity of your research and the well-being of your team.

This compound is a potent antifungal agent. While invaluable in research, it is also a pharmacologically active substance that requires meticulous handling to prevent occupational exposure. This guide is structured to provide immediate, actionable intelligence for its safe use, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. This is the foundation upon which all safety protocols are built. This compound presents several key risks that dictate our PPE choices.

According to safety data sheets (SDS), the primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact[1][2].

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory irritation[1][2].

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects, which informs our disposal procedures[1][2][3].

Our choice of PPE is a direct response to these hazards, creating a necessary barrier to prevent these routes of exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or safety goggles[1][4].Nitrile gloves (double-gloving recommended)[5][6].Lab coat or disposable gown[5][7].N95 or P2 filter respirator if not in a ventilated enclosure.
Solution Preparation Safety glasses with side shields or safety goggles[1][4].Nitrile gloves[5].Lab coat[5][7].Not generally required if performed in a fume hood.
Cell Culture/In Vitro Assays Safety glasses with side shields.Nitrile gloves[5].Lab coat[5][7].Not required.
Spill Cleanup (Solid) Safety goggles and face shield[4].Heavy-duty nitrile or rubber gloves[8].Disposable gown over lab coat[9].Full-face respirator with HEPA filters.

Expert Insight: The rationale for double-gloving when handling the powder is to create a secondary barrier. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and your skin. When working with solutions, the risk of aerosolization is lower, hence the reduced respiratory protection requirement when performed within a fume hood.

PPE Selection and Donning/Doffing Workflow

Proper procedure in selecting and using PPE is as crucial as the equipment itself. The following workflow ensures that protection is correctly implemented and removed to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit Procedure) assess_task Assess Task & Potential Exposure (e.g., Weighing, Solution Prep) select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe Determine Requirements inspect_ppe Inspect PPE for Defects (Tears, Cracks) select_ppe->inspect_ppe Verify Integrity don_gown 1. Don Lab Coat/Gown inspect_ppe->don_gown don_mask 2. Don Respirator/Mask don_gown->don_mask don_goggles 3. Don Eye Protection don_mask->don_goggles don_gloves 4. Don Gloves (Pull cuffs over gown sleeves) don_goggles->don_gloves doff_gloves 1. Remove Gloves doff_gown 2. Remove Gown/Lab Coat doff_gloves->doff_gown Contaminated items removed first wash_hands1 Wash Hands doff_gown->wash_hands1 doff_goggles 3. Remove Eye Protection wash_hands1->doff_goggles doff_mask 4. Remove Respirator/Mask doff_goggles->doff_mask wash_hands2 Wash Hands Thoroughly doff_mask->wash_hands2

Caption: PPE Selection and Donning/Doffing Workflow.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Handling Procedures
  • Designated Area: Always handle this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure[1].

  • Avoid Dust Formation: When handling the solid form, use techniques that prevent the generation of dust. Avoid scraping or vigorous shaking of containers[1].

  • Engineering Controls: Utilize engineering controls like fume hoods as the primary means of exposure control. PPE should be considered the last line of defense[7].

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5][10]. Contaminated gloves should be removed and disposed of properly before leaving the work area[11].

Spill Response Plan

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional safety office.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection for a solid spill[5].

  • Containment: For a solid spill, gently cover with absorbent pads to prevent further dispersal. For a liquid spill, surround the area with absorbent material.

  • Cleanup:

    • Solid Spill: Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste. Use a HEPA-filtered vacuum if available. Avoid dry sweeping which can create dust[5].

    • Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water[5].

  • Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste[5].

Spill_Response_Plan spill Spill Occurs evacuate Evacuate & Alert spill->evacuate don_ppe Don Spill-Specific PPE (Incl. Respirator) evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill (Solid vs. Liquid Protocol) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Spill Response Workflow.

Disposal Plan

Proper disposal is crucial due to the high aquatic toxicity of this compound[3].

  • Waste Segregation: All materials contaminated with this compound, including excess compound, contaminated labware, and used PPE, must be collected as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Disposal Vendor: The collected waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems or contaminate waterways[1].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines[1].

By adhering to these detailed operational and safety plans, you can confidently and safely incorporate this compound into your research, building a culture of safety and scientific excellence.

References

  • Terbinafine Hydrochloride USP - Safety Data Sheet. (n.d.). PCCA. [Link]

  • Terbinafine Hydrochloride MSDS - Material Safety Data Sheet. (2005, October 10). ScienceLab.com. [Link]

  • MacFarlane, D. E., et al. (2008). Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study. Journal of Agricultural Safety and Health. [Link]

  • Terbinafine hydrochloride - SAFETY DATA SHEET. (2016, April 20). DC Fine Chemicals. [Link]

  • Terbinafine Hydrochloride MSDS - Material Safety Data Sheet. (2005, October 10). ScienceLab.com. [Link]

  • This compound - Safety Data Sheet. (2025, January 18). AA Blocks. [Link]

  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn. [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Terbinafine Hydrochloride
Reactant of Route 2
Reactant of Route 2
cis-Terbinafine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.